1,5-Difluoro-2,4-dimethoxybenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-difluoro-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INATUVGKCBFRFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508470 | |
| Record name | 1,5-Difluoro-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79069-70-8 | |
| Record name | 1,5-Difluoro-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1,5-Difluoro-2,4-dimethoxybenzene
Executive Summary
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated aromatic compounds, in particular, often exhibit enhanced metabolic stability, improved binding affinity, and altered electronic properties, making them invaluable scaffolds in drug discovery. This guide provides an in-depth technical analysis of two primary synthetic pathways to 1,5-difluoro-2,4-dimethoxybenzene, a key fluorinated building block. We will explore both an electrophilic fluorination approach starting from 1,3-dimethoxybenzene and a nucleophilic aromatic substitution (SNAr) route using commercially available 1,5-difluoro-2,4-dinitrobenzene. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of reaction mechanisms, experimental causality, and practical, field-proven protocols.
Strategic Importance and Retrosynthetic Analysis
This compound serves as a versatile intermediate for introducing a difluorinated dimethoxy-phenyl moiety into more complex target molecules.[1][2] Its structure is of interest for creating analogues of bioactive compounds where modulation of lipophilicity and electronic character is desired.
A retrosynthetic analysis reveals two logical and mechanistically distinct approaches to the target molecule:
-
C-F Bond Formation (Electrophilic Approach): This strategy involves the direct fluorination of an electron-rich dimethoxybenzene precursor. The key challenge lies in controlling the regioselectivity and extent of fluorination on a highly activated aromatic ring.
-
C-O Bond Formation (Nucleophilic Approach): This pathway begins with a pre-fluorinated aromatic core bearing suitable leaving groups, which are then displaced by a methoxide nucleophile. This approach leverages the principles of Nucleophilic Aromatic Substitution (SNAr), where electron-withdrawing groups activate the ring for nucleophilic attack.
Pathway I: Electrophilic Aromatic Fluorination
This pathway represents the most direct conceptual approach, involving the double electrophilic fluorination of the commercially available and inexpensive 1,3-dimethoxybenzene.
Mechanistic Rationale and Causality
The two methoxy groups of 1,3-dimethoxybenzene are powerful activating, ortho, para-directing substituents. This high electron density makes the ring an excellent nucleophile for reaction with an electrophilic fluorine source ("F+"). The primary positions for substitution are C4 and C6 (both para to one methoxy group and ortho to the other) and C2 (ortho to both methoxy groups). Due to steric hindrance at the C2 position, electrophilic attack is strongly favored at the C4 and C6 positions, which would yield the desired this compound product (after re-numbering).
The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both a direct SN2-type attack of the aromatic ring on the N-F bond and a single-electron transfer (SET) pathway.[3][4] For practical purposes, the choice of fluorinating agent is critical.
-
Reagent Selection: Modern electrophilic fluorinating agents containing an N-F bond are preferred over hazardous alternatives like elemental fluorine.[4][5]
-
Selectfluor® (F-TEDA-BF₄): A highly effective, crystalline, and relatively safe reagent.[6] It is a powerful electrophile capable of fluorinating even moderately activated rings. Its use here would likely require careful control of stoichiometry and temperature to prevent potential side reactions or over-fluorination.
-
N-Fluorobenzenesulfonimide (NFSI): A milder and more selective reagent than Selectfluor.[4] Its attenuated reactivity could be advantageous in providing better control over the difluorination of the highly activated 1,3-dimethoxybenzene substrate.
-
Challenges and Field Insights
While direct, this pathway presents significant challenges. The high reactivity of the 1,3-dimethoxybenzene ring can lead to a mixture of mono-fluorinated, di-fluorinated, and potentially tri-fluorinated products. Furthermore, regioisomeric impurities could arise if any fluorination occurs at the C2 position. Achieving a high yield of the specific 1,5-difluoro isomer requires meticulous optimization of reaction conditions, including solvent, temperature, and rate of addition of the fluorinating agent.
Pathway II: Nucleophilic Aromatic Substitution (SNAr)
This pathway employs a fundamentally different strategy: forming the C-O bonds last. It begins with a commercially available, highly electrophilic aromatic ring, 1,5-difluoro-2,4-dinitrobenzene, and displaces the nitro groups with a methoxide nucleophile.[7][8]
Mechanistic Rationale and Causality
The SNAr reaction is a cornerstone of aromatic chemistry for constructing arylethers and arylamines.[9][10] Its success hinges on two key factors:
-
Ring Activation: The presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group, is essential.[11] These groups render the aromatic ring electron-poor (electrophilic) and stabilize the negatively charged intermediate.
-
Leaving Group: A suitable leaving group is required. In this specific case, the nitro group itself acts as the leaving group upon nucleophilic attack by methoxide.
The mechanism is a two-step addition-elimination process:
-
Addition: The nucleophile (CH₃O⁻) attacks the electron-deficient carbon atom bearing a nitro group. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[12][13] The negative charge is delocalized onto the oxygen atoms of the nitro groups.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (NO₂⁻).
This process occurs twice to replace both nitro groups with methoxy groups. This pathway is highly predictable and regioselective because the positions for nucleophilic attack are pre-determined by the placement of the activating nitro groups on the starting material.
Advantages and Field Insights
The SNAr pathway offers several advantages over electrophilic fluorination for this specific target. The commercial availability of 1,5-difluoro-2,4-dinitrobenzene provides a direct and reliable entry point.[7] The reaction is typically high-yielding and clean, as the regiochemistry is unambiguously controlled by the powerful activating effect of the nitro groups.[14] This predictability makes it a more robust and scalable option for producing the desired isomer with high purity.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway I: Electrophilic Fluorination | Pathway II: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 1,3-Dimethoxybenzene | 1,5-Difluoro-2,4-dinitrobenzene |
| Key Transformation | C-H → C-F | C-NO₂ → C-O |
| Core Principle | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
| Key Reagents | Selectfluor® or NFSI | Sodium Methoxide (NaOMe) |
| Pros | - Atom economical- Fewer linear steps | - High regioselectivity- Commercially available starting material- Generally high-yielding and clean reaction- Robust and scalable |
| Cons | - Risk of regioisomeric mixtures- Difficult to control di-substitution- Potential for over-fluorination- Requires specialized, expensive reagents | - Generates nitrite waste- Starting material is more expensive than 1,3-dimethoxybenzene |
Detailed Experimental Protocol: SNAr Pathway
This protocol describes a self-validating system for the synthesis of this compound from 1,5-difluoro-2,4-dinitrobenzene. The causality for each step is explained to ensure reproducibility and understanding.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Purity | Quantity | Molar Eq. |
| 1,5-Difluoro-2,4-dinitrobenzene | 327-92-4 | 204.09 | 97% | 5.00 g | 1.0 |
| Sodium Methoxide | 124-41-4 | 54.02 | 25 wt% in MeOH | 23.5 mL | 2.2 |
| Methanol (MeOH) | 67-56-1 | 32.04 | Anhydrous | 100 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | As needed | - |
| Saturated aq. NH₄Cl | - | - | - | As needed | - |
| Brine | - | - | - | As needed | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | As needed | - |
Step-by-Step Methodology
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Selectfluor - Wikipedia [en.wikipedia.org]
- 7. 1,5-Difluoro-2,4-dinitrobenzene | 327-92-4 | FD66627 [biosynth.com]
- 8. nbinno.com [nbinno.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 1,5-Difluoro-2,4-dimethoxybenzene
Executive Summary
1,5-Difluoro-2,4-dimethoxybenzene (CAS No. 79069-70-8) is a substituted aromatic compound with significant potential as a building block in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms and two methoxy groups on the benzene ring imparts unique electronic and steric properties, making it a valuable synthon for creating complex molecular architectures. Fluorine substitution is a well-established strategy for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines a proposed synthetic workflow, details methodologies for its characterization, and discusses its potential applications for researchers and drug development professionals.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. This compound is an isomer of difluorodimethoxybenzene with the substituents arranged as depicted below.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 79069-70-8 | [3][4][5] |
| Molecular Formula | C₈H₈F₂O₂ | [3][5] |
| Molecular Weight | 174.14 g/mol | [5] |
| Synonyms | 4,6-Difluororesorcinol dimethyl ether, Benzene, 1,5-difluoro-2,4-dimethoxy-, 1,3-Difluoro-4,6-dimethoxybenzene | [5] |
Molecular Structure Diagram
The structure of this compound, with IUPAC numbering, is illustrated below. This arrangement is critical as it dictates the molecule's reactivity and spectroscopic signature.
References
An In-depth Technical Guide to 1,5-Difluoro-2,4-dimethoxybenzene: Synthesis, Properties, and Applications in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic molecules often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within this context, substituted dimethoxybenzene moieties serve as prevalent structural motifs in a myriad of biologically active compounds. The convergence of these two privileged structural features in 1,5-difluoro-2,4-dimethoxybenzene (CAS Number: 79069-70-8 ) presents a unique building block for the synthesis of novel therapeutics.
This technical guide provides a comprehensive overview of this compound, with a focus on a plausible synthetic pathway, its predicted physicochemical and spectroscopic properties, and its potential applications in the field of drug discovery. Given the limited availability of direct experimental data for this specific isomer, this document combines established chemical principles with data from closely related analogues and computational predictions to offer a robust resource for researchers.

PART 1: A Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step sequence starting from the readily available 1,3-difluorobenzene. This proposed pathway leverages a series of well-established and reliable organic transformations.
Step 1: Dinitration of 1,3-Difluorobenzene
The initial step involves the electrophilic aromatic substitution of 1,3-difluorobenzene to introduce two nitro groups. The fluorine atoms are ortho, para-directing, and the methoxy groups will direct to the 2 and 4 positions.
Experimental Protocol:
-
To a stirred mixture of concentrated sulfuric acid (150 mL) and fuming nitric acid (150 mL), cooled to 0°C in an ice-salt bath, add 1,3-difluorobenzene (57 g, 0.5 mol) dropwise over 1 hour, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum to afford 1,5-difluoro-2,4-dinitrobenzene as a solid. A patent for a similar process suggests a high yield and purity can be achieved without the need for recrystallization[1].
Step 2: Reduction to 1,5-Difluoro-2,4-diaminobenzene
The dinitro compound is then reduced to the corresponding diamine. A common and effective method for this transformation is the use of iron powder in the presence of an acid[2][3].
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 1,5-difluoro-2,4-dinitrobenzene (40.8 g, 0.2 mol) in a mixture of ethanol (300 mL) and water (100 mL).
-
Add iron powder (67 g, 1.2 mol) and a catalytic amount of concentrated hydrochloric acid (5 mL).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
While still hot, filter the reaction mixture through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1,5-difluoro-2,4-diaminobenzene.
Step 3: Bis-diazotization and Hydrolysis to 1,5-Difluoro-2,4-dihydroxybenzene
The conversion of the diamine to the diphenol proceeds through the formation of a bis-diazonium salt, which is then hydrolyzed[4][5][6][7]. This reaction requires careful temperature control.
Experimental Protocol:
-
Dissolve 1,5-difluoro-2,4-diaminobenzene (29.2 g, 0.2 mol) in a mixture of concentrated sulfuric acid (60 mL) and water (200 mL), cooling the mixture in an ice-salt bath to 0-5°C.
-
Slowly add a solution of sodium nitrite (29 g, 0.42 mol) in water (60 mL) dropwise, ensuring the temperature does not exceed 5°C. Stir for 30 minutes after the addition is complete.
-
In a separate flask, heat water (300 mL) to boiling.
-
Add the cold diazonium salt solution to the boiling water portion-wise. Vigorous nitrogen evolution will occur.
-
After the addition is complete, continue to heat the mixture for an additional 30 minutes to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 200 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to give crude 1,5-difluoro-2,4-dihydroxybenzene.
Step 4: Methylation to this compound
The final step is the methylation of the diphenol to the target dimethoxybenzene. The Williamson ether synthesis using dimethyl sulfate is a common and effective method for this transformation[8][9].
Experimental Protocol:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 1,5-difluoro-2,4-dihydroxybenzene (29.6 g, 0.2 mol) in a solution of sodium hydroxide (17.6 g, 0.44 mol) in water (200 mL).
-
With vigorous stirring, add dimethyl sulfate (55.5 g, 0.44 mol) dropwise, maintaining the reaction temperature below 40°C by external cooling if necessary.
-
After the addition, heat the mixture to reflux for 2 hours to complete the reaction.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with 10% sodium hydroxide solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to afford pure this compound.
PART 2: Physicochemical and Spectroscopic Profile
Due to the scarcity of published experimental data for this compound, the following properties are a combination of predicted values and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₈F₂O₂ |
| Molecular Weight | 174.14 g/mol |
| Boiling Point | ~220-230 °C (estimated) |
| Melting Point | ~40-50 °C (estimated) |
| LogP | ~2.5 (estimated) |
Predicted Spectroscopic Data
The following NMR spectral data have been predicted using computational methods and are intended as a guide for characterization.
1H NMR (Predicted):
-
δ ~6.8-7.2 ppm (m, 2H, Ar-H) : Two aromatic protons are expected, each showing coupling to the adjacent fluorine atoms and to each other.
-
δ ~3.8-4.0 ppm (s, 6H, 2 x OCH₃) : Two singlets (or a single singlet for both) for the methoxy groups.
13C NMR (Predicted):
Online prediction tools can provide estimated chemical shifts[10][11][12][13]. The aromatic carbons directly attached to fluorine will show large C-F coupling constants. The methoxy carbons are expected around 55-60 ppm.
19F NMR (Predicted):
The 19F NMR spectrum is expected to show two signals for the two non-equivalent fluorine atoms. The chemical shifts will be influenced by the ortho and para methoxy groups[4][14].
PART 3: Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound are not widely reported, its structural features suggest significant potential as a building block in drug discovery.
Bioisosteric Replacement
The difluorodimethoxybenzene moiety can serve as a bioisostere for a simple dimethoxybenzene ring. The introduction of fluorine atoms can block sites of metabolic oxidation (O-demethylation), thereby increasing the metabolic stability and half-life of a drug candidate. This is a crucial strategy in lead optimization.
Scaffold for Kinase Inhibitors
Many kinase inhibitors feature substituted aromatic scaffolds that occupy the ATP-binding pocket. The fluorine atoms of this compound can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the kinase hinge region, potentially enhancing binding affinity and selectivity[15][16][17].
Versatile Synthetic Intermediate
The presence of two fluorine atoms and two methoxy groups on the benzene ring offers multiple points for further functionalization. The methoxy groups can be cleaved to phenols, and the aromatic ring can be further substituted via electrophilic or nucleophilic aromatic substitution, making this compound a versatile starting material for the synthesis of complex molecules.
Safety and Handling
As with all laboratory chemicals, this compound and its synthetic intermediates should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The precursors, particularly the dinitroaromatic compounds, are potentially toxic and should be handled with care.
Conclusion
This compound represents a valuable, albeit underutilized, building block for medicinal chemistry and materials science. This guide has outlined a plausible and robust synthetic route, provided predicted physicochemical and spectroscopic data to aid in its identification and characterization, and highlighted its potential applications in drug discovery. As the demand for novel fluorinated scaffolds continues to grow, compounds like this compound will undoubtedly play an increasingly important role in the development of next-generation therapeutics.
References
- 1. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sciencemadness Discussion Board - One pot reduction of dinitro compounds to diamines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. ChemSpider - Wikipedia [en.wikipedia.org]
- 6. acdlabs.com [acdlabs.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]
- 10. CASPRE [caspre.ca]
- 11. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 12. Visualizer loader [nmrdb.org]
- 13. researchgate.net [researchgate.net]
- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 1,5-Difluoro-2,4-dimethoxybenzene
This guide provides an in-depth analysis of the spectroscopic data for the aromatic compound 1,5-Difluoro-2,4-dimethoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of readily available experimental spectra, this guide leverages high-quality predicted data, contextualized with established spectroscopic principles and comparative analysis with related isomers, to provide a robust analytical framework.
Introduction: The Structural Significance of Fluorinated Dimethoxybenzenes
Fluorinated and methoxylated benzene derivatives are prevalent scaffolds in medicinal chemistry and materials science. The strategic placement of fluorine atoms and methoxy groups can significantly influence a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its unique substitution pattern, presents an interesting case for spectroscopic analysis, as the interplay between the electron-withdrawing fluorine atoms and electron-donating methoxy groups dictates its chemical reactivity and spectral characteristics. Understanding its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and quality control in synthetic applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the symmetry, connectivity, and electronic environment of the nuclei.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound reveals distinct signals for the aromatic and methoxy protons. The chemical shifts are influenced by the electronic effects of the fluorine and methoxy substituents.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-3/H-6 | ~7.0 - 7.2 | Doublet of doublets (dd) | J(H,F) and J(H,H) |
| OCH₃ (C2) | ~3.8 - 4.0 | Singlet | - |
| OCH₃ (C4) | ~3.8 - 4.0 | Singlet | - |
Causality Behind Experimental Choices: High-field NMR is crucial for resolving the complex splitting patterns that arise from proton-fluorine and proton-proton couplings. The choice of a deuterated solvent like CDCl₃ is standard for small organic molecules, as it is chemically inert and its residual solvent peak does not interfere with the signals of interest.[2]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insights into the carbon skeleton. The chemical shifts are significantly affected by the attached fluorine and oxygen atoms. Due to the molecule's symmetry, fewer than eight carbon signals are expected.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C-1/C-5 | ~150 - 160 | Doublet (¹JCF) |
| C-2/C-4 | ~145 - 155 | Doublet of doublets (²JCF and ⁴JCF) |
| C-3/C-6 | ~100 - 110 | Doublet of doublets (³JCF and ³JCF) |
| OCH₃ | ~55 - 60 | Singlet |
Expertise & Experience: The large one-bond carbon-fluorine coupling constants (¹JCF) are a hallmark of fluorinated aromatic compounds and are invaluable for assigning the carbons directly attached to fluorine.[2] The smaller, long-range C-F couplings provide further structural confirmation.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines the standard procedure for obtaining high-quality NMR spectra of a small organic molecule like this compound.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
Expected IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the aromatic ring, C-F bonds, and C-O bonds of the ether functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Weak to medium |
| Aliphatic C-H stretch (in OCH₃) | 2950 - 2850 | Medium |
| Aromatic C=C stretch | 1600 - 1450 | Medium to strong |
| C-F stretch | 1250 - 1000 | Strong |
| Aryl-O stretch (asymmetric) | 1275 - 1200 | Strong |
| Aryl-O stretch (symmetric) | 1075 - 1020 | Medium |
| C-H out-of-plane bend | 900 - 675 | Strong |
Authoritative Grounding: The strong absorption bands in the 1250-1000 cm⁻¹ region are particularly diagnostic, arising from the C-F and C-O stretching vibrations.[4][5] The specific pattern of the C-H out-of-plane bending bands can also provide clues about the substitution pattern of the benzene ring.[5]
Experimental Protocol: FTIR Analysis of a Liquid Sample
For a liquid or low-melting solid sample like this compound, Attenuated Total Reflectance (ATR) or transmission FTIR are suitable techniques.
Caption: Workflow for FTIR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.[6]
Expected Mass Spectrum
For this compound (C₈H₈F₂O₂), the molecular weight is 174.15 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 174 is expected due to the stability of the aromatic ring.
Expected Fragmentation Pattern:
-
Loss of a methyl radical (-CH₃): A significant peak at m/z 159 [M-15]⁺ is anticipated due to the cleavage of a methyl group from one of the methoxy substituents. This is a common fragmentation pathway for methoxy-substituted aromatic compounds.
-
Loss of formaldehyde (-CH₂O): A peak at m/z 144 [M-30]⁺ may be observed, corresponding to the loss of formaldehyde from the [M-15]⁺ fragment.
-
Loss of a methoxy radical (-OCH₃): A peak at m/z 143 [M-31]⁺ is also possible.
-
Characteristic aromatic fragments: Peaks corresponding to the fluorinated benzene ring fragment may also be present at lower m/z values.
Trustworthiness: The fragmentation of aromatic ethers is well-documented.[7] The initial loss of a methyl radical followed by the elimination of carbon monoxide or formaldehyde are characteristic fragmentation pathways that aid in the structural confirmation.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
EI-MS is a standard technique for the analysis of volatile and thermally stable small organic molecules.
Caption: Workflow for EI-MS analysis.
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound based on high-quality predicted data and established analytical principles. The presented NMR, IR, and MS data, along with their interpretation and standard experimental protocols, offer a comprehensive resource for researchers and scientists. This guide serves as a valuable tool for the identification, characterization, and quality control of this important fluorinated aromatic compound in various scientific and industrial applications.
References
- 1. microbenotes.com [microbenotes.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
A Technical Guide to the Solubility of 1,5-Difluoro-2,4-dimethoxybenzene in Common Organic Solvents
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 1,5-Difluoro-2,4-dimethoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in various solvent systems. We will explore the theoretical underpinnings of its solubility based on its physicochemical properties and provide detailed, field-proven methodologies for its empirical determination.
Introduction: Understanding the Molecule
This compound is an aromatic compound characterized by a benzene ring substituted with two fluorine atoms and two methoxy groups. The relative positions of these functional groups significantly influence the molecule's electronic distribution, polarity, and intermolecular interactions, which are the primary determinants of its solubility. A precise understanding of its solubility is critical in various applications, including organic synthesis, where it may serve as a reactant or intermediate, and in pharmaceutical sciences, where solubility profoundly impacts bioavailability and formulation.[1][2]
Physicochemical Profile of this compound:
| Property | Predicted Value/Analysis | Impact on Solubility |
| Molecular Formula | C₈H₈F₂O₂ | - |
| Molecular Weight | 174.15 g/mol | Influences the energy required to overcome the crystal lattice. |
| Polarity | Moderately polar | The electronegative fluorine and oxygen atoms create a significant dipole moment. However, the symmetrical placement of the fluorine atoms and methoxy groups may lead to some dipole cancellation, resulting in moderate overall polarity. |
| Hydrogen Bonding | Hydrogen bond acceptor | The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. The molecule lacks hydrogen bond donors. |
| "Like Dissolves Like" | Expected to be soluble in moderately polar to polar aprotic solvents. Limited solubility in highly nonpolar or highly polar protic solvents. | The principle of "like dissolves like" suggests that solvents with similar polarity and hydrogen bonding capabilities will be most effective at dissolving the compound.[3] |
Theoretical Solubility Profile
Based on the physicochemical properties outlined above, a qualitative prediction of the solubility of this compound in a range of common organic solvents can be made.
Table of Predicted Solubility:
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low | Significant mismatch in polarity. |
| Toluene | Nonpolar (aromatic) | Moderate | Aromatic stacking interactions may enhance solubility compared to aliphatic nonpolar solvents. |
| Dichloromethane | Polar Aprotic | High | Similar moderate polarity. |
| Chloroform | Polar Aprotic | High | Similar moderate polarity. |
| Diethyl Ether | Polar Aprotic | High | Good polarity match. |
| Ethyl Acetate | Polar Aprotic | High | Good polarity match and potential for dipole-dipole interactions. |
| Acetone | Polar Aprotic | High | Good polarity match. |
| Acetonitrile | Polar Aprotic | Moderate to High | Polarity is well-matched. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Good polarity match. |
| Dimethylformamide (DMF) | Polar Aprotic | High | High polarity of the solvent should effectively solvate the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| Methanol | Polar Protic | Moderate | The compound can act as a hydrogen bond acceptor, but the lack of a donor group and the disruption of the solvent's strong hydrogen bonding network may limit solubility. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, with slightly lower polarity. |
| Isopropanol | Polar Protic | Moderate | Lower polarity than ethanol may improve solubility for this moderately polar compound. |
| Water | Polar Protic | Very Low | The hydrophobic benzene ring and the lack of strong hydrogen bond donating capabilities will likely result in poor aqueous solubility.[4] |
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain quantitative solubility data, empirical determination is essential. The following section details robust and reliable protocols for this purpose. The choice of method often depends on factors such as the required accuracy, throughput, and available instrumentation.[5][6]
The Gold Standard: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6][7]
Experimental Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filtration: To ensure that no solid particles are transferred, filter the collected supernatant through a chemically resistant syringe filter (e.g., PTFE) with a pore size of 0.22 µm.[8]
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument to be used.
-
Quantification: Analyze the diluted sample using a pre-calibrated and validated analytical method to determine the concentration of this compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable choice.[3][9]
-
Calculation: Calculate the solubility in the original solvent by multiplying the measured concentration by the dilution factor.
High-Throughput Screening: Kinetic Solubility Assays
For earlier stages of research where a rapid assessment of solubility is needed, kinetic solubility methods are often employed.[10] These methods measure the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous or other solvent system.[7][11]
Experimental Workflow for Kinetic Solubility:
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pharmatutor.org [pharmatutor.org]
- 8. researchgate.net [researchgate.net]
- 9. improvedpharma.com [improvedpharma.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
theoretical studies on 1,5-Difluoro-2,4-dimethoxybenzene
An In-Depth Technical Guide to the Theoretical Study of 1,5-Difluoro-2,4-dimethoxybenzene
Authored by a Senior Application Scientist
Foreword: While dedicated, peer-reviewed theoretical studies focusing exclusively on this compound are not prevalent in the public literature, the principles and methodologies for such an analysis are well-established. This guide synthesizes proven computational protocols from studies on structurally analogous compounds—primarily its dinitro analogue and other substituted dimethoxybenzenes—to provide a comprehensive framework for researchers. This document serves as a robust blueprint for initiating theoretical investigations into the title compound, ensuring a foundation of scientific rigor and validated techniques.
Introduction: The Scientific Rationale
Substituted dimethoxybenzenes are a cornerstone class of compounds in medicinal chemistry and materials science, valued for their versatile applications.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often enhancing metabolic stability, binding affinity, and bioavailability.[2] The specific regioisomer, this compound, presents an intriguing electronic landscape where the strong electron-withdrawing nature of fluorine is juxtaposed with the electron-donating character of the methoxy groups.
A thorough theoretical investigation is paramount to understanding this interplay. Computational chemistry provides a powerful lens to dissect molecular geometry, electronic structure, spectroscopic signatures, and reactivity, offering predictive insights that can accelerate experimental research and development.[3] This guide outlines the key theoretical approaches, from geometry optimization to the prediction of spectroscopic and electronic properties, that are essential for characterizing this compound.
Core Computational Methodology: A Self-Validating Workflow
The foundation of a reliable theoretical study lies in the selection of an appropriate computational method and basis set. For substituted benzene derivatives, Density Functional Theory (DFT) has consistently proven to offer an excellent balance of accuracy and computational economy.[1][4]
Recommended Computational Protocol
A robust workflow for analyzing this compound would proceed as follows:
-
Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. The B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely accepted standard for this purpose.[5] This level of theory accurately models both the geometry and the electronic distribution in similar aromatic systems.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation must be performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[4]
-
Spectroscopic Prediction: Using the optimized geometry, key spectroscopic data can be predicted:
-
Electronic Property Analysis:
-
NBO Analysis: Natural Bond Orbital (NBO) analysis provides insight into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[4]
-
FMO Analysis: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity and electronic transitions.[4]
-
The following diagram illustrates this validated workflow:
graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
}
Structural and Conformational Analysis
The molecular structure of this compound is defined by the interplay of its substituents on the benzene ring.
Predicted Molecular Geometry
Based on studies of similar compounds like 1,5-Dibromo-2,4-dimethoxybenzene, the benzene ring is expected to be nearly planar.[8] The primary geometric parameters of interest are the bond lengths, bond angles, and the dihedral angles of the methoxy groups relative to the ring. The C-F and C-O bond lengths will be particularly indicative of the electronic effects at play.
The diagram below shows the proposed atom numbering scheme for consistent data reporting.
graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10, fixedsize=true, width=0.4, height=0.4]; edge [fontsize=10];
}
Conformational Preference of Methoxy Groups
The orientation of the two methoxy groups is a critical factor. Theoretical studies on other dimethoxybenzenes show that while a coplanar arrangement is often favored to maximize mesomeric effects, steric hindrance can lead to out-of-plane conformations.[5] For the title compound, calculations would determine the rotational energy barrier of the C(ring)-O bonds and identify the most stable conformer, which is essential for accurate property prediction.
| Parameter | Expected Value Range | Significance |
| C-F Bond Length | ~1.33 - 1.36 Å | Reflects the high electronegativity of fluorine. |
| C-O Bond Length | ~1.35 - 1.38 Å | Indicates the degree of π-conjugation with the ring. |
| C-O-C Bond Angle | ~117° - 120° | Influences the steric profile of the methoxy group. |
| C-C-O-C Dihedral | 0° or ~180° | Defines whether methoxy groups are planar with the ring. |
Table 1: Key geometric parameters for structural analysis.
Predicted Spectroscopic Signatures
Vibrational Analysis (FT-IR and FT-Raman)
Vibrational spectroscopy provides a molecular fingerprint. A complete assignment of vibrational modes can be achieved by combining DFT calculations with experimental data. The Potential Energy Distribution (PED) is calculated to determine the contribution of each internal coordinate to a given normal mode.[2]
Protocol for Vibrational Analysis:
-
Perform a frequency calculation using the B3LYP/6-311++G(d,p) optimized geometry.
-
Scale the calculated harmonic frequencies by an empirical scaling factor (typically ~0.967 for B3LYP) to better match experimental anharmonic vibrations.
-
Visualize the vibrational modes to qualitatively understand the atomic motions.
-
Calculate the PED to quantitatively assign the spectral bands to specific functional group vibrations (e.g., C-F stretch, O-CH3 rock, aromatic C-C stretch).
Studies on the analogous 1,5-difluoro-2,4-dinitrobenzene have shown that the vibrational modes of the substituents are well-defined and can be reliably assigned using this protocol.[2][4]
NMR Spectral Analysis
Predicting 1H and 13C NMR chemical shifts is a powerful tool for structure verification.
Protocol for NMR Chemical Shift Calculation:
-
Optimize the molecular geometry at a high level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Perform a GIAO NMR calculation on the optimized geometry, typically using the same functional and a suitable basis set.[6]
-
Calculate the isotropic shielding values (σ) for each nucleus.
-
Reference the shielding values to a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory: δcalc = σTMS - σsample.
-
Compare the calculated shifts (δcalc) with experimental data.
| Nucleus | Predicted Chemical Shift (δ, ppm) - General Range | Key Influences |
| 1H (Aromatic) | 6.5 - 7.5 | Shielding/deshielding effects from adjacent F and OCH3 groups. |
| 1H (Methoxy) | 3.7 - 4.0 | Local electronic environment and conformation. |
| 13C (C-F) | 150 - 165 | Strong deshielding effect from the highly electronegative fluorine. |
| 13C (C-O) | 145 - 160 | Deshielding from oxygen, but modulated by resonance effects. |
| 13C (Methoxy) | 55 - 65 | Typical range for aromatic methoxy carbons.[6] |
Table 2: Expected NMR chemical shift ranges for this compound.
Electronic Properties and Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (Egap = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.[4] For this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs and the aromatic π-system, while the LUMO will likely be a π* orbital of the benzene ring.
Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies the delocalization of electron density, revealing stabilizing intramolecular interactions. Key interactions to investigate in the title compound include:
-
n → π : Delocalization from the oxygen lone pairs (n) into the antibonding π orbitals of the aromatic ring. This is a classic representation of the electron-donating resonance effect of the methoxy groups.
-
n → σ : Interactions between the fluorine lone pairs and antibonding σ orbitals of adjacent C-C bonds, which can influence bond strengths and reactivity.
These interactions are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction.
Conclusion and Future Directions
This guide provides a comprehensive theoretical framework for the detailed characterization of this compound. By employing the DFT-based protocols outlined herein, researchers can obtain reliable predictions of the molecule's geometry, spectroscopic signatures, and electronic properties. Such a study would not only elucidate the fundamental nature of this specific compound but also contribute valuable structure-property relationship data for the broader class of fluorinated aromatics. The logical next step would be to synthesize the compound and validate these theoretical predictions through experimental FT-IR, FT-Raman, and NMR spectroscopy, creating a powerful synergy between computational and experimental chemistry.
References
- 1. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsr.net [ijsr.net]
- 3. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,5-Difluoro-2,4-dimethoxybenzene: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1,5-difluoro-2,4-dimethoxybenzene, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Due to a scarcity of dedicated literature on its discovery, this guide focuses on plausible synthetic strategies, detailed characterization, and prospective applications. We will delve into the underlying principles of its synthesis, drawing parallels from the preparation of analogous compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this unique chemical entity.
Introduction: The Emerging Significance of Polysubstituted Fluorinated Aromatics
Fluorinated organic molecules have garnered significant interest in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern of two fluorine atoms and two methoxy groups on a benzene ring, represents an intriguing building block for the synthesis of novel compounds. The interplay of the electron-withdrawing fluorine atoms and electron-donating methoxy groups creates a unique electronic environment within the aromatic ring, influencing its reactivity and potential interactions.
Plausible Synthetic Pathways
The synthesis of this compound can be approached through several strategic disconnections. Given the 1,3-difluoro (meta-difluoro) arrangement, direct electrophilic fluorination of a dimethoxybenzene precursor is challenging due to the ortho-, para-directing nature of the methoxy groups. Therefore, a more logical approach involves introducing the methoxy groups onto a pre-existing difluorinated scaffold or performing functional group interconversions on a suitably substituted precursor.
Pathway A: Nucleophilic Aromatic Substitution of a Dinitro Precursor
One of the most plausible routes commences with the commercially available 1,5-difluoro-2,4-dinitrobenzene. The nitro groups strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This strategy leverages the robust and well-understood reactivity of dinitro-activated aromatic systems.
Caption: Proposed synthesis of this compound via nucleophilic aromatic substitution.
Causality Behind Experimental Choices:
-
Starting Material: 1,5-Difluoro-2,4-dinitrobenzene is an ideal precursor because the two nitro groups are powerful electron-withdrawing groups. They significantly lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.
-
Nucleophile and Solvent: Sodium methoxide in methanol provides the methoxide nucleophile and a polar protic solvent to facilitate the reaction. The methoxide attacks the carbon atoms bearing the nitro groups, which are the most electron-deficient positions.
-
Reaction Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the nitrite leaving group to restore aromaticity. This two-step process is characteristic of SNAr reactions.
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 1,5-difluoro-2,4-dinitrobenzene (1.0 eq) in anhydrous methanol (20 mL/g of substrate) under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (2.2 eq) portion-wise at 0 °C.
-
Reaction Execution: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Pathway B: Electrophilic Bromination and Subsequent Methoxylation of 1,3-Difluorobenzene
An alternative strategy starts from 1,3-difluorobenzene. This pathway involves sequential electrophilic aromatic substitution to introduce bromine atoms, which can then be substituted by methoxy groups.
Caption: Alternative proposed synthesis via bromination and subsequent methoxylation.
Causality Behind Experimental Choices:
-
Starting Material: 1,3-Difluorobenzene is a readily available starting material. The fluorine atoms are ortho-, para-directing but deactivating towards electrophilic aromatic substitution.[1]
-
Bromination: Electrophilic bromination using bromine and a Lewis acid catalyst like iron(III) bromide will introduce bromine atoms onto the ring. The directing effects of the two fluorine atoms will lead to substitution at the 4- and 6-positions (relative to one of the fluorines), which are ortho and para to the fluorine atoms and activated by them.
-
Methoxylation: The resulting 1,5-dibromo-2,4-difluorobenzene can then undergo nucleophilic substitution with sodium methoxide. This reaction typically requires a copper catalyst (e.g., copper(I) iodide or oxide) and elevated temperatures, as the bromine atoms are not as strongly activating as nitro groups for SNAr.
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Two distinct signals for the aromatic protons, each appearing as a triplet due to coupling with the two adjacent fluorine atoms. Two singlets for the two non-equivalent methoxy groups. |
| ¹³C NMR | Signals for the methoxy carbons. Four distinct signals for the aromatic carbons, all of which will exhibit coupling with the fluorine atoms (C-F coupling). |
| ¹⁹F NMR | A single signal for the two equivalent fluorine atoms, which will be split by the adjacent aromatic protons. |
| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight of C₈H₈F₂O₂ (174.14 g/mol ). Fragmentation patterns would likely show the loss of methyl and methoxy groups. |
| IR Spectroscopy | Characteristic C-F stretching bands (around 1200-1300 cm⁻¹), C-O stretching bands for the methoxy groups (around 1020-1250 cm⁻¹), and aromatic C-H and C=C stretching bands. |
The vibrational spectra (FT-IR and FT-Raman) of 1,5-difluoro-2,4-dinitrobenzene have been studied in detail, and the assignments of the various vibrational modes can serve as a reference for interpreting the spectrum of the dimethoxy analog.[2]
Potential Applications in Research and Development
Polysubstituted fluorinated benzenes are valuable intermediates in the synthesis of pharmaceuticals and advanced materials.[3] While specific applications of this compound are not extensively documented, its structure suggests several potential areas of utility:
-
Medicinal Chemistry: The compound can serve as a scaffold for the synthesis of novel drug candidates. The fluorine and methoxy groups can be further functionalized or can themselves contribute to the biological activity and pharmacokinetic properties of the final molecule.
-
Materials Science: Fluorinated aromatic compounds are used in the development of liquid crystals, polymers, and other functional materials. The unique electronic properties of this compound could be exploited in the design of new materials with tailored optical or electronic properties.
-
Agrochemicals: The presence of fluorine is a common feature in modern herbicides and pesticides. This compound could be a starting point for the synthesis of new agrochemicals.
Conclusion
This compound is a chemical entity with significant potential as a building block in various fields of chemical research. Although its history of discovery is not well-documented, plausible and efficient synthetic routes can be designed based on fundamental principles of organic chemistry. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of this intriguing molecule. Further research into its reactivity and utility is warranted and is expected to unveil new opportunities in drug discovery and materials science.
References
An In-depth Technical Guide to Unlocking the Research Potential of 1,5-Difluoro-2,4-dimethoxybenzene
Foreword: Charting Unexplored Chemical Space
In the vast landscape of organic chemistry, certain molecules, despite their seemingly simple structures, remain largely unexplored. 1,5-Difluoro-2,4-dimethoxybenzene is one such compound. While its isomers have found utility as versatile building blocks, the unique substitution pattern of this molecule presents a frontier of untapped potential for researchers, medicinal chemists, and materials scientists. This guide serves not as a retrospective of established applications, but as a forward-looking roadmap, proposing novel research avenues and providing the technical framework to embark on these explorations. Drawing upon established principles and the known reactivity of analogous structures, we will delve into the synthesis, potential reactions, and prospective applications of this intriguing fluorinated aromatic compound.
I. Foundational Chemistry: Synthesis and Characterization
A robust research program begins with reliable access to the molecule of interest. While a definitive, optimized synthesis for this compound is not prominently described in the literature, a plausible synthetic route can be devised based on established methodologies for related compounds.
Proposed Synthesis of this compound
The proposed synthesis commences with the commercially available 1,3-difluorobenzene. The synthetic pathway leverages a nitration reaction, followed by reduction and subsequent methoxylation.
Scheme 1: Proposed Synthesis of this compound
Caption: A plausible multi-step synthesis of this compound.
Experimental Protocol:
-
Nitration of 1,3-Difluorobenzene: Based on the preparation of 1,5-difluoro-2,4-dinitrobenzene, 1,3-difluorobenzene can be treated with a mixture of nitric acid and sulfuric acid to yield the dinitro derivative[1][2]. Careful control of reaction conditions will be crucial to optimize the yield and regioselectivity.
-
Reduction of the Dinitro Compound: The resulting 1,5-difluoro-2,4-dinitrobenzene can be reduced to the corresponding diamine using standard methods such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.
-
Conversion to the Dihydroxy Intermediate: The 1,5-difluoro-2,4-diaminobenzene can then be converted to the dihydroxy derivative via a Sandmeyer-type reaction. This involves diazotization of the amino groups with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salts in the presence of water and heat.
-
Methylation to the Final Product: The final step involves the methylation of the hydroxyl groups of 1,5-difluoro-2,4-dihydroxybenzene. This can be achieved using a variety of methylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate[3].
Spectroscopic Characterization
Upon successful synthesis, a thorough characterization of this compound is imperative. The following techniques will be essential for structural confirmation:
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show two distinct aromatic signals, each exhibiting coupling to the adjacent fluorine atoms. The integration of these signals will correspond to one proton each. Additionally, two singlets corresponding to the two non-equivalent methoxy groups should be observed. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (C-F coupling). The signals for the methoxy carbons will also be present. |
| ¹⁹F NMR | The fluorine NMR spectrum will be crucial for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected, each corresponding to one of the fluorine atoms, likely showing coupling to each other and to the adjacent aromatic protons. |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural insights. |
| FT-IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, C-O stretching of the ether linkages, and C-F stretching. Computational studies on similar molecules can aid in the assignment of vibrational modes[4]. |
II. Potential Research Area 1: Precursor for Novel Heterocyclic Scaffolds in Medicinal Chemistry
The strategic placement of fluorine atoms and methoxy groups on the benzene ring makes this compound an attractive starting material for the synthesis of novel heterocyclic compounds with potential biological activity. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability[5][6].
Proposed Research Workflow
Caption: A workflow for the development of new drug candidates.
A. Synthesis of Benzofuran Derivatives
One promising avenue is the synthesis of substituted benzofurans. This can be achieved through a sequence of selective demethylation followed by intramolecular cyclization.
Experimental Protocol:
-
Selective Demethylation: Treatment of this compound with a Lewis acid such as boron tribromide (BBr₃) at low temperatures could lead to selective demethylation, yielding a phenolic intermediate. The regioselectivity of this reaction will be an interesting point of investigation.
-
O-Alkylation: The resulting phenol can be alkylated with a suitable reagent containing a leaving group and a functional group amenable to cyclization, for example, ethyl bromoacetate.
-
Intramolecular Cyclization: The O-alkylated intermediate can then be subjected to intramolecular cyclization under basic conditions to form the benzofuran ring. The fluorine atoms are expected to remain on the scaffold, potentially influencing the biological properties of the final compounds.
B. Synthesis of Fluorinated Benzimidazole Analogues
The synthesis of fluorinated benzimidazoles, a class of compounds known for a wide range of biological activities including antitubercular properties, presents another exciting research direction[7].
Experimental Protocol:
-
Nitration: A controlled mononitration of this compound would introduce a nitro group, which can be subsequently reduced to an amine. The directing effects of the existing substituents will be key to the outcome of this reaction.
-
Reduction: The nitro group can be reduced to an amine using standard procedures.
-
Cyclization: The resulting aniline derivative can be condensed with various carboxylic acids or their derivatives (e.g., orthoesters, aldehydes) under acidic conditions to form the benzimidazole ring. This approach allows for the introduction of diverse substituents at the 2-position of the benzimidazole core.
III. Potential Research Area 2: Building Block for Advanced Materials
The unique electronic properties conferred by the fluorine and methoxy substituents suggest that this compound could serve as a valuable monomer or precursor for the synthesis of advanced materials with tailored properties[8][9].
A. Development of Novel Fluorinated Polymers
The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.
Proposed Research Path:
-
Functionalization: The aromatic ring of this compound can be functionalized to introduce polymerizable groups. For example, bromination followed by a Suzuki or Stille coupling could introduce vinyl or ethynyl groups.
-
Polymerization: The resulting functionalized monomers could be polymerized using various techniques such as free-radical polymerization, ring-opening metathesis polymerization (ROMP), or transition-metal-catalyzed cross-coupling polymerization.
-
Material Characterization: The synthesized polymers should be thoroughly characterized for their molecular weight, thermal properties (TGA, DSC), and other relevant physical properties depending on the target application (e.g., dielectric constant, refractive index).
B. Synthesis of Novel Discotic Liquid Crystals
The planar structure of the benzene core, combined with the potential for derivatization at the methoxy groups, makes this compound a candidate for the core of discotic liquid crystals.
Experimental Workflow:
-
Demethylation: Complete demethylation of this compound would yield the corresponding dihydroxy compound.
-
Esterification: The hydroxyl groups can be esterified with long-chain fatty acids to introduce the flexible side chains required for liquid crystalline behavior.
-
Characterization of Liquid Crystalline Properties: The resulting compounds should be investigated for their liquid crystalline phases and phase transition temperatures using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC).
IV. Potential Research Area 3: Mechanistic Studies and Novel Reactions
The specific arrangement of substituents in this compound could give rise to interesting and potentially novel chemical reactivity.
A. Investigation of Benzyne Formation and Reactivity
Inspired by the chemistry of its isomer, 1,4-difluoro-2,5-dimethoxybenzene, which serves as a precursor for benzyne intermediates in Diels-Alder reactions, a key research area would be to explore the generation and trapping of the corresponding benzyne from this compound[10][11][12].
Caption: Proposed generation and trapping of a benzyne intermediate.
Experimental Protocol:
-
Lithiation and Benzyne Formation: Treatment of this compound with a strong base like n-butyllithium at low temperatures could induce lithiation at a position ortho to a fluorine atom, followed by elimination of lithium fluoride to generate a highly reactive benzyne intermediate.
-
Trapping with Dienes: The in-situ generated benzyne can be trapped with various dienes, such as furan or cyclopentadiene, in a [4+2] cycloaddition reaction to yield complex polycyclic scaffolds. The regioselectivity of this cycloaddition will be of significant interest.
B. Studies on Nucleophilic Aromatic Substitution (SNAAr)
The presence of two electron-withdrawing fluorine atoms could activate the aromatic ring towards nucleophilic aromatic substitution, although the electron-donating methoxy groups will have a deactivating effect. A systematic study of SNAAr reactions with various nucleophiles would provide valuable insights into the reactivity of this system.
V. Conclusion and Future Outlook
This compound stands as a molecule of significant, yet largely unexplored, potential. This guide has outlined several promising research avenues, from its synthesis and characterization to its application as a precursor for novel pharmaceuticals, advanced materials, and as a substrate for mechanistic studies. The interplay of its fluoro and methoxy substituents offers a rich field for scientific inquiry. It is our hope that this technical guide will inspire and equip researchers to unlock the full potential of this intriguing compound, leading to new discoveries and innovations across multiple scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzene, 1,5-difluoro-2,4-dinitro- [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. jetir.org [jetir.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 1,5-Difluoro-2,4-dimethoxybenzene
Section 1: Introduction and Scope
1,5-Difluoro-2,4-dimethoxybenzene is a fluorinated aromatic organic compound. Its structural motifs are common in the development of novel pharmaceuticals and agrochemicals, where the inclusion of fluorine and methoxy groups can modulate properties such as metabolic stability, lipophilicity, and biological activity.[3] Given its potential application as a key building block in multi-step synthesis, a thorough understanding of its safe handling, storage, and emergency protocols is paramount for laboratory personnel.
This guide provides a technical framework for the safe handling of this compound, grounded in the known hazards of its structural analogues. The causality behind each recommendation is explained to empower researchers to make informed safety decisions.
Section 2: Hazard Identification and Classification
Note: The following classification is based on the GHS-US classification for the structural isomer 1,4-Difluoro-2,5-dimethoxybenzene.[2]
This compound is anticipated to be hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. The expected GHS classification indicates that it is an irritant.
GHS Pictogram:
⚠️Signal Word: WARNING [2]
Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2][4]
-
Prevention: P261, P264, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P312
-
Storage: P403+P233, P405
-
Disposal: P501
Data Summary Table: Hazard Classification
| Hazard Class | GHS Category | Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[2][4] |
Section 3: Physicochemical Properties
Note: The data presented below is for structural isomers and the parent compound. Properties for this compound may vary.
Understanding the physical properties of a compound is critical for predicting its behavior during handling, storage, and in the event of a spill.
Data Summary Table: Physicochemical Properties
| Property | Value (Analogous Compound) | Source Compound | CAS Number |
| Molecular Formula | C₈H₈F₂O₂ | This compound | 79069-70-8[1] |
| Molecular Weight | 174.15 g/mol | 1,2-Difluoro-4,5-dimethoxybenzene | 203059-80-7[3] |
| Appearance | White to light yellow powder/lumps | 1,2-Difluoro-4,5-dimethoxybenzene | 203059-80-7[3] |
| Melting Point | 41 - 45 °C | 1,2-Difluoro-4,5-dimethoxybenzene | 203059-80-7[3] |
| Stability | Stable under recommended storage conditions. | 1,4-Difluoro-2,5-dimethoxybenzene | 199866-90-5[2] |
| Incompatible Materials | Strong oxidizing agents. | 1,4-Difluoro-2,5-dimethoxybenzene | 199866-90-5[2][5] |
| Hazardous Decomposition | Thermal decomposition may generate Carbon oxides and Hydrogen fluoride. | 1,4-Difluoro-2,5-dimethoxybenzene | 199866-90-5[2] |
Section 4: Safe Handling, Storage, and Engineering Controls
The primary directive is to minimize exposure. This is achieved through a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls
The causality for engineering controls is to contain the material at the source, preventing it from entering the general laboratory environment.
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Ventilation: Ensure the laboratory is well-ventilated, with a minimum of 6-12 air changes per hour.[6]
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[2][6]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the potential hazards.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2] A face shield should also be worn when there is a risk of splashing, particularly when handling solutions of the compound.[2]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use. Contaminated gloves should be removed using the proper technique and disposed of as chemical waste.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used.[2]
Storage Protocol
-
Container: Store in a tightly closed container to prevent exposure to air and moisture.[5]
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[2][5]
-
Segregation: Store away from incompatible materials, especially strong oxidizing agents.[2]
-
Labeling: The container must be clearly labeled with the full chemical name, CAS number, and all relevant GHS hazard pictograms and statements.
Section 5: Emergency Procedures
A clear, pre-defined emergency plan is critical. All personnel must be familiar with these procedures before beginning work.
First Aid Measures
Note: The following measures are based on the surrogate compound, 1,4-Difluoro-2,5-dimethoxybenzene.[2]
-
Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Response Protocol
This protocol is for minor laboratory spills (<100g) that can be handled by trained personnel. For larger spills, evacuate the area and contact emergency services.
Step-by-Step Spill Cleanup:
-
Alert: Immediately alert personnel in the vicinity.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the fume hood is operating or increase ventilation if safe to do so.
-
PPE: Don appropriate PPE (respirator, goggles, face shield, chemical gloves, lab coat).
-
Contain: Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent) to prevent dust from becoming airborne.[7]
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container. Avoid creating dust.[7]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose: Place all contaminated materials, including PPE, into the hazardous waste container.
-
Report: Document the spill and response actions according to institutional policy.
Emergency Response Workflow Diagram
Caption: Workflow for chemical spill assessment and response.
Firefighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry powder, or carbon dioxide. A water spray can be used to cool containers.[2]
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides and hydrogen fluoride.[2]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[2]
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
Protocol for Waste Disposal:
-
Container: Use only approved, properly labeled hazardous waste containers.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be clearly labeled "Hazardous Waste" and list all contents, including the full name of this compound.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Disposal must be conducted by a licensed contractor, likely via incineration in a facility equipped with an afterburner and scrubber.[2]
References
- 1. This compound|CAS 79069-70-8|Accela ChemBio|製品詳細 [tci-chemical-trading.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. fishersci.com [fishersci.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,5-Difluoro-2,4-dimethoxybenzene
Abstract: This technical guide provides a comprehensive overview of 1,5-Difluoro-2,4-dimethoxybenzene, a fluorinated aromatic compound of interest in synthetic and medicinal chemistry. While specific experimental data for this isomer is not extensively published, this document consolidates its core molecular information and provides expert insights into its physicochemical properties, analytical characterization, and potential applications by drawing parallels with closely related isomers and general principles of organic chemistry. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging fluorinated building blocks for novel molecular design.
Core Molecular Identity
This compound is a substituted aromatic compound. Its fundamental molecular details are crucial for any experimental design, from reaction stoichiometry to analytical interpretation.
Molecular Formula and Weight
The chemical formula and molecular weight are foundational parameters for this compound.
Structural Isomerism: A Critical Note
It is imperative to distinguish this compound from its isomers, which share the same molecular formula and weight but differ in the substitution pattern on the benzene ring. A prominent and more extensively documented isomer is 1,2-Difluoro-4,5-dimethoxybenzene (CAS: 203059-80-7).[2][3][5] Misidentification can lead to significant errors in experimental design and interpretation of results.
| Property | This compound | 1,2-Difluoro-4,5-dimethoxybenzene |
| Structure | ||
| CAS Number | 79069-70-8[1][4] | 203059-80-7[2][3][5] |
| Molecular Formula | C₈H₈F₂O₂[1] | C₈H₈F₂O₂[2][3][5] |
| Molecular Weight | 174.15 g/mol [2][3] | 174.15 g/mol [2][3][5] |
Physicochemical Properties and Rationale
While specific experimental data for this compound is limited, its properties can be expertly inferred from its structure and comparison with related analogues. The presence of two electron-donating methoxy groups and two electronegative fluorine atoms dictates its electronic and physical characteristics.
-
Polarity: The molecule possesses a significant dipole moment due to the electronegative fluorine and oxygen atoms. This suggests moderate solubility in polar organic solvents.
-
Reactivity: The benzene ring is activated by the electron-donating methoxy groups, making it susceptible to electrophilic aromatic substitution. The fluorine atoms act as deactivators but are also ortho-, para-directing. The interplay of these groups creates a unique reactivity profile that can be exploited in targeted synthesis.
-
Hydrogen Bonding: The absence of acidic protons means it cannot act as a hydrogen bond donor, but the oxygen and fluorine atoms can act as weak hydrogen bond acceptors.
Synthesis and Experimental Protocols
The synthesis of this compound is not widely documented. However, a general and logical synthetic pathway can be proposed based on standard organic chemistry transformations. A plausible approach involves the methylation of a corresponding dihydroxydifluorobenzene precursor.
Proposed Synthetic Workflow
The following diagram outlines a conceptual workflow for the synthesis of substituted dimethoxybenzene compounds, which can be adapted for the target molecule.
Caption: Conceptual workflow for the synthesis and characterization of this compound.
General Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure for the methylation of a diol, which would be the key step in the proposed synthesis of this compound from its dihydroxy precursor.
Disclaimer: This is a representative protocol and must be adapted and optimized for the specific substrate.
-
Preparation: To a stirred solution of the dihydroxy precursor (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetone) under an inert atmosphere (e.g., Argon), add a base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 2.2 eq), dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple.
-
Aromatic Protons: Two signals in the aromatic region (typically 6.5-8.0 ppm), each integrating to 1H. These protons will exhibit coupling to the adjacent fluorine atoms (H-F coupling).
-
Methoxy Protons: Two distinct singlets in the region of 3.5-4.0 ppm, each integrating to 3H, corresponding to the two non-equivalent methoxy groups.
-
-
¹³C NMR: The carbon NMR spectrum will show 6 distinct signals, accounting for the molecular symmetry. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.
-
¹⁹F NMR: The fluorine NMR spectrum would be expected to show two distinct signals, confirming the presence of two non-equivalent fluorine atoms.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (174.15). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]
Infrared (IR) Spectroscopy
IR spectroscopy can identify the functional groups present. Key expected peaks include:
-
C-H stretching (aromatic and aliphatic) ~2850-3100 cm⁻¹
-
C=C stretching (aromatic) ~1500-1600 cm⁻¹
-
C-O stretching (ether) ~1000-1300 cm⁻¹
-
C-F stretching ~1000-1400 cm⁻¹
Applications in Research and Development
The strategic incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6][7] While specific applications for the 1,5-isomer are not well-documented, its structural motifs suggest significant potential in several areas, drawing parallels from its isomers.
Pharmaceutical and Agrochemical Synthesis
Fluorinated aromatics are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[3] The unique substitution pattern of this compound makes it an attractive intermediate for creating complex molecules with tailored biological activities. The fluorine atoms can improve pharmacokinetic properties such as lipophilicity and resistance to metabolic degradation.[3]
Materials Science
Difluorinated aromatic compounds are also used in the development of advanced materials, including polymers and liquid crystals.[3] The polarity and rigidity imparted by the difluoro-dimethoxybenzene core can be exploited to create materials with specific thermal, electronic, or optical properties. For example, related compounds are used as precursors in the synthesis of complex polycyclic aromatic structures through Diels-Alder reactions.[8][9]
Conclusion
This compound represents a valuable, albeit under-explored, building block for chemical synthesis. This guide has established its core molecular identity and provided a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related isomers. As the demand for novel fluorinated compounds continues to grow in drug discovery and materials science, a deeper experimental investigation into this and other unique isomers is warranted.
References
- 1. This compound|CAS 79069-70-8|Accela ChemBio|製品詳細 [tci-chemical-trading.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. parchem.com [parchem.com]
- 5. 1,2-Difluoro-4,5-dimethoxybenzene | C8H8F2O2 | CID 853175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
The Synthetic Versatility of 1,5-Difluoro-2,4-dimethoxybenzene: A Guide for Advanced Organic Synthesis
Introduction: 1,5-Difluoro-2,4-dimethoxybenzene is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. The interplay of its substituents—two electron-donating methoxy groups and two electron-withdrawing, yet reactive, fluorine atoms—creates a unique electronic landscape that can be strategically exploited for a variety of transformations. The methoxy groups activate the benzene ring, making it amenable to electrophilic substitution, while simultaneously activating the fluorine atoms for nucleophilic aromatic substitution (SNAr). This duality of reactivity makes it a versatile precursor for the synthesis of a diverse range of molecular architectures.
The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to leverage the synthetic potential of this compound. The protocols described herein are based on established principles of organic reactivity and analogous transformations reported in peer-reviewed literature.
I. Nucleophilic Aromatic Substitution (SNAr): Gateway to Substituted Diamines and Heterocycles
The presence of two methoxy groups ortho and para to the fluorine atoms significantly lowers the electron density at the carbons bearing the fluorine atoms, making them susceptible to nucleophilic attack. This is the cornerstone of Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3][4] The high electronegativity of fluorine makes it an excellent leaving group in SNAr, often exhibiting higher reactivity than other halogens in this specific mechanism.[2][3] This reactivity can be harnessed to introduce a variety of nucleophiles, with amines being particularly relevant for the synthesis of precursors to bioactive molecules like quinoxalines.
Application Note: Synthesis of a Key Precursor for Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities.[5][6] A common and efficient route to quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][7][8] this compound can serve as an excellent starting material for the synthesis of the requisite 1,2-diamino-3,6-dimethoxybenzene precursor via a sequential SNAr reaction with an amine, followed by reduction of an intermediary nitro group, or direct displacement with ammonia or an ammonia equivalent. The subsequent condensation with a diketone provides a straightforward entry into highly substituted quinoxaline scaffolds.
Protocol 1: Synthesis of 1,2-Diamino-3,6-dimethoxybenzene via Sequential SNAr and Reduction
This protocol outlines a two-step process involving an initial SNAr reaction with an amine, followed by the reduction of a nitro group introduced in a subsequent step. This approach is analogous to established procedures for the synthesis of substituted anilines from activated fluoroaromatics.[9][10][11]
Step 1: Monosubstitution with an Amine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or DMF.
-
Addition of Amine: Add the desired amine (e.g., benzylamine, 1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.).
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Nitration and Subsequent Reduction
-
Nitration: The mono-aminated product is then subjected to nitration to introduce a nitro group, which will be subsequently reduced to the second amine. This step must be performed with care to control regioselectivity.
-
Reduction: The nitro group is then reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or reduction with a metal in acidic media (e.g., SnCl₂ in HCl). This yields the desired 1,2-diamino-3,6-dimethoxybenzene.
Table 1: Representative Conditions for SNAr on Activated Fluoroaromatics
| Nucleophile | Solvent | Base | Temperature (°C) | Typical Yield (%) | Reference |
| Morpholine | EtOH | - | Reflux | >90 | [12] |
| 2-Aminophenylethane | EtOH | Et₃N | Reflux | 80 | [9] |
| Dimethylamine | DMF | - | Ambient | - |
Diagram 1: Workflow for Quinoxaline Synthesis
Caption: A potential synthetic route to substituted quinoxalines.
II. Electrophilic Aromatic Substitution: Leveraging Activating Effects
The two methoxy groups are strong activating groups and direct electrophiles to the ortho and para positions.[13][14] In this compound, the positions ortho to the methoxy groups are occupied by fluorine atoms. The remaining two hydrogens are at positions 3 and 6. Both of these positions are ortho to one methoxy group and meta to the other. Therefore, electrophilic substitution is expected to occur at these positions.
Application Note: Synthesis of Nitrated and Halogenated Derivatives
Nitration and halogenation are fundamental electrophilic aromatic substitution reactions that introduce valuable functional groups for further synthetic transformations.[15][16] For instance, a nitro group can be reduced to an amine, as discussed previously, or can act as an electron-withdrawing group to facilitate subsequent SNAr reactions.
Protocol 2: Mononitration of this compound
This protocol is a representative procedure for the nitration of an activated aromatic ring.
-
Reaction Setup: In a round-bottom flask cooled in an ice bath (0 °C), add this compound (1.0 eq.) to a mixture of concentrated sulfuric acid and concentrated nitric acid (the "mixed acid" method).
-
Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent like dichloromethane.
-
Purification: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by recrystallization or column chromatography.
Diagram 2: Mechanism of Electrophilic Nitration
Caption: The general mechanism of electrophilic aromatic substitution.
III. Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bond is generally strong, palladium-catalyzed cross-coupling reactions involving the activation of C-F bonds have been developed, particularly for polyfluorinated aromatics.[17][18][19] These reactions, such as the Suzuki or Stille coupling, offer powerful methods for the formation of C-C bonds.[20][21] For this compound, these reactions would likely require specialized ligands and conditions to achieve efficient C-F bond activation.
Application Note: Synthesis of Arylated and Vinylated Derivatives
The selective substitution of one or both fluorine atoms with aryl, heteroaryl, or vinyl groups can lead to the synthesis of complex molecular scaffolds relevant to materials science (e.g., for organic electronics) and medicinal chemistry.
Protocol 3: Representative Suzuki-Miyaura Cross-Coupling (Hypothetical)
This protocol is a hypothetical procedure based on conditions reported for the cross-coupling of other fluoroarenes.[21]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), a boronic acid or boronate ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or CsF, 2.0 eq.).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) until the starting material is consumed (monitor by GC-MS or TLC).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
IV. Benzyne Formation and Trapping
The treatment of dihaloarenes with a strong base can lead to the formation of a highly reactive benzyne intermediate via an elimination-addition mechanism.[22][23] this compound could potentially form a benzyne upon treatment with a very strong base like sodium amide or an organolithium reagent. This benzyne could then be trapped with various nucleophiles or dienes to generate highly substituted aromatic compounds. The generation of a benzyne from a difluoro-dimethoxybenzene derivative has been reported in the context of Diels-Alder reactions.[24]
Diagram 3: Benzyne Formation and Trapping
Caption: A plausible pathway involving a benzyne intermediate.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxaline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aura.abdn.ac.uk [aura.abdn.ac.uk]
- 12. vapourtec.com [vapourtec.com]
- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nobelprize.org [nobelprize.org]
- 21. researchgate.net [researchgate.net]
- 22. Benzyne Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 23. tcichemicals.com [tcichemicals.com]
- 24. researchgate.net [researchgate.net]
Application Note: 1,5-Difluoro-2,4-dimethoxybenzene as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Fluorination and Methoxy Groups
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2][3][4] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.[1][2] Judicious fluorination can enhance metabolic stability by blocking sites prone to oxidative metabolism, modulate the pKa of nearby functional groups to improve bioavailability, and increase binding affinity to target proteins.[1][3][5]
1,5-Difluoro-2,4-dimethoxybenzene emerges as a particularly valuable building block, offering a privileged scaffold that combines the benefits of fluorine with the synthetic versatility of methoxy groups. This compound provides medicinal chemists with a powerful tool for several reasons:
-
Modulation of Physicochemical Properties: The two fluorine atoms significantly influence the electronic nature of the aromatic ring, impacting lipophilicity and the acidity/basicity of adjacent groups.[3][5] This can be crucial for optimizing membrane permeability and target engagement.[2]
-
Metabolic Stability: The robust C-F bonds can shield the molecule from metabolic degradation, a key strategy for extending a drug's half-life and achieving favorable dosing regimens.[1][6]
-
Synthetic Handles: The molecule possesses multiple reaction sites. The fluorine atoms can act as leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions, while the electron-donating methoxy groups activate the ring and can direct ortho-metalation, providing pathways for complex molecular construction.[7][8][9]
This guide details key synthetic transformations using this compound and provides a case study illustrating its application in the synthesis of a potent kinase inhibitor.
Key Synthetic Transformations and Protocols
The unique substitution pattern of this compound allows for several high-yield and regioselective transformations that are fundamental in multi-step drug synthesis.
Nucleophilic Aromatic Substitution (SNAr)
The presence of two electron-donating methoxy groups might seem counterintuitive for a nucleophilic substitution; however, the high electronegativity of the fluorine atoms makes the ipso-carbons sufficiently electrophilic to be attacked by strong nucleophiles. Fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens.[10] This reaction is a cornerstone for introducing amine, alcohol, or thiol functionalities.
Exemplary Protocol: Synthesis of 5-Fluoro-2,4-dimethoxy-N-(morpholin-4-yl)aniline
This protocol describes the monosubstitution of a fluorine atom with morpholine, a common heterocycle in medicinal chemistry.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.74 g, 10 mmol).
-
Reagent Addition: Add potassium carbonate (2.76 g, 20 mmol) as a base, followed by morpholine (1.05 mL, 12 mmol).
-
Solvent and Reaction: Add dimethyl sulfoxide (DMSO, 20 mL) as the solvent. Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Expert Insight: DMSO is an excellent solvent for SNAr reactions due to its high polarity and aprotic nature, which accelerates the reaction rate. Potassium carbonate is a sufficiently strong base to scavenge the HF generated in situ without causing unwanted side reactions.
-
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure product.
Directed ortho-Metalation (DoM)
The methoxy groups are effective Directed Metalation Groups (DMGs), capable of coordinating with organolithium bases to direct deprotonation at the adjacent ortho position (C3).[8][9][11][12][13] This powerful C-H activation strategy creates a nucleophilic aryllithium intermediate that can be trapped with a wide variety of electrophiles, enabling precise and complex functionalization of the aromatic core.
Exemplary Protocol: Synthesis of 1,5-Difluoro-2,4-dimethoxybenzaldehyde
Step-by-Step Methodology:
-
Inert Atmosphere: Rigorously dry all glassware. To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.74 g, 10 mmol) and anhydrous tetrahydrofuran (THF, 40 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Expert Insight: The low temperature is critical to prevent side reactions and decomposition of the aryllithium species. The methoxy group at C2 directs the lithiation specifically to the C3 position.
-
-
Electrophilic Quench: Add N,N-dimethylformamide (DMF, 1.16 mL, 15 mmol) dropwise. Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL). Extract the mixture with diethyl ether (3 x 40 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue via silica gel chromatography to obtain the desired aldehyde.
Case Study: Application in the Synthesis of Foretinib (GSK1363089)
This compound is a key precursor to a crucial intermediate used in the synthesis of Foretinib , an experimental multi-kinase inhibitor targeting c-Met and VEGFR-2.[14][15] The difluoro-dimethoxy phenyl moiety is a common feature in many kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, providing vectors for improving solubility and pharmacokinetic properties.[16]
The synthesis of the key intermediate, 3-fluoro-4-(6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yloxy)aniline , relies on the reactivity of a derivative of this compound. A key step involves an SNAr reaction where the fluorine atom is displaced by the quinoline oxygen.
| Compound | Target(s) | IC50 | Therapeutic Area |
| Foretinib (GSK1363089) | c-Met, KDR (VEGFR-2) | 0.4 nM (Met), 0.9 nM (KDR)[17] | Oncology |
Table 1: Biological Activity of Foretinib.
The presence of the fluorine atom ortho to the ether linkage in the final Foretinib structure is a direct result of using a fluorinated building block. This fluorine atom can influence the conformation of the molecule and participate in favorable interactions within the kinase binding site, potentially enhancing potency and selectivity.[1]
Conclusion
This compound is a high-value building block for medicinal chemistry programs. Its pre-installed fluorine and methoxy groups provide a robust platform for influencing the physicochemical and pharmacokinetic properties of drug candidates. The reliable and regioselective protocols for Nucleophilic Aromatic Substitution and Directed ortho-Metalation enable chemists to efficiently construct complex molecular architectures, as demonstrated by its utility in the synthesis of advanced kinase inhibitors like Foretinib. This reagent should be considered a key tool for researchers aiming to leverage the benefits of fluorine in modern drug design.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. baranlab.org [baranlab.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 14. Foretinib - Wikipedia [en.wikipedia.org]
- 15. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 17. medchemexpress.com [medchemexpress.com]
Technical Guide: 1,5-Difluoro-2,4-dimethoxybenzene in Advanced Materials Science
Introduction: Unlocking Potential in Fluorinated Aromatics
1,5-Difluoro-2,4-dimethoxybenzene is a fluorinated aromatic compound with the CAS number 79069-70-8.[1] Its unique molecular architecture, featuring two electron-withdrawing fluorine atoms and two electron-donating methoxy groups on a benzene ring, makes it a promising, albeit lesser-explored, monomer in the synthesis of high-performance materials. The strategic placement of these functional groups can impart a combination of desirable properties to resulting polymers and organic electronic materials, including enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics.
Fluoropolymers are a significant class of materials known for their exceptional properties such as high resistance to chemicals, UV radiation, and heat.[2][3] The incorporation of fluorine atoms into a polymer backbone can lead to materials with low surface energy, low dielectric constants, and high thermal stability.[4] This technical guide will explore the potential applications of this compound in materials science, with a focus on its use as a building block for advanced polymers. While specific, published protocols for this exact monomer are not widely available, this guide will provide a scientifically grounded, representative protocol for the synthesis of a poly(arylene ether), a class of high-performance thermoplastics. This protocol is based on well-established synthetic methodologies for structurally similar fluorinated monomers.[5][6][7]
Potential Applications in Materials Science
The structure of this compound suggests its utility in several areas of materials science:
-
High-Performance Polymers (Poly(arylene ether)s): The fluorine atoms on the benzene ring can activate the molecule for nucleophilic aromatic substitution (SNAr) reactions. This makes it a suitable monomer for step-growth polymerization with bisphenols to create poly(arylene ether)s. These polymers are known for their excellent thermal and mechanical properties. The fluorine content can also enhance the chemical inertness and lower the dielectric constant of the resulting polymer, making it suitable for applications in microelectronics.[5][8]
-
Organic Electronics: Fluorinated aromatic compounds are of great interest in the field of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[9] The electron-withdrawing nature of fluorine can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic semiconductors. While direct applications of this compound are not extensively documented, its derivatives could be synthesized to tune the electronic properties of materials for these devices.
-
Liquid Crystals: The rigid core and polar nature of fluorinated benzene derivatives are features often found in liquid crystalline materials. While no specific liquid crystal applications of this compound have been reported, its structure provides a foundation for the synthesis of novel mesogens.
Representative Protocol: Synthesis of a Poly(arylene ether) from this compound and Bisphenol A
The following is a representative protocol for the synthesis of a poly(arylene ether) via nucleophilic aromatic substitution. This protocol is adapted from established procedures for similar fluorinated monomers and should be considered a starting point for experimental investigation.
Reaction Principle
The polymerization proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The hydroxyl groups of the bisphenol are deprotonated by a weak base (potassium carbonate) to form a more nucleocytophilic phenoxide. This phenoxide then attacks the electron-deficient aromatic ring of this compound at the positions activated by the fluorine atoms, displacing the fluoride ions and forming an ether linkage. This step-growth polymerization results in a high molecular weight poly(arylene ether).
Materials and Equipment
| Material | Formula | Molar Mass ( g/mol ) | Supplier (Example) |
| This compound | C₈H₈F₂O₂ | 174.15 | Accela ChemBio |
| Bisphenol A | C₁₅H₁₆O₂ | 228.29 | Sigma-Aldrich |
| Anhydrous Potassium Carbonate (K₂CO₃), finely ground | K₂CO₃ | 138.21 | Sigma-Aldrich |
| N,N-Dimethylacetamide (DMAc), anhydrous | C₄H₉NO | 87.12 | Sigma-Aldrich |
| Toluene, anhydrous | C₇H₈ | 92.14 | Sigma-Aldrich |
| Methanol | CH₃OH | 32.04 | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | - |
| Argon or Nitrogen gas supply | Ar or N₂ | - | - |
| Three-neck round-bottom flask | - | - | - |
| Dean-Stark trap and condenser | - | - | - |
| Mechanical stirrer | - | - | - |
| Heating mantle with temperature controller | - | - | - |
| Buchner funnel and filter flask | - | - | - |
| Vacuum oven | - | - | - |
Experimental Workflow
Caption: Experimental workflow for the synthesis of a poly(arylene ether).
Detailed Step-by-Step Protocol
-
Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen or argon inlet/outlet. Ensure all glassware is thoroughly dried in an oven and assembled hot under a positive pressure of inert gas.
-
Charging the Reactor: To the flask, add this compound (1.74 g, 10 mmol), Bisphenol A (2.28 g, 10 mmol), and finely ground anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids concentration of approximately 20% (w/v) (in this case, ~30 mL). Add toluene to the reaction mixture (approximately 15 mL).
-
Azeotropic Dehydration: Begin stirring and purge the system with inert gas. Heat the mixture to 140-150 °C. Toluene will form an azeotrope with any residual water and the water formed during the initial phenoxide formation, which will be collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After complete dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170 °C to initiate polymerization. The reaction mixture will gradually become more viscous as the polymer chains grow.
-
Monitoring the Reaction: Maintain the reaction at this temperature for 8-16 hours. The progress of the polymerization can be monitored by the noticeable increase in the viscosity of the solution.
-
Precipitation and Purification: Once the desired viscosity is achieved, cool the reaction mixture to below 100 °C. If the solution is very viscous, dilute it with a small amount of DMAc. Slowly pour the viscous polymer solution into a beaker containing vigorously stirring methanol (at least 10 times the volume of the polymer solution). A fibrous polymer precipitate should form.
-
Washing: Collect the polymer by filtration using a Buchner funnel. Wash the polymer repeatedly with hot deionized water to remove potassium fluoride salts and residual solvent. Follow this with a final wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight or until a constant weight is achieved.
Proposed Polymerization Scheme
References
- 1. This compound|CAS 79069-70-8|Accela ChemBio|製品詳細 [tci-chemical-trading.com]
- 2. Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution self-assembly of fluorinated polymers, an overview - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Unlocking the Synthetic Potential of 1,5-Difluoro-2,4-dimethoxybenzene with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Fluorinated Synthon
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks highly sought after.[1][3] 1,5-Difluoro-2,4-dimethoxybenzene stands out as a particularly valuable synthon. Its symmetrical substitution pattern, featuring two electron-donating methoxy groups and two electron-withdrawing fluorine atoms, presents a fascinating interplay of electronic effects that can be harnessed for selective chemical transformations.
This guide provides an in-depth exploration of the reactivity of this compound with common organometallic reagents. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights and detailed protocols to empower researchers to unlock the full synthetic potential of this versatile molecule.
Part 1: Directed ortho-Metalation (DoM) with Organolithium Reagents
The Principle of Directed ortho-Metalation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[4][5] The reaction relies on the presence of a "directing metalation group" (DMG), typically a heteroatom-containing functionality that can coordinate to an organolithium reagent.[6] This coordination brings the strong base into proximity with a specific ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. This intermediate can then be trapped with a wide range of electrophiles.[4][7]
In the case of this compound, the methoxy groups serve as excellent DMGs.[4] The Lewis basic oxygen atoms of the methoxy groups chelate the lithium cation of the organolithium reagent, directing deprotonation to the adjacent C-3 or C-6 positions.
Mechanistic Rationale
The regioselectivity of the DoM reaction on this compound is dictated by the directing ability of the methoxy groups. The fluorine atoms, being electron-withdrawing, increase the acidity of the aromatic protons, making them more susceptible to deprotonation by a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi).
Caption: Directed ortho-metalation workflow.
Experimental Protocol: Synthesis of 3-Deuterio-1,5-difluoro-2,4-dimethoxybenzene
This protocol provides a reliable method for the deuteration of this compound, serving as a model for the introduction of other electrophiles.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Deuterium oxide (D₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF (approximately 0.2 M concentration relative to the substrate) via syringe.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10 minutes. The solution may change color, indicating the formation of the aryllithium species. Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Quench the reaction by the dropwise addition of D₂O (2.0 eq).
-
Warming and Workup: Allow the reaction mixture to warm to room temperature. Add saturated aqueous NH₄Cl solution and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-deuterio-1,5-difluoro-2,4-dimethoxybenzene.
Trustworthiness of the Protocol:
-
Strict Anhydrous and Inert Conditions: The success of this reaction is highly dependent on the exclusion of moisture and atmospheric oxygen, which can quench the organolithium reagent.[8] Flame-drying glassware and using anhydrous solvents are critical.
-
Temperature Control: Maintaining a low temperature (-78 °C) is crucial to prevent side reactions and decomposition of the aryllithium intermediate.
-
Monitoring: Reaction progress can be monitored by TLC by quenching small aliquots with an electrophile like iodine and observing the formation of a new, less polar spot.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Ethereal solvents are essential to deaggregate the organolithium reagent, increasing its basicity.[9] |
| Base | n-BuLi or sec-BuLi | Strong, non-nucleophilic bases are required for efficient deprotonation.[9] |
| Temperature | -78 °C | Prevents side reactions and ensures the stability of the aryllithium intermediate. |
| Quenching Agent | D₂O | A simple electrophile to confirm successful lithiation. |
Part 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr Mechanism on Electron-Rich Systems
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring.[10] This reaction is typically favored on electron-poor aromatic systems, where electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex).[11][12]
While this compound possesses electron-donating methoxy groups, the presence of two fluorine atoms, which are good leaving groups in SNAr reactions, opens the possibility for this type of transformation, particularly with very strong nucleophiles. However, it is important to note that SNAr on such an electron-rich system is less common and may require forcing conditions.
Potential SNAr with Organometallic Reagents
Strongly basic and nucleophilic organometallic reagents, such as organolithiums or Grignard reagents, could potentially act as nucleophiles in an SNAr reaction with this compound, displacing one of the fluorine atoms. However, this pathway is often in competition with the more favorable directed ortho-metalation.
Caption: SNAr reaction pathway.
Part 3: Benzyne Formation and Trapping
Generation of a Benzyne Intermediate
Aryl dihalides can undergo a 1,2-elimination reaction in the presence of a strong base to form a highly reactive benzyne intermediate.[13] In the case of this compound, treatment with a strong organolithium base could potentially lead to the formation of 3,6-dimethoxy-4-fluorobenzyne through a sequence of lithiation and subsequent elimination of lithium fluoride.
Application in Diels-Alder Reactions
Benzyne intermediates are powerful dienophiles and can readily participate in [4+2] cycloaddition reactions with dienes, such as furan. This approach has been utilized with similar difluorodimethoxybenzene isomers to construct complex polycyclic aromatic systems.[14][15]
Protocol: Trapping of the In Situ Generated Benzyne with Furan
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Furan
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and furan (3.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C.
-
Benzyne Formation: Slowly add n-butyllithium (1.1 eq) dropwise.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with diethyl ether, dry the organic phase with MgSO₄, and concentrate. Purify the residue by column chromatography to isolate the Diels-Alder adduct.
Trustworthiness of the Protocol:
-
Stoichiometry of the Base: Careful control of the amount of organolithium reagent is crucial. Excess base can lead to undesired side reactions.
-
Choice of Diene: Furan is a common and effective trapping agent for benzyne intermediates.
-
Confirmation of Benzyne Formation: The isolation of the characteristic Diels-Alder adduct serves as strong evidence for the transient formation of the benzyne intermediate.
Conclusion and Future Outlook
This compound is a substrate with rich and tunable reactivity towards organometallic reagents. The methoxy groups predominantly direct regioselective functionalization via directed ortho-metalation, providing a reliable and powerful tool for the synthesis of complex substituted aromatic compounds. While SNAr and benzyne formation pathways are also conceivable, they are generally less favored but can be accessed under specific conditions.
The protocols and mechanistic insights provided in this guide serve as a foundation for further exploration. By understanding the interplay of the directing and leaving group abilities of the substituents, researchers can strategically design novel transformations and access new chemical space, furthering advancements in drug discovery and materials science.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 6. baranlab.org [baranlab.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols for the Nitration of 1,5-Difluoro-2,4-dimethoxybenzene
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the electrophilic nitration of 1,5-Difluoro-2,4-dimethoxybenzene to yield 1,5-Difluoro-2,4-dimethoxy-3-nitrobenzene. The protocol herein is synthesized from established principles of electrophilic aromatic substitution and safety protocols for nitration reactions. This guide emphasizes mechanistic understanding, operational safety, and detailed procedural instructions to ensure reproducible and safe execution.
Introduction & Mechanistic Overview
The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a nitro group that serves as a versatile precursor for a variety of functional groups, most notably amines. The substrate, this compound, presents an activated aromatic system where the regiochemical outcome of the nitration is governed by the directing effects of its substituents.
Mechanistic Rationale:
The methoxy groups (-OCH₃) are potent activating, ortho, para-directing groups due to their strong +R (resonance) effect. Conversely, the fluorine atoms (-F) are deactivating due to their -I (inductive) effect, yet they also act as ortho, para-directors through their +R effect. In this specific substitution pattern, the directing effects of the two methoxy groups are additive and strongly favor electrophilic attack at the C3 position, which is ortho to the C2-methoxy and para to the C4-methoxy group. The fluorine atoms' deactivating and directing influences are overridden by the powerful activation of the methoxy groups.
The nitration is typically facilitated by a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid, being a stronger acid, protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Safety & Hazard Management
Nitration reactions are inherently hazardous due to the use of strong, corrosive, and oxidizing acids, and the exothermic nature of the reaction.[1][2] Strict adherence to safety protocols is paramount.
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin, eyes, or mucous membranes.[3][4]
-
Exothermicity & Thermal Runaway: The reaction generates significant heat, which if not controlled, can lead to a rapid increase in reaction rate and temperature, a phenomenon known as thermal runaway. This can result in vigorous decomposition, the release of toxic gases (NOₓ), and potentially an explosion.[2]
-
Toxicity: Nitric acid fumes and nitrogen oxides (NOₓ) produced during the reaction are highly toxic upon inhalation and can cause severe respiratory damage.[4]
Mandatory Personal Protective Equipment (PPE):
-
Acid-resistant gloves (e.g., butyl rubber or Viton®)
-
Chemical splash goggles and a full-face shield
-
Chemical-resistant lab coat or apron
-
Closed-toe shoes
Engineering Controls:
-
All operations must be conducted within a certified chemical fume hood with adequate ventilation.
-
An emergency eyewash and safety shower must be readily accessible.
-
Ensure spill containment materials (e.g., sodium bicarbonate or other suitable neutralizers) are available.
Experimental Protocol: Nitration of this compound
This protocol is adapted from analogous procedures for the nitration of substituted dimethoxybenzenes.[5]
Materials & Reagents:
| Reagent/Material | Grade | CAS Number | Supplier |
| This compound | ≥98% | 124333-21-1 | (Example: Sigma-Aldrich) |
| Nitric Acid (HNO₃) | Fuming (≥90%) | 7697-37-2 | (Example: Sigma-Aldrich) |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | 7664-93-9 | (Example: Sigma-Aldrich) |
| Dichloromethane (CH₂Cl₂) | ACS Grade | 75-09-2 | (Example: Fisher Scientific) |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | 144-55-8 | (Example: VWR) |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | 7487-88-9 | (Example: Sigma-Aldrich) |
| Deionized Water (H₂O) | 7732-18-5 | ||
| Ice |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Place the flask in an ice bath to maintain a low temperature.
-
-
Preparation of Nitrating Mixture:
-
CAUTION: This step is highly exothermic. Perform slowly and with efficient cooling.
-
In a separate beaker, carefully and slowly add 20 mL of concentrated sulfuric acid to 20 mL of fuming nitric acid, while cooling in an ice bath. This mixture is the nitrating agent.
-
-
Substrate Dissolution:
-
In the three-neck flask, dissolve 5.0 g of this compound in 50 mL of dichloromethane.
-
Cool the solution to 0°C using the ice bath.
-
-
Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the substrate over a period of 30-45 minutes.
-
CRITICAL: Maintain the internal reaction temperature at or below 5°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1 hour.
-
-
Reaction Quench:
-
Very slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This will quench the reaction and precipitate the crude product.
-
-
Work-up & Extraction:
-
Allow the ice to melt completely. The mixture should separate into two layers.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic (dichloromethane) layer.
-
Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Combine all organic extracts.
-
Wash the combined organic layer sequentially with:
-
100 mL of deionized water
-
100 mL of saturated sodium bicarbonate solution (to neutralize residual acid - CAUTION: gas evolution)
-
100 mL of brine (saturated NaCl solution)
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Visualization of Workflow & Mechanism
Reaction Workflow:
Caption: Workflow for the nitration of this compound.
Reaction Mechanism:
References
The Strategic Utility of 1,5-Difluoro-2,4-dimethoxybenzene in the Synthesis of Fluorinated Analogs: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the array of fluorinated building blocks available to the synthetic chemist, 1,5-Difluoro-2,4-dimethoxybenzene emerges as a versatile and highly valuable scaffold for the creation of novel fluorinated analogs.
This technical guide provides an in-depth exploration of the applications and reaction protocols involving this compound. We will delve into the key synthetic transformations that leverage the inherent reactivity of this molecule, offering detailed, step-by-step methodologies and the scientific rationale behind these experimental choices. This document is designed to serve as a practical resource for researchers engaged in the design and synthesis of next-generation therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective utilization in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 79069-70-8 | --INVALID-LINK--[1][2], --INVALID-LINK--[3], --INVALID-LINK--[4], --INVALID-LINK--[5] |
| Molecular Formula | C₈H₈F₂O₂ | --INVALID-LINK--[6] |
| Appearance | White/off-white or light yellow solid | --INVALID-LINK--[7] |
| Purity | ≥95% to 98.5% | --INVALID-LINK--[3], --INVALID-LINK--[7] |
| Storage | Store in a cool and dry place | --INVALID-LINK--[7] |
Core Synthetic Strategies and Protocols
This compound offers several avenues for synthetic elaboration, primarily through the reactivity of its fluorine substituents and the potential for functionalization of the aromatic ring. The two methoxy groups act as moderate activating groups and can direct electrophilic aromatic substitution, while the fluorine atoms are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is further activated. Furthermore, the methoxy groups can act as directing groups for ortho-lithiation.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the fluorine atoms, coupled with the activating effect of the methoxy groups, renders the aromatic ring of this compound susceptible to nucleophilic attack. This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles, providing a straightforward route to a diverse range of substituted analogs.
Conceptual Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: General workflow for SNAr reactions using this compound.
Protocol 1: Monosubstitution with an Amine Nucleophile
This protocol describes a general procedure for the selective monosubstitution of a fluorine atom with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF or DMSO, add the amine nucleophile (1.1 - 1.5 equivalents).
-
Add the base (K₂CO₃ or Et₃N, 2.0 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted fluorinated analog.
Causality Behind Experimental Choices:
-
Solvent: DMF and DMSO are polar aprotic solvents that are excellent for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively "naked" and more reactive.
-
Base: A non-nucleophilic base like K₂CO₃ or Et₃N is used to deprotonate the amine nucleophile (if it is a primary or secondary amine) or to scavenge the HF byproduct, driving the reaction to completion.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, particularly for less reactive nucleophiles.
Directed ortho-Metalation (DoM)
The methoxy groups in this compound can act as directing metalation groups (DMGs), facilitating the deprotonation of an adjacent ortho position by a strong organolithium base. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity.
Conceptual Workflow for Directed ortho-Metalation (DoM)
Caption: General workflow for Directed ortho-Metalation of this compound.
Protocol 2: ortho-Formylation via DoM
This protocol describes the introduction of a formyl group at the position ortho to one of the methoxy groups.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.2 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium base (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add anhydrous DMF (1.2 equivalents) dropwise to the solution, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the ortho-formylated product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.
-
Low Temperature: The lithiation and electrophilic quench steps are performed at low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent and unwanted reactions with the solvent.
-
Electrophile: DMF serves as the electrophile, which upon workup, hydrolyzes to the corresponding aldehyde.
Characterization of Fluorinated Analogs
The successful synthesis of fluorinated analogs derived from this compound requires thorough characterization to confirm their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.
-
¹H NMR: Provides information about the proton environment in the molecule. The chemical shifts and coupling patterns of the aromatic protons will change significantly upon substitution, providing clear evidence of the reaction's success and regiochemistry.
-
¹³C NMR: Offers insights into the carbon framework. The chemical shifts of the carbon atoms directly attached to fluorine will exhibit characteristic coupling (¹JCF), and the substitution pattern will influence the chemical shifts of all aromatic carbons.
-
¹⁹F NMR: This is a particularly powerful technique for characterizing fluorinated compounds.[8][9][10][11][12] The chemical shift of the fluorine signal(s) is highly sensitive to the electronic environment, and changes in the chemical shift can confirm the substitution of a fluorine atom. Coupling between fluorine and adjacent protons (JHF) or carbons (JCF) provides valuable structural information.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of fluorinated analogs. Its reactivity through Nucleophilic Aromatic Substitution and Directed ortho-Metalation provides chemists with powerful tools to introduce diverse functionalities with a high degree of control. The protocols outlined in this guide, along with the underlying scientific principles, are intended to empower researchers in their efforts to design and synthesize novel molecules with potentially enhanced therapeutic properties. The strategic application of this scaffold will undoubtedly continue to contribute to the advancement of medicinal chemistry and drug discovery.
References
- 1. aobchem.com [aobchem.com]
- 2. parchem.com [parchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. ivychem.com [ivychem.com]
- 5. 1,5-Difluoro-2,4-dimethoxybenzene-景明化工股份有限公司 [echochemical.com]
- 6. This compound|CAS 79069-70-8|Accela ChemBio|製品詳細 [tci-chemical-trading.com]
- 7. healthchems.lookchem.com [healthchems.lookchem.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. biophysics.org [biophysics.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
The Elusive Catalyst: An In-Depth Guide to the Catalytic Applications of 1,5-Difluoro-2,4-dimethoxybenzene
To our valued research community,
In the spirit of rigorous scientific inquiry and transparency, this guide addresses the catalytic applications of 1,5-Difluoro-2,4-dimethoxybenzene. Following an exhaustive search of peer-reviewed literature, patent databases, and chemical supplier application notes, we have found a notable absence of established catalytic applications or detailed synthetic protocols specifically utilizing the 1,5-difluoro-2,4-dimethoxy isomer.
This finding is significant. While the broader family of difluoro-dimethoxybenzene isomers sees extensive use in materials science and as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, the specific this compound does not appear to be a prominent substrate or ligand precursor in published catalytic methodologies.[1][2] The electronic and steric arrangement of the fluoro and methoxy substituents on this particular isomer may render it less reactive or advantageous in common catalytic cycles compared to its more frequently cited isomers.
While direct applications for this compound are not documented, it is instructive for the research and drug development professional to understand the established catalytic utility of its isomers. This comparative knowledge can inform future research directions and highlight the subtle yet critical impact of substituent positioning on a molecule's synthetic utility. The following sections, therefore, provide a detailed overview of the catalytic applications of related difluoro-dimethoxybenzene isomers, offering a window into the potential, albeit currently unrealized, applications of the title compound.
Isomeric Context: Catalytic Applications of Difluoro-dimethoxybenzene Analogs
The catalytic utility of fluorinated aromatic compounds is most prominently featured in transition-metal-catalyzed cross-coupling reactions. The carbon-fluorine bond, being the strongest single bond to carbon, presents a significant challenge for activation. However, under specific catalytic conditions, C-F bonds can be functionalized, and more commonly, the fluorine atoms act as powerful directing groups and electronic modifiers for reactions at other sites on the aromatic ring.
Precursors in Palladium-Catalyzed Cross-Coupling Reactions
Difluorinated benzene derivatives are frequently employed as substrates in foundational carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4][5][6] These reactions are cornerstones of modern pharmaceutical and materials synthesis.[7][8]
Conceptual Application Note: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6] While no specific protocols exist for this compound, a hypothetical reaction would involve the coupling of a borylated reagent with a halogenated version of the molecule, or vice-versa. The fluorine and methoxy groups would be expected to influence the reactivity of the C-X (X= Br, I, OTf) bond through inductive and mesomeric effects.
Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized representation and has not been validated for this compound.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Logical Workflow for a Suzuki-Miyaura Coupling Reaction
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[9][10][11] This reaction is instrumental in the synthesis of aniline derivatives, which are prevalent in many pharmaceutical compounds. A difluoro-dimethoxy-substituted aryl halide could serve as the electrophilic partner in this reaction. The electronic nature of the substituents would play a key role in the rate and efficiency of the oxidative addition step in the catalytic cycle.[12]
Conceptual Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized representation and has not been validated for this compound.
-
Catalyst Pre-formation (Optional): In a glovebox or under an inert atmosphere, mix the palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, SPhos) in an appropriate solvent.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), the amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.2-2.0 equiv.).
-
Catalyst and Solvent Addition: Add the pre-formed catalyst or the palladium source and ligand directly, followed by the addition of a dry, degassed aprotic solvent (e.g., toluene, dioxane).
-
Reaction Execution: Heat the mixture to the required temperature (typically 80-120 °C) until the starting material is consumed, as indicated by TLC or GC-MS analysis.
-
Work-up: Cool the reaction, quench with a saturated aqueous NH₄Cl solution, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
The absence of specific catalytic applications for this compound in the current body of scientific literature presents a unique opportunity for discovery. Researchers are encouraged to explore the reactivity of this isomer in established catalytic systems. Investigations into its potential as a substrate in C-H activation, as a precursor for novel phosphine or N-heterocyclic carbene (NHC) ligands, or in the development of new fluorinated pharmaceuticals could yield novel and valuable scientific contributions. The electronic properties conferred by the meta relationship of the fluorine atoms and the flanking methoxy groups may lead to unique reactivity and selectivity profiles yet to be uncovered.
This guide serves not as a repository of established protocols, but as a call to the research community to investigate the untapped potential of this compound. The principles and protocols outlined for its isomers provide a solid foundation from which to launch such an exploration.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1,5-Difluoro-2,4-dimethoxybenzene
Introduction: The Strategic Value of 1,5-Difluoro-2,4-dimethoxybenzene in Medicinal Chemistry
This compound is a highly valuable and versatile starting material in the synthesis of complex pharmaceutical intermediates. The strategic placement of its functional groups—two activating methoxy groups and two fluorine atoms—imparts unique reactivity and offers a scaffold primed for diverse chemical transformations. The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, while the fluorine atoms significantly influence the molecule's electronic properties and can serve as leaving groups in nucleophilic aromatic substitution reactions. This unique combination allows for the regioselective introduction of various pharmacophores, making it a cornerstone for building blocks in modern drug discovery.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins. Consequently, intermediates derived from this compound are sought after in the development of a wide array of therapeutics, including kinase inhibitors, anti-inflammatory agents, and antipsychotics. This guide provides detailed protocols and expert insights into the synthesis of key pharmaceutical intermediates from this versatile starting material.
Core Synthetic Strategies and Key Intermediates
The synthetic utility of this compound is primarily exploited through three major reaction pathways: electrophilic aromatic substitution, directed ortho-lithiation, and nucleophilic aromatic substitution. These pathways lead to a variety of functionalized intermediates that are pivotal in the construction of advanced drug molecules.
Section 1: Electrophilic Aromatic Substitution - Gateway to Functionalized Benzene Scaffolds
The electron-rich nature of the this compound ring, due to the activating effect of the two methoxy groups, makes it amenable to various electrophilic aromatic substitution reactions. These reactions allow for the introduction of key functional groups such as formyl, acyl, and nitro groups, which are precursors to a multitude of pharmaceutical intermediates.
Formylation via Vilsmeier-Haack Reaction: Synthesis of 2,4-Dimethoxy-5-fluorobenzaldehyde
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[1][2][3] In the case of this compound, the formyl group is directed to the position ortho to one of the methoxy groups and para to the other, leading to the formation of 2,4-dimethoxy-5-fluorobenzaldehyde. This aldehyde is a crucial intermediate for the synthesis of various heterocyclic compounds and can be further elaborated into more complex side chains.
-
Vilsmeier Reagent (POCl₃/DMF): This combination forms the electrophilic chloroiminium ion (Vilsmeier reagent), which is a weak electrophile suitable for reacting with the activated benzene ring without causing unwanted side reactions.[1][2]
-
Temperature Control: The initial formation of the Vilsmeier reagent is typically performed at low temperatures (0 °C) to control its exothermic nature. The subsequent reaction with the aromatic substrate is often carried out at a slightly elevated temperature to ensure a reasonable reaction rate.
-
Aqueous Workup: The intermediate iminium salt is hydrolyzed to the final aldehyde product by treatment with water. The use of a mild base like sodium acetate helps to neutralize the acidic byproducts.[1]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 174.14 | 10.0 g |
| N,N-Dimethylformamide (DMF) | 10.0 | 73.09 | 42 mL |
| Phosphorus oxychloride (POCl₃) | 1.5 | 153.33 | 8.0 mL |
| Sodium Acetate | 5.6 | 82.03 | 26.4 g |
| Dichloromethane (DCM) | - | - | 200 mL |
| Water | - | - | 300 mL |
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in DMF (10.0 equiv) in a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool the mixture to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.5 equiv) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to 60 °C for 2 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a cold aqueous solution of sodium acetate (5.6 equiv in 200 mL of water).
-
Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 2,4-dimethoxy-5-fluorobenzaldehyde as a solid.
Friedel-Crafts Acylation: Synthesis of 2,4-Dimethoxy-5-fluoroacetophenone
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring.[4] Using acetic anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride, this compound can be converted to 2,4-dimethoxy-5-fluoroacetophenone. This ketone is a versatile intermediate for the synthesis of various pharmaceuticals, including chalcones and pyrazole-based anti-inflammatory drugs.
-
Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that activates the acetic anhydride, generating a highly electrophilic acylium ion, which is necessary for the acylation of the aromatic ring.
-
Solvent (Dichloromethane): Dichloromethane is a common solvent for Friedel-Crafts reactions as it is relatively inert and effectively dissolves the reactants and the Lewis acid catalyst.
-
Temperature Control: The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize potential side reactions such as polyacylation.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 174.14 | 10.0 g |
| Acetic Anhydride | 1.2 | 102.09 | 6.9 mL |
| Aluminum Chloride (AlCl₃) | 1.3 | 133.34 | 10.0 g |
| Dichloromethane (DCM) | - | - | 150 mL |
| Hydrochloric Acid (2M) | - | - | 100 mL |
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.3 equiv) in dry dichloromethane (100 mL) at 0 °C, add acetic anhydride (1.2 equiv) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound (1.0 equiv) in dry dichloromethane (50 mL) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and 2M hydrochloric acid (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to give the crude product.
-
Recrystallize the crude product from ethanol to yield pure 2,4-dimethoxy-5-fluoroacetophenone.
Section 2: Directed Ortho-Lithiation - A Regioselective Functionalization Strategy
Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy groups in this compound can act as directing groups, facilitating the deprotonation of an adjacent ortho position by a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups with high precision.
Synthesis of 2,4-Dimethoxy-5-fluorobenzoic Acid via Lithiation and Carboxylation
This protocol describes the synthesis of 2,4-dimethoxy-5-fluorobenzoic acid, a key intermediate for the preparation of esters, amides, and other carboxylic acid derivatives used in drug synthesis.
-
n-Butyllithium (n-BuLi): A strong organolithium base is required to deprotonate the aromatic C-H bond. The methoxy groups coordinate to the lithium ion, directing the deprotonation to the ortho position.[5]
-
Anhydrous Conditions: Organolithium reagents are highly reactive towards water and protic solvents. Therefore, the reaction must be carried out under strictly anhydrous and inert conditions (e.g., under argon or nitrogen).
-
Dry Ice (Solid CO₂): Dry ice serves as the electrophile to introduce the carboxylic acid functionality. It is readily available and sublimes, simplifying the workup procedure.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 174.14 | 5.0 g |
| n-Butyllithium (2.5 M in hexanes) | 1.2 | 64.06 | 13.8 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |
| Dry Ice (Solid CO₂) | Excess | 44.01 | ~20 g |
| Hydrochloric Acid (2M) | - | - | 50 mL |
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous THF (100 mL) under an argon atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.2 equiv) dropwise via syringe, keeping the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, crush an excess of dry ice. Carefully transfer the lithiated solution via cannula onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction with 2M hydrochloric acid (50 mL) and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude benzoic acid derivative.
-
Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Section 3: Nucleophilic Aromatic Substitution (SNAAr) - Leveraging the Fluorine Atoms
While the methoxy groups activate the ring for electrophilic attack, the fluorine atoms, especially when an electron-withdrawing group is present on the ring, can act as leaving groups in nucleophilic aromatic substitution (SNAAr) reactions. This allows for the introduction of nitrogen, oxygen, and sulfur nucleophiles, which are common moieties in pharmaceutical compounds.
Synthesis of 2,4-Dimethoxy-5-fluoroaniline via Nitration and Reduction
A common strategy to facilitate SNAAr is the introduction of a strong electron-withdrawing group, such as a nitro group. The resulting nitroaromatic compound can then undergo nucleophilic substitution, or the nitro group can be reduced to an amine, which is a versatile functional group in drug synthesis.
The nitration of the activated ring proceeds readily with a mixture of nitric acid and sulfuric acid. Based on a similar procedure for a related compound, the nitration is expected to be regioselective.[6]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 174.14 | 10.0 g |
| Fuming Nitric Acid | 1.5 | 63.01 | 4.3 mL |
| Concentrated Sulfuric Acid | 2.0 | 98.08 | 12.5 mL |
| Dichloromethane (DCM) | - | - | 100 mL |
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid (2.0 equiv) to 0 °C.
-
Slowly add fuming nitric acid (1.5 equiv) to the sulfuric acid, maintaining the temperature below 10 °C.
-
Add a solution of this compound (1.0 equiv) in dichloromethane (50 mL) dropwise to the nitrating mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude nitro derivative.
-
Purify by column chromatography or recrystallization.
The nitro group can be efficiently reduced to an amine using various methods, such as catalytic hydrogenation or metal-acid reduction.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Nitro-1,5-difluoro-2,4-dimethoxybenzene | 1.0 | 219.14 | 5.0 g |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 4.0 | 225.63 | 20.6 g |
| Ethanol | - | - | 100 mL |
| Concentrated Hydrochloric Acid | - | - | 20 mL |
| Sodium Hydroxide (5M) | - | - | As needed |
Procedure:
-
To a solution of the nitro compound (1.0 equiv) in ethanol (100 mL), add tin(II) chloride dihydrate (4.0 equiv).
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (20 mL) dropwise.
-
Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with 5M sodium hydroxide solution until a pH of 8-9 is reached.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain 2,4-dimethoxy-5-fluoroaniline.
Visualization of Synthetic Pathways
Logical Workflow: From Toluene to Key Intermediates
Caption: Synthetic pathways from this compound.
Experimental Workflow: Vilsmeier-Haack Formylation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Difluoro-2,4-dimethoxybenzene
Welcome to the dedicated technical support guide for the synthesis of 1,5-Difluoro-2,4-dimethoxybenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated building block. Here, we move beyond simple protocols to address the underlying chemistry, helping you troubleshoot effectively and improve your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its substituted benzene ring is a common scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making it a desirable moiety in drug design.
Q2: What is the most common and accessible synthetic route for this compound?
The most frequently cited method involves the electrophilic fluorination of 1,3-dimethoxybenzene (resorcinol dimethyl ether). This approach is favored due to the commercial availability and relatively low cost of the starting material. The reaction typically employs a potent electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF4).
Q3: Why is direct difluorination of 1,3-dimethoxybenzene challenging?
The primary challenge lies in controlling the regioselectivity and the extent of fluorination. The two methoxy groups are strongly activating and ortho-, para-directing. This leads to a mixture of mono- and di-fluorinated products, as well as potential over-fluorination to tri- or tetra-fluorinated species if the reaction conditions are not carefully controlled. The formation of regioisomers, such as this compound and 1,3-difluoro-2,4-dimethoxybenzene, is a significant issue that complicates purification and reduces the yield of the desired product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. Each issue is analyzed based on first principles to provide robust, scientifically-grounded solutions.
Problem 1: Consistently Low Yield (<30%) of the Desired this compound
Potential Cause A: Suboptimal Reaction Solvent
The polarity and coordinating ability of the solvent play a critical role in stabilizing the electrophilic fluorinating agent and influencing the reaction kinetics.
-
Explanation: Solvents like acetonitrile are commonly used for reactions with Selectfluor® as they help to solubilize the reagent and the substrate, facilitating the reaction. Using a less polar or poorly coordinating solvent can lead to sluggish or incomplete reactions.
-
Recommended Solution:
-
Ensure you are using a suitable solvent, with acetonitrile being the most widely reported and effective choice.
-
If solubility of the starting material is an issue, consider a co-solvent system, but be aware this can alter the reaction profile.
-
Ensure the solvent is anhydrous. Water can react with the fluorinating agent and interfere with the reaction.
-
Potential Cause B: Incorrect Stoichiometry of Fluorinating Agent
The stoichiometry of the fluorinating agent is critical. Using too little will result in incomplete conversion and a high proportion of mono-fluorinated byproduct. Using a large excess can lead to over-fluorination.
-
Explanation: The reaction proceeds in a stepwise manner. The first fluorination is typically faster than the second. To drive the reaction to the desired difluorinated product, a slight excess of the fluorinating agent is often required.
-
Recommended Solution:
-
Start with approximately 2.2 to 2.5 equivalents of Selectfluor® relative to 1,3-dimethoxybenzene.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal endpoint.
-
If a significant amount of mono-fluorinated product remains, consider a small, incremental addition of the fluorinating agent.
-
Problem 2: Difficult Purification & Presence of Multiple Isomers
Potential Cause A: Poor Regioselectivity
The formation of the undesired 1,3-difluoro-2,4-dimethoxybenzene isomer is a common problem. These isomers often have very similar polarities, making them difficult to separate by standard column chromatography.
-
Explanation: The methoxy groups direct fluorination to the ortho and para positions. The first fluorine adds at the 4-position. The second fluorination can then occur at either the 5-position (para to the second methoxy group) or the 3-position (ortho to both methoxy groups). While the 1,5-difluoro product is generally favored, the energy barrier for the formation of the 1,3-difluoro isomer is not prohibitively high.
-
Recommended Solution:
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can sometimes improve regioselectivity by favoring the thermodynamically more stable product.
-
Solvent Choice: While acetonitrile is standard, some reports suggest that more polar solvents can subtly influence the regiochemical outcome.
-
Advanced Purification: If isomeric mixtures are unavoidable, consider more advanced separation techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
-
Workflow for Troubleshooting Low Yield and Impurity Issues
The following diagram outlines a logical decision-making process for addressing common problems in this synthesis.
Caption: Troubleshooting Decision Tree for this compound Synthesis.
Experimental Protocol: Electrophilic Fluorination
This protocol provides a robust starting point for the synthesis. It is crucial to perform this reaction under an inert atmosphere (e.g., Nitrogen or Argon) and with anhydrous solvents.
Reaction Scheme
Technical Support Center: Purification of Crude 1,5-Difluoro-2,4-dimethoxybenzene
An in-depth technical guide by a Senior Application Scientist.
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Difluoro-2,4-dimethoxybenzene is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and advanced materials. The precise arrangement of its fluoro- and methoxy-substituents imparts unique electronic and steric properties, but also presents specific challenges during its purification. Common synthetic routes can often lead to a mixture of regioisomers, starting materials, and reaction by-products that require robust purification strategies to isolate the target compound with high fidelity.
This guide provides field-proven insights and troubleshooting advice for the purification of crude this compound. The methodologies described are derived from established principles for the purification of halogenated and alkoxylated aromatic compounds, tailored to address the specific challenges anticipated with this molecule.
Critical Safety & Handling
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and related chemical structures. Halogenated organic compounds should always be handled with care.
Q: What are the primary hazards associated with difluoro-dimethoxybenzene isomers?
A: Based on data for related isomers, compounds in this class are typically classified as irritants.[1][2] You should assume the following hazards:
Core Safety Protocols:
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.[3][5] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[1][3]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1][4] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3]
Preliminary Analysis: Understanding Your Crude Material
Effective purification begins with a thorough analysis of the crude product. Do not proceed with large-scale purification without this crucial first step.
Q: How can I quickly assess the purity and composition of my crude product?
A: Thin-Layer Chromatography (TLC) is the most indispensable tool for this purpose. It provides a rapid, qualitative assessment of the number of components in your mixture and helps in developing an effective purification strategy.
-
Spotting: Dissolve a small sample of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) and spot it on a silica gel TLC plate.
-
Developing: Develop the plate using a range of solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[6][7]
-
Visualization: Visualize the spots under UV light (254 nm). If the compounds are not UV-active, use a staining agent like potassium permanganate or iodine.
Q: What should I be looking for on my initial TLC plates?
A: Your goal is to find a solvent system that provides good separation between the spot corresponding to your desired product and all impurity spots. The ideal system will result in a retention factor (Rf) of 0.2 - 0.4 for your target compound.[7] This Rf value typically ensures an efficient and timely separation during column chromatography.
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf for this compound | Observations & Recommendations |
| 95:5 | Low Rf (<0.1) | The mobile phase is not polar enough. The compound is sticking to the silica. |
| 80:20 | Ideal Rf (≈0.3) | Good starting point for column chromatography. Provides clear separation. |
| 50:50 | High Rf (>0.7) | The mobile phase is too polar. All components will elute too quickly, resulting in poor separation. |
Troubleshooting Purification by Flash Column Chromatography
Flash column chromatography is the most common and effective method for purifying compounds of this nature on a laboratory scale.[6][8]
Q: What are the recommended stationary and mobile phases for this compound?
A:
-
Stationary Phase: Standard silica gel (300–400 mesh size) is the most effective and economical choice for separating moderately polar compounds like this compound.[6][7]
-
Mobile Phase (Eluent): A gradient or isocratic system of hexane and ethyl acetate is the standard recommendation. Based on your preliminary TLC analysis, start with a mobile phase that gives an Rf of ~0.3. For example, if an 80:20 hexane:ethyl acetate mixture gave the desired Rf, you would start the column with a slightly less polar mixture (e.g., 90:10) and gradually increase the polarity.[7]
Q: My target compound is co-eluting with an impurity. How can I improve the separation?
A: Co-elution is a common challenge, especially with isomeric impurities. Here are several strategies to resolve this:
-
Shallow the Gradient: If you are running a gradient elution, make it shallower. A slower increase in solvent polarity can significantly improve the resolution between closely eluting spots.
-
Change Solvent Selectivity: Replace ethyl acetate with dichloromethane (DCM) or diethyl ether.[7] A hexane/DCM system often provides different selectivity for aromatic compounds and can resolve impurities that co-elute in hexane/ethyl acetate.[6]
-
Disrupt π-π Interactions: Aromatic impurities can sometimes "pi-stack" with your compound, causing them to travel together. Adding a small percentage (1-2%) of toluene to the mobile phase can disrupt these interactions and improve separation.[7]
Q: The purification yield is very low. What are the likely causes?
A: Low yield can stem from several factors:
-
Irreversible Adsorption: Highly polar impurities or degradation products might be irreversibly binding to the silica gel. Ensure your crude material is reasonably clean before loading.
-
Compound Instability: Although difluorodimethoxybenzenes are generally stable, they could degrade on acidic silica. If you suspect this, you can use deactivated silica gel (e.g., with 1% triethylamine in the eluent if the compound is basic) or switch to a different stationary phase like neutral alumina.[7]
-
Improper Fraction Collection: Monitor the elution closely with TLC. Collecting fractions that are too large can lead to the mixing of your pure product with leading or tailing impurities, forcing you to discard mixed fractions and lowering the overall yield.
Workflow for Purification by Column Chromatography
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 1,2-Difluoro-4,5-dimethoxybenzene | C8H8F2O2 | CID 853175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Synthesis of 1,5-Difluoro-2,4-dimethoxybenzene
Welcome to the technical support guide for the synthesis of 1,5-Difluoro-2,4-dimethoxybenzene. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable fluorinated building block. My goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you anticipate, troubleshoot, and resolve common issues encountered during this synthesis. We will focus on a common synthetic approach—the double nucleophilic aromatic substitution (SNAr) on a tetrafluorinated precursor—and dissect the potential side reactions that can compromise yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each question is framed around a common observational issue, followed by an analysis of probable causes and actionable solutions.
Question 1: My reaction yields are consistently low, and I recover a significant amount of starting material. What are the likely causes?
Answer: Low conversion is a frequent issue, typically pointing to insufficient reactivity or deactivation of reagents. Let's break down the primary culprits:
-
Cause A: Inactive Nucleophile. The success of this SNAr reaction hinges on a potent methoxide nucleophile. Commercially available sodium methoxide can degrade upon exposure to atmospheric moisture, converting to sodium hydroxide and methanol. Sodium hydroxide is a significantly weaker nucleophile for this reaction, leading to poor conversion.
-
Cause B: Inadequate Solvent Conditions. The solvent plays a critical role in an SNAr reaction. It must effectively dissolve the reagents and facilitate the interaction between the nucleophile and the aromatic substrate. Using a non-polar or insufficiently polar aprotic solvent can dramatically slow the reaction rate.
-
Cause C: Insufficient Temperature. While higher temperatures can promote side reactions, an insufficient temperature will not provide the necessary activation energy for the substitution to proceed at a reasonable rate.
Solutions:
-
Validate Your Nucleophile: Use freshly opened sodium methoxide or prepare it fresh by reacting clean sodium metal with anhydrous methanol under an inert atmosphere. Titration can be performed to confirm the molarity of the methoxide solution.
-
Optimize Your Solvent: Employ high-purity, anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents excel at solvating the cation (Na+) of the nucleophile, leaving a "naked" and highly reactive methoxide anion.
-
Controlled Temperature Adjustment: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If conversion is slow, consider incrementally increasing the temperature (e.g., from 60 °C to 80 °C) while monitoring for the appearance of degradation products.
Question 2: My crude product analysis (GC-MS, NMR) shows a mixture of the desired product along with mono-methoxy and tri-methoxy species. How can I improve selectivity?
Answer: This is a classic selectivity problem in sequential reactions. The formation of mono-substituted (under-reaction) and tri/tetra-substituted (over-reaction) byproducts is governed by stoichiometry and reaction kinetics.
-
Cause A: Poor Stoichiometric Control. Inaccurate measurement of the starting material or the methoxide reagent is the most common cause. Using a significant excess of methoxide will inevitably lead to over-substitution.
-
Cause B: Non-uniform Reaction Conditions. If the methoxide is added too quickly or mixing is inefficient, localized areas of high nucleophile concentration can form, leading to rapid, multiple substitutions on some substrate molecules while others remain unreacted.
Solutions:
-
Precise Stoichiometry: Carefully measure your limiting reagent (typically the tetrafluorobenzene precursor). Use precisely 2.0 to 2.2 equivalents of sodium methoxide. The slight excess helps drive the reaction to completion but should be minimized to prevent over-reaction.
-
Controlled Reagent Addition: Add the sodium methoxide solution dropwise to the solution of the fluorinated benzene derivative at a controlled temperature. Vigorous stirring is essential to ensure the reaction medium remains homogeneous.
-
Consider a Stepwise Approach: For ultimate control, though more time-consuming, one could perform the reaction with ~1.0 equivalent of methoxide to generate the mono-substituted intermediate, isolate it, and then subject it to a second reaction with another equivalent of methoxide.
Question 3: I'm observing impurities that appear to be phenolic (a broad singlet in ¹H NMR, -OH stretch in IR). What causes this demethylation?
Answer: The appearance of phenolic byproducts indicates the cleavage of the methyl ether bond. This is a well-documented side reaction for aryl methyl ethers.[1]
-
Cause A: Acidic Contaminants. Trace amounts of acid (Brønsted or Lewis) can catalyze the demethylation of the methoxy groups.[2][3] This is particularly problematic during acidic aqueous workups if not properly controlled.
-
Cause B: High Reaction Temperatures. Prolonged exposure to high temperatures, especially in the presence of a strong nucleophile/base, can promote ether cleavage.
-
Cause C: Water Contamination. The presence of water can lead to hydrolysis, especially under the reaction conditions.
Solutions:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
Control Workup Conditions: When performing an aqueous workup, use a buffered or weakly basic solution initially to quench the reaction before any potential acidification. Avoid strong acids.
-
Purification Strategy: Phenolic impurities are acidic and can be easily removed from the desired neutral product. During the workup, wash the organic layer with a dilute aqueous solution of sodium bicarbonate or sodium hydroxide. The phenolic compounds will be deprotonated and extracted into the aqueous phase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the side reactions observed in this synthesis?
A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4] The key side reactions are also rooted in this pathway.
-
Incomplete Substitution: The reaction occurs in two steps. The first substitution of a fluorine atom with a methoxy group is generally faster than the second, as the newly introduced electron-donating methoxy group slightly deactivates the ring towards further nucleophilic attack. If the reaction is stopped prematurely or conditions are suboptimal, the mono-substituted intermediate will be a major component.
-
Over-substitution: If a significant excess of the potent methoxide nucleophile is present, it can overcome the deactivation and substitute a third or even fourth fluorine atom, leading to tri- and tetra-methoxy byproducts.
-
Demethylation: This is not an SNAr reaction but rather a nucleophilic attack (SN2) by a nucleophile (e.g., another methoxide ion or hydroxide from water contamination) on the methyl carbon of the ether, with the phenoxide as the leaving group. This is often promoted by high temperatures or acidic conditions.[2]
Q2: How can I effectively monitor the reaction's progress to avoid these issues?
A2: Active monitoring is crucial for achieving high yield and purity.
-
Thin Layer Chromatography (TLC): This is the most convenient method. Use a solvent system that gives good separation between your starting material, the mono-substituted intermediate, and the desired di-substituted product (e.g., 10-20% Ethyl Acetate in Hexane). The product, being more polar than the starting material, will have a lower Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Taking small, quenched aliquots from the reaction mixture for GC-MS analysis provides a quantitative view of the relative amounts of all volatile components, allowing for precise determination of the reaction endpoint.
Q3: Are there any viable alternative synthetic routes to this compound?
A3: While the SNAr approach on a polyfluorinated benzene is common, other routes could be envisioned, though they may present their own challenges. For example, one could start with 2,4-difluorophenol, protect the hydroxyl group, perform a di-methoxylation, and then deprotect. Another theoretical route could involve the direct fluorination of 1,3-dimethoxybenzene, but controlling the regioselectivity of electrophilic fluorination on such an activated ring would be extremely challenging and likely result in a mixture of isomers. For most applications, the SNAr route offers the most direct and regiochemically controlled synthesis.
Visualizing the Reaction and Its Challenges
To better understand the chemical transformations, the following diagrams illustrate the main synthetic pathway and the competing side reactions.
Caption: Desired synthetic pathway for this compound.
Caption: Overview of desired reaction versus key side reactions.
Data Summary Table
This table summarizes the key compounds involved in the synthesis to aid in their identification during reaction monitoring and analysis.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Role | Common Analytical Feature |
| 1,2,4,5-Tetrafluorobenzene | C₆H₂F₄ | 150.07 | Starting Material | Simple, symmetric NMR spectrum. |
| 1,2,4-Trifluoro-5-methoxybenzene | C₇H₅F₃O | 178.11 | Intermediate / Byproduct | Appearance of a methoxy singlet (~3.9 ppm) in ¹H NMR. |
| This compound | C₈H₈F₂O₂ | 174.14 | Desired Product | Two distinct methoxy signals in ¹H NMR due to asymmetry. |
| 1-Fluoro-2,4,5-trimethoxybenzene | C₉H₁₁FO₃ | 186.18 | Over-reaction Byproduct | Integration of methoxy protons in ¹H NMR will be higher. |
| 4-Fluoro-2,5-dimethoxyphenol | C₈H₉FO₃ | 172.15 | Demethylation Byproduct | Broad -OH peak in ¹H NMR and IR; shifts upon D₂O exchange. |
Validated Experimental Protocol
This protocol describes a robust method for the synthesis of this compound. Causality for key steps is explained in italics.
Reagents & Equipment:
-
1,2,4,5-Tetrafluorobenzene
-
Sodium methoxide (solid or freshly prepared solution in anhydrous methanol)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried, three-neck round-bottom flask with reflux condenser, magnetic stirrer, thermometer, and nitrogen/argon inlet.
Procedure:
-
Setup: Assemble the glassware and ensure it is completely dry. Purge the system with an inert gas (N₂ or Ar) for 15-20 minutes. This is critical to prevent the deactivation of the nucleophile and side reactions involving water.
-
Reagent Preparation: In the reaction flask, dissolve 1,2,4,5-tetrafluorobenzene (1.0 eq.) in anhydrous DMF (approx. 5-10 mL per gram of starting material).
-
Nucleophile Addition: Slowly add sodium methoxide (2.1 eq.) to the stirred solution at room temperature. If using solid NaOMe, add it portion-wise. If using a solution, add it dropwise via a syringe or dropping funnel over 30-45 minutes. An initial exotherm may be observed; use an ice bath to maintain the temperature below 40 °C during addition. Slow addition prevents localized high concentrations of the nucleophile, which can lead to over-reaction and poor thermal control.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC or GC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours. This temperature provides sufficient energy for the second substitution without excessively promoting demethylation.
-
Quenching: Once the starting material is consumed and the desired product is maximized, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing an equal volume of cold saturated aqueous NH₄Cl solution with stirring. NH₄Cl is a mild acid salt that neutralizes any remaining methoxide without being strongly acidic, which could cause demethylation.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, then with a 5% aqueous NaOH solution (to remove any phenolic byproducts), and finally with brine. The basic wash is a key purification step to remove demethylated impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 2. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 3. CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds - Google Patents [patents.google.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 1,5-Difluoro-2,4-dimethoxybenzene
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1,5-Difluoro-2,4-dimethoxybenzene. The unique substitution pattern of this aromatic compound—featuring two strongly activating methoxy groups and two deactivating fluoro groups—presents specific challenges and opportunities in synthesis. This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring experimental success.
Frequently Asked Questions (FAQs): Synthesis & Purification
Q1: I am planning the synthesis of this compound. What are the most plausible synthetic routes?
A1: While a direct, one-pot synthesis from simple precursors is not commonly cited, the molecule can be constructed using fundamental organic chemistry reactions. The optimal route depends on the availability of starting materials.
-
Route A: Methylation of a Dihydroxy Precursor. This is often the most straightforward approach. Starting from 1,5-difluoro-2,4-dihydroxybenzene (not a common catalog item, may require synthesis), a standard Williamson ether synthesis can be employed.
-
Mechanism: The phenolic hydroxyl groups are deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form phenoxides, which then act as nucleophiles to displace a methylating agent (e.g., dimethyl sulfate, methyl iodide).
-
Causality: Using a base like potassium carbonate in a polar aprotic solvent like acetone or DMF is effective and avoids the hazards of sodium hydride. The reaction typically proceeds to completion with gentle heating. A similar process is used for synthesizing 1,4-dimethoxybenzene from hydroquinone.[1]
-
-
Route B: Electrophilic Fluorination of a Dimethoxy Precursor. Starting from 1,3-dimethoxybenzene, a direct electrophilic fluorination could be attempted.
-
Mechanism: Reagents like Selectfluor® (F-TEDA-BF₄) are used to introduce fluorine atoms onto electron-rich aromatic rings. The methoxy groups are strongly activating and ortho-, para-directing.
-
Challenge: Regioselectivity is a major challenge. The methoxy groups at positions 1 and 3 will direct fluorination to positions 2, 4, and 6. Achieving the desired 1,5-difluoro substitution pattern would be difficult and likely result in a mixture of isomers.
-
Q2: My methylation reaction (Route A) is giving a low yield. What are the common causes and how can I troubleshoot?
A2: Low yields in Williamson ether syntheses on aromatic systems are typically traced to incomplete deprotonation, impure reagents, or side reactions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water will consume the base and can hydrolyze the methylating agent. Ensure all glassware is oven-dried and use anhydrous solvents. Solvents can be dried over materials like calcium chloride or molecular sieves.[2]
-
Verify Base Strength and Stoichiometry: For complete deprotonation of both hydroxyl groups, at least two equivalents of base are required. If using a weaker base like K₂CO₃, ensure it is finely powdered to maximize surface area and consider using a phase-transfer catalyst (e.g., 18-crown-6) to improve solubility and reactivity.
-
Check Reagent Purity: The dihydroxy starting material must be pure. Impurities can interfere with the reaction. The methylating agent should be fresh; dimethyl sulfate, in particular, can degrade over time.
-
Optimize Reaction Temperature: While these reactions often run well at the reflux temperature of acetone or DMF, excessively high temperatures can lead to decomposition. If degradation is suspected (indicated by a dark tarry mixture), try running the reaction at a lower temperature for a longer period (e.g., 50-60 °C overnight).
Q3: What are the best practices for purifying the final this compound product?
A3: The choice of purification method depends on the nature of the impurities and the scale of the reaction.
-
Flash Column Chromatography: This is the most versatile method for removing both polar and non-polar impurities.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system is used. Start with a low-polarity eluent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate. The product, being moderately polar, should elute cleanly.
-
-
Recrystallization: This is effective if the primary impurity is the mono-methylated intermediate or unreacted starting material.
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Test solvents like ethanol, methanol, or a hexane/ethyl acetate mixture. "Oiling out" can occur if the compound melts before it dissolves or if cooling is too rapid; this can be resolved by using more solvent or cooling more slowly.[3]
-
Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)
The reactivity of this compound in EAS is dictated by a competition between the powerful activating, ortho-, para-directing methoxy groups and the deactivating, but also ortho-, para-directing fluoro groups.
Q1: Where will electrophilic substitution occur on the ring?
A1: Substitution is overwhelmingly directed by the two methoxy groups, which are among the strongest activating groups.[4] The two available positions on the ring are C3 and C6.
-
Position C6: This position is ortho to the C5-fluoro group and para to the C2-methoxy group.
-
Position C3: This position is ortho to both the C2-methoxy and C4-methoxy groups.
Caption: Regioselectivity in EAS of this compound.
Q2: My nitration/acylation reaction is sluggish and giving low conversion. How can I drive it to completion?
A2: The deactivating inductive effect (-I) of the two fluorine atoms can slightly temper the high reactivity conferred by the methoxy groups, sometimes requiring more forcing conditions than expected for a dimethoxybenzene derivative.
| Reaction Type | Common Issue | Recommended Optimization | Rationale |
| Nitration | Incomplete reaction with standard HNO₃/H₂SO₄. | Use a milder nitrating agent like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or use concentrated HNO₃ in acetic acid at 0 °C.[5] | The highly activated ring can be susceptible to oxidation with harsh nitrating mixtures. Milder conditions can improve selectivity and yield. |
| Friedel-Crafts Acylation | Catalyst deactivation or low conversion with AlCl₃. | Switch to a milder Lewis acid catalyst such as FeCl₃ or ZnCl₂. Use nitrobenzene or CS₂ as a solvent. | The methoxy groups can chelate strongly to powerful Lewis acids like AlCl₃, deactivating both the catalyst and the substrate. A milder Lewis acid minimizes this interaction. |
| Halogenation | Over-halogenation or reaction difficult to control. | For bromination, use N-bromosuccinimide (NBS) in DMF or CCl₄. For chlorination, use N-chlorosuccinimide (NCS). Avoid using elemental Br₂ or Cl₂ without careful stoichiometric control. | NBS and NCS provide a low, steady concentration of the electrophilic halogen, allowing for more controlled, mono-substitution of highly activated rings. |
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Q1: Can the fluorine atoms be displaced by nucleophiles? My SNAr reaction is not working.
A1: This is a common point of confusion. While fluorine is an excellent leaving group for SNAr, the reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically in the ortho or para position to the leaving group.[6]
The Problem: In this compound, the methoxy groups are strong electron-donating groups. They enrich the ring with electron density, which destabilizes the negatively charged intermediate (Meisenheimer complex) required for the SNAr mechanism. Consequently, under standard SNAr conditions (e.g., NaOMe in MeOH, or an amine in EtOH), the fluorine atoms are completely unreactive.[6]
Solution: To make SNAr possible, you must first introduce strong EWGs onto the ring, such as nitro (-NO₂) or cyano (-CN) groups, via electrophilic substitution. For example, the analog 1,5-difluoro-2,4-dinitrobenzene is highly reactive towards nucleophiles.[7][8]
References
- 1. Page loading... [guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,5-Difluoro-2,4-dinitrobenzene 97 327-92-4 [sigmaaldrich.com]
common impurities in 1,5-Difluoro-2,4-dimethoxybenzene and their removal
Welcome to the dedicated support center for 1,5-Difluoro-2,4-dimethoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purity of this versatile fluorinated building block. Leveraging extensive experience in synthetic and analytical chemistry, this resource provides in-depth troubleshooting, practical purification protocols, and answers to frequently asked questions.
Introduction: The Synthetic Landscape and Anticipated Impurities
A likely synthetic pathway involves the initial dinitration of 1,3-difluorobenzene, followed by reduction to the corresponding diamine, subsequent conversion to the dihydroxy analog, and finally, a double methylation reaction.
A [label="1,3-Difluorobenzene"]; B [label="1,5-Difluoro-2,4-dinitrobenzene"]; C [label="1,5-Difluoro-2,4-diaminobenzene"]; D [label="1,5-Difluoro-2,4-dihydroxybenzene"]; E [label="this compound\n(Target Compound)"]; F [label="1-Fluoro-5-methoxy-2,4-dihydroxybenzene\n(Mono-methylated Impurity)"];
A -> B [label="Nitration"]; B -> C [label="Reduction"]; C -> D [label="Diazotization/\nHydrolysis"]; D -> E [label="Methylation\n(e.g., Williamson Ether Synthesis)"]; D -> F [label="Incomplete\nMethylation"]; F -> E [label="Further\nMethylation"]; }
This postulated pathway allows us to anticipate a profile of common impurities that researchers may encounter. Understanding the origin of these impurities is fundamental to designing effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Based on the likely synthetic route, the common impurities can be categorized as follows:
-
Starting Materials: Residual amounts of 1,3-difluorobenzene or 1,5-difluoro-2,4-dihydroxybenzene .
-
Intermediates: Incomplete methylation can lead to the presence of mono-methylated intermediates , such as 1-fluoro-5-methoxy-2,4-dihydroxybenzene or its isomers.
-
Isomeric Impurities: Depending on the regioselectivity of the synthetic steps, positional isomers like 1,3-Difluoro-2,4-dimethoxybenzene could be formed.
-
Reagent-derived Byproducts: Byproducts from the methylation step, which often employs a Williamson ether synthesis, can be present.[1][2] This could include salts or byproducts from the methylating agent (e.g., dimethyl sulfate or methyl iodide).
-
Solvent Residues: Residual solvents from the reaction or purification steps (e.g., ethanol, acetone, ethyl acetate, or hexane).
Q2: How can I best assess the purity of my this compound sample?
A2: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for identifying and quantifying volatile and semi-volatile impurities. It is particularly effective for detecting residual starting materials, isomeric impurities, and solvent residues.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation of the main product and for identifying structurally related impurities, such as isomers and incompletely methylated species.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify non-volatile impurities and is a good orthogonal technique to GC-MS.
Q3: My NMR spectrum shows unexpected peaks. What could they be?
A3: Unexpected peaks in the NMR spectrum often correspond to the impurities listed in A1. Specifically:
-
Broad singlets in the aromatic region of the ¹H NMR that exchange with D₂O may indicate the presence of hydroxyl groups from the dihydroxy starting material or mono-methylated intermediates.
-
Additional signals in the methoxy region (around 3.8-4.0 ppm in ¹H NMR) could suggest the presence of isomeric dimethoxy compounds.
-
Complex splitting patterns in the aromatic region of both ¹H and ¹⁹F NMR can also be indicative of isomeric impurities, which will have different symmetry and coupling constants compared to the target compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Probable Cause | Recommended Solution |
| Low yield after purification | Co-elution of impurities with the product during column chromatography. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. |
| Product loss during aqueous workup if the product has some water solubility. | Minimize the volume of aqueous washes and consider a back-extraction of the aqueous layers with a suitable organic solvent. | |
| "Oiling out" during recrystallization | The melting point of the compound is lower than the boiling point of the solvent , or the sample is highly impure . | * Switch to a lower-boiling point solvent or a solvent mixture. * Attempt a preliminary purification by flash column chromatography to remove the bulk of the impurities before recrystallization.[5] |
| Persistent isomeric impurity detected by GC-MS | Similar polarity and boiling point of the isomers, making separation by standard chromatography or distillation difficult. | * Fractional Distillation under Reduced Pressure: This can be effective if there is a sufficient difference in boiling points.[6] * Preparative HPLC: Using a suitable stationary phase (e.g., silica or a specialized phase for aromatic compounds) can provide high-resolution separation of isomers.[6] * Recrystallization: Meticulous solvent screening may reveal a system where one isomer is significantly less soluble. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To remove polar impurities such as the dihydroxy starting material and mono-methylated intermediates.
Methodology:
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a moderately polar solvent like dichloromethane. Add silica gel (2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a chromatography column with silica gel using a non-polar eluent (e.g., hexane).
-
Loading: Carefully add the prepared slurry to the top of the column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
A [label="Crude Product"]; B [label="Dissolve in minimal DCM"]; C [label="Adsorb onto Silica Gel"]; D [label="Evaporate Solvent"]; E [label="Dry Load onto Column"]; F [label="Elute with Hexane/Ethyl Acetate Gradient"]; G [label="Collect Fractions"]; H [label="Analyze Fractions (TLC/GC-MS)"]; I [label="Combine Pure Fractions"]; J [label="Evaporate Solvent"]; K [label="Pure Product"];
A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; }
Protocol 2: Purification by Recrystallization
Objective: To obtain highly pure, crystalline this compound, particularly for removing minor impurities after a preliminary chromatographic purification.
Methodology:
-
Solvent Selection: In a small test tube, dissolve a small amount of the material in a candidate solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) by heating.
-
Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Data Summary
The following table summarizes the physical properties of the target compound and a key potential impurity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Polarity |
| This compound | C₈H₈F₂O₂ | 174.15 | ~220-230 | Low to Moderate |
| 1,5-Difluoro-2,4-dihydroxybenzene | C₆H₄F₂O₂ | 146.09 | >250 | High |
References
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Reactions with 1,5-Difluoro-2,4-dimethoxybenzene
Welcome to the technical support center for 1,5-Difluoro-2,4-dimethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Here, we address common challenges and frequently asked questions encountered during its use in various chemical transformations. Our approach is rooted in mechanistic understanding and practical laboratory experience to help you navigate and troubleshoot your synthetic hurdles.
Understanding the Reactivity of this compound
This compound is an electron-rich aromatic compound. Its reactivity is governed by the interplay of the activating methoxy groups and the deactivating, yet ortho, para-directing, fluorine atoms. The methoxy groups are strong activating groups for electrophilic aromatic substitution, while the fluorine atoms are weak deactivators due to their inductive electron withdrawal. This electronic nature, combined with steric factors, dictates the compound's behavior in reactions such as lithiation, electrophilic substitution, and cross-coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Lithiation and Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings, where a directing group guides the deprotonation to an adjacent position.[1][2] For this compound, the methoxy groups can act as directing metalation groups (DMGs).[3]
Question 1: My lithiation of this compound followed by quenching with an electrophile is giving low to no yield of the desired product. What are the potential causes?
Answer:
Low yields in directed ortho-metalation (DoM) of this substrate can stem from several factors. Let's break down the possibilities and solutions.
Causality Behind Experimental Choices: The success of a DoM reaction hinges on the efficient and regioselective deprotonation of the aromatic ring by a strong base, typically an organolithium reagent, to form an aryllithium intermediate.[1] This intermediate is then trapped by an electrophile. The stability of the aryllithium and the reactivity of the electrophile are critical.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding DoM reactions.
Detailed Troubleshooting Steps:
| Potential Cause | Explanation & Solution |
| Impure Starting Material | This compound can contain impurities that consume the organolithium reagent. Solution: Ensure the starting material is pure. Recrystallization or column chromatography may be necessary. |
| Atmosphere and Solvent | Organolithium reagents are extremely sensitive to moisture and oxygen. Solution: Use anhydrous solvents (e.g., THF, diethyl ether) and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[4] |
| Organolithium Reagent Quality | The titer of commercial organolithium reagents can decrease over time. Solution: Titrate your organolithium solution before use to determine its exact molarity. Use freshly titrated or newly purchased reagents. |
| Reaction Temperature | Deprotonation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[5] However, for some sterically hindered substrates, a slightly higher temperature or longer reaction time may be needed for complete deprotonation. Solution: Experiment with a temperature range from -78 °C to -40 °C. Monitor the reaction by TLC or LC-MS if possible. |
| Electrophile Reactivity | The chosen electrophile might be too weak to react with the aryllithium intermediate, or it may be unstable under the reaction conditions. Solution: Use a more reactive electrophile. For example, if quenching with CO₂, ensure it is dry and bubbled through the solution efficiently. For aldehydes or ketones, ensure they are anhydrous. |
| Benzyne Formation | Although less common with two methoxy groups, elimination of lithium fluoride to form a benzyne intermediate is a potential side reaction, especially upon warming.[5][6] Solution: Maintain a low temperature throughout the reaction and the quench. |
Question 2: I am observing a mixture of regioisomers after lithiation and quenching. How can I improve the regioselectivity?
Answer:
The methoxy groups in this compound direct lithiation to the ortho positions (C3 and C6). In principle, these positions are equivalent. However, subtle electronic and steric effects, as well as the nature of the organolithium reagent and solvent, can influence selectivity if the two ortho positions were non-equivalent. In this symmetric molecule, obtaining a single regioisomer is expected. If you are seeing multiple products, it's more likely due to incomplete reaction or side reactions.
Key Factors Influencing Regioselectivity in DoM:
-
Directing Group Strength: Methoxy groups are considered moderate directing groups.[3]
-
Steric Hindrance: The bulky organolithium base will approach the most accessible acidic proton.
-
Solvent and Additives: Coordinating solvents like THF stabilize the organolithium intermediate. Additives like TMEDA can enhance the basicity and alter the aggregation state of the organolithium reagent, potentially affecting selectivity.[7]
Protocol for Directed ortho-Lithiation:
-
To a solution of this compound (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere at -78 °C, add n-butyllithium (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add a solution of the electrophile (1.2 equiv) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
Section 2: Electrophilic Aromatic Substitution (e.g., Bromination)
The electron-rich nature of the aromatic ring makes it susceptible to electrophilic aromatic substitution. The methoxy groups are strong ortho, para-directors.
Question 3: My bromination of this compound is resulting in a mixture of mono- and di-brominated products, or no reaction at all. How can I control the outcome?
Answer:
Controlling the extent of bromination on a highly activated ring requires careful choice of the brominating agent and reaction conditions.
Causality Behind Experimental Choices: Electrophilic bromination involves the attack of an electrophilic bromine species on the aromatic ring. The high electron density of this compound makes it very reactive, and over-bromination is a common issue.[8]
Troubleshooting Guide for Bromination:
| Desired Product | Problem | Explanation & Solution |
| Mono-bromination | Formation of di-brominated product | The ring is highly activated. Solution: Use a milder brominating agent like N-bromosuccinimide (NBS) instead of Br₂.[9] Perform the reaction at a low temperature (e.g., 0 °C to room temperature) and use stoichiometric amounts of the brominating agent. |
| Mono-bromination | No reaction | The brominating agent may not be sufficiently electrophilic without a catalyst. Solution: If using NBS, a catalytic amount of a weak acid (e.g., acetic acid) can be added. For Br₂, a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can be used, but be cautious as this will significantly increase reactivity and the risk of over-bromination. |
| Di-bromination | Incomplete reaction, mixture of mono- and di-brominated products | Insufficient amount of brominating agent or reaction time. Solution: Use at least two equivalents of the brominating agent. A stronger brominating system (e.g., Br₂ in acetic acid) may be required.[10] |
Protocol for Mono-bromination:
-
Dissolve this compound (1.0 equiv) in a suitable solvent like acetonitrile or dichloromethane.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (1.05 equiv) portion-wise over 30 minutes.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product, wash with brine, dry, and purify.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
This compound can be functionalized via cross-coupling reactions, typically after installing a handle like a bromine or a boronic acid/ester.
Question 4: I am attempting a Suzuki-Miyaura coupling with a bromo-derivative of this compound, but the reaction is sluggish and gives low yields.
Answer:
Low yields in Suzuki-Miyaura coupling reactions involving electron-rich aryl halides can be challenging.[11] The key is to facilitate the oxidative addition step, which can be slow for electron-rich substrates.
Catalytic Cycle and Potential Bottlenecks:
Caption: The Suzuki-Miyaura cross-coupling cycle.
Troubleshooting Suzuki-Miyaura Coupling:
| Parameter | Problem & Explanation | Solution |
| Catalyst/Ligand | The oxidative addition of the electron-rich aryl bromide to the Pd(0) center is slow. Standard phosphine ligands like PPh₃ may not be effective. | Use electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos.[12] These ligands promote oxidative addition and stabilize the active catalytic species. |
| Base | The base is crucial for the transmetalation step. A weak base may not be sufficient. | Use a stronger base like K₃PO₄ or Cs₂CO₃. The choice of base can also depend on the solvent and the stability of the boronic acid. |
| Solvent | The solvent system needs to facilitate the solubility of all components and promote the reaction. | A mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective. Anhydrous conditions with a polar aprotic solvent like DMF can also be used. |
| Temperature | The reaction may require elevated temperatures to proceed at a reasonable rate. | Heat the reaction, typically between 80-120 °C. Microwave irradiation can sometimes accelerate the reaction. |
| Boronic Acid/Ester Quality | Boronic acids can undergo protodeboronation or form unreactive anhydrides (boroxines). | Use high-purity boronic acid or consider using the corresponding pinacol ester, which is often more stable. |
General Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried flask, add the bromo-1,5-difluoro-2,4-dimethoxybenzene (1.0 equiv), the boronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).
-
Purge the flask with an inert gas.
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 100 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed_ortho_metalation [chemeurope.com]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 9. Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1,5-Difluoro-2,4-dimethoxybenzene
Welcome to the technical support center for the synthesis of 1,5-Difluoro-2,4-dimethoxybenzene. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of synthesizing this valuable fluorinated aromatic intermediate. As this molecule is not commonly synthesized in a single step, this guide addresses the common pitfalls and critical parameters of a plausible multi-step synthetic route, providing field-proven insights to ensure a successful and scalable process.
Proposed Synthetic Workflow
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage. A logical and robust pathway begins with the dinitration of 1,3-difluorobenzene, followed by reduction, diazotization with subsequent hydrolysis, and finally, etherification. This workflow is designed to manage regioselectivity and functional group transformations effectively.
Caption: Proposed multi-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.
Step 1: Dinitration of 1,3-Difluorobenzene
Q1: My nitration reaction is yielding a significant amount of byproducts, including trinitrated species and other isomers. What's going wrong?
A1: This is a common issue related to reaction control. The two fluorine atoms are strongly activating and ortho-, para-directing, making the ring highly susceptible to electrophilic substitution.
-
Causality: Over-nitration occurs when the reaction temperature is too high or the nitrating agent is too concentrated, increasing the reaction rate uncontrollably. Isomer formation, though less common in this specific substrate due to the symmetrical directing effects of the fluorines, can arise if the reaction is not selective.
-
Solution:
-
Temperature Control: Maintain a low reaction temperature (0-10°C) by using an ice bath throughout the dropwise addition of the substrate to the nitrating mixture.[1]
-
Reagent Stoichiometry: Use a carefully measured mixture of fuming nitric acid and concentrated sulfuric acid. Avoid a large excess of the nitrating agent.
-
Slow Addition: Add the 1,3-difluorobenzene dropwise to the stirred nitrating mixture to ensure localized heat can dissipate effectively.
-
Q2: The reaction work-up is difficult, and my yield is low after quenching on ice. How can I improve product recovery?
A2: The work-up for nitration reactions can be hazardous if not performed correctly, and poor technique can lead to product loss.
-
Causality: Quenching a highly acidic, exothermic reaction mixture can be violent if done too quickly. The product, being a solid, may precipitate in a form that is difficult to filter or contains trapped impurities.
-
Solution:
-
Controlled Quenching: Pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. This ensures the heat is managed safely.
-
Filtration and Washing: After precipitation, allow the mixture to stir for 30 minutes to ensure complete precipitation.[2] Filter the solid product and wash thoroughly with cold water to remove residual acids, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid. Finally, wash again with water until the filtrate is neutral.
-
Drying: Dry the product thoroughly under vacuum. Water contamination can interfere with subsequent reduction steps.
-
Step 2: Reduction of the Dinitro Compound
Q3: My reduction of 1,5-Difluoro-2,4-dinitrobenzene to the diamine is incomplete. TLC analysis shows remaining starting material or mono-nitro intermediates.
A3: Incomplete reduction is typically due to issues with the reducing agent or catalyst.
-
Causality:
-
Catalytic Hydrogenation (H₂/Pd/C): The catalyst may be deactivated (poisoned) by residual impurities from the nitration step.
-
Metal/Acid Reduction (e.g., SnCl₂, HCl): The stoichiometry of the reducing agent may be insufficient, or the reaction time may be too short.
-
-
Solution:
-
Ensure Purity: Start with a pure, dry dinitro compound. Any acidic impurities can interfere with catalytic hydrogenation.
-
Catalyst Loading: If using catalytic hydrogenation, ensure an adequate catalyst loading (typically 5-10 mol% Pd/C) and sufficient hydrogen pressure.
-
Stoichiometry and Time: If using a metal/acid system, use a sufficient excess of the metal reductant (e.g., 4-5 equivalents of SnCl₂) and monitor the reaction by TLC until the starting material is fully consumed.[3] Refluxing is often required to drive the reaction to completion.
-
Step 3: Diazotization and Hydrolysis
Q4: The yield of the diphenol (1,5-Difluoro-2,4-dihydroxybenzene) is very low, and I am isolating a dark, tarry substance.
A4: This is the most challenging step. Diazonium salts are notoriously unstable, especially at elevated temperatures, and can easily decompose or participate in side reactions.
-
Causality: The diazonium salt intermediate is decomposing before it can be hydrolyzed to the phenol. This happens if the temperature is not kept strictly low (0-5°C) during diazotization. The subsequent hydrolysis step requires heating, which must be controlled to favor phenol formation over decomposition.
-
Solution:
-
Strict Temperature Control: The formation of the diazonium salt with sodium nitrite must be performed at 0-5°C.[4]
-
Controlled Hydrolysis: Once the diazonium salt is formed, it is added to a hot (50-100°C) aqueous acidic solution to promote hydrolysis to the phenol. Adding the cold diazonium solution to the hot acid (as opposed to heating the diazonium solution directly) provides better control.
-
Use of Copper Catalyst: For challenging substrates, the addition of a copper(I) salt (Sandmeyer-type conditions) can sometimes facilitate a cleaner conversion, although this is more common for introducing other nucleophiles.
-
Step 4: Williamson Ether Synthesis
Q5: The methylation of the diphenol is incomplete, resulting in a mixture of the desired product, mono-methylated intermediate, and starting material.
A5: Incomplete alkylation is usually a result of an insufficiently strong base, poor choice of methylating agent, or inadequate reaction conditions.
-
Causality: The base (e.g., potassium carbonate) may not be strong enough to fully deprotonate both phenolic hydroxyl groups. The methylating agent (e.g., dimethyl sulfate) is highly reactive and can be consumed by side reactions if conditions are not optimal.
-
Solution:
-
Base Selection: Use a sufficient excess (at least 2.5 equivalents) of a strong base like anhydrous potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or acetone.[5]
-
Reagent Purity: Ensure all reagents and the solvent are anhydrous, as water will consume the base and react with the methylating agent.
-
Reaction Conditions: Heat the reaction mixture (typically 50-60°C) to ensure complete deprotonation and reaction.[5] Add the dimethyl sulfate dropwise and monitor the reaction by TLC. The reaction may require several hours to go to completion.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety hazards I should be aware of during this synthesis?
A: This synthesis involves several significant hazards:
-
Nitration: You are working with highly corrosive and oxidizing strong acids (concentrated sulfuric and fuming nitric acid). The reaction is highly exothermic. Always work in a fume hood, wear appropriate PPE (acid-resistant gloves, lab coat, safety goggles, face shield), and add reagents slowly with cooling.[6][7]
-
Methylating Agent: Dimethyl sulfate is extremely toxic, carcinogenic, and a potent alkylating agent. Handle it with extreme caution in a fume hood, using appropriate gloves and avoiding inhalation or skin contact.[5] Any waste should be quenched with an ammonia solution.
-
General Hazards: Many of the solvents used are flammable. Standard precautions for handling flammable organic liquids should be followed.[8]
Q: How can I purify the final product, this compound?
A: The final product can be purified using standard techniques.
-
Column Chromatography: This is the most effective method for removing any residual mono-methylated intermediate or other impurities. A silica gel column with an eluent system like hexane/ethyl acetate is a good starting point.[9]
-
Recrystallization: If the product is obtained as a solid and is relatively pure, recrystallization from a suitable solvent (e.g., ethanol or hexane) can be used to achieve high purity.[10]
Q: What analytical techniques are best for characterizing the intermediates and the final product?
A: A combination of techniques is essential for unambiguous characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool. ¹H NMR will confirm the presence and integration of methoxy and aromatic protons. ¹³C NMR will show the correct number of carbon signals. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.
-
Infrared (IR) Spectroscopy: To monitor the disappearance of O-H (phenol) and N-H (amine) stretches and the appearance of C-O-C (ether) stretches.
Illustrative Experimental Protocol
This protocol is a representative guide and should be adapted and optimized based on laboratory-scale findings before scaling up.
| Reagent/Material | Step | Molecular Weight | Quantity | Moles (approx.) |
| 1,3-Difluorobenzene | 1 | 114.09 | 11.4 g | 0.10 |
| Fuming Nitric Acid | 1 | 63.01 | 30 mL | - |
| Conc. Sulfuric Acid | 1 | 98.08 | 50 mL | - |
| Tin(II) Chloride (SnCl₂) | 2 | 189.60 | 95.0 g | 0.50 |
| Conc. Hydrochloric Acid | 2 | 36.46 | 100 mL | - |
| Sodium Nitrite (NaNO₂) | 3 | 69.00 | 15.2 g | 0.22 |
| Dimethyl Sulfate | 4 | 126.13 | 27.8 g (21 mL) | 0.22 |
| Potassium Carbonate | 4 | 138.21 | 34.5 g | 0.25 |
| Acetone | 4 | 58.08 | 250 mL | - |
Step 1: Synthesis of 1,5-Difluoro-2,4-dinitrobenzene [1]
-
In a flask submerged in an ice/salt bath, slowly add 50 mL of concentrated sulfuric acid to 30 mL of fuming nitric acid, keeping the temperature below 10°C.
-
Slowly add 11.4 g (0.10 mol) of 1,3-difluorobenzene dropwise to the nitrating mixture over 1 hour, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Filter the resulting pale yellow precipitate, wash extensively with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Synthesis of 1,5-Difluoro-2,4-diaminobenzene
-
Suspend the crude dinitro compound in 100 mL of concentrated hydrochloric acid.
-
Add 95.0 g (0.50 mol) of tin(II) chloride in portions, with cooling to manage the exotherm.
-
Heat the mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and then in an ice bath. Basify carefully by adding 50% aqueous NaOH until the pH is >10, precipitating tin hydroxides.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude diamine.
Step 3: Synthesis of 1,5-Difluoro-2,4-dihydroxybenzene
-
Dissolve the crude diamine in a mixture of 50 mL of concentrated sulfuric acid and 100 mL of water, cooling to 0-5°C.
-
Slowly add a solution of 15.2 g (0.22 mol) of sodium nitrite in 30 mL of water, keeping the temperature below 5°C.
-
Stir for 30 minutes at 0-5°C.
-
Add this cold diazonium salt solution portion-wise to 200 mL of boiling 10% aqueous sulfuric acid.
-
After the addition is complete, continue to reflux for 30 minutes.
-
Cool the solution and extract the phenolic product with diethyl ether (3 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.
Step 4: Synthesis of this compound [5]
-
Dissolve the crude diphenol in 250 mL of anhydrous acetone.
-
Add 34.5 g (0.25 mol) of anhydrous potassium carbonate.
-
Heat the suspension to reflux and add 27.8 g (0.22 mol) of dimethyl sulfate dropwise over 30 minutes.
-
Continue refluxing for 8 hours, monitoring by TLC.
-
Cool the mixture, filter off the salts, and evaporate the acetone.
-
Dissolve the residue in diethyl ether, wash with 1M NaOH, then with brine.
-
Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
References
- 1. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]
- 2. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Alternative Catalysts for Reactions with 1,5-Difluoro-2,4-dimethoxybenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-Difluoro-2,4-dimethoxybenzene. This guide provides in-depth troubleshooting advice and explores alternative catalytic systems to overcome common challenges in cross-coupling and functionalization reactions involving this electron-rich fluoroaromatic substrate.
The structure of this compound presents a unique set of challenges and opportunities. The high electron density from the two methoxy groups can impede the oxidative addition step in traditional palladium-catalyzed cross-coupling reactions, while the carbon-fluorine bonds, though typically robust, can be activated under specific conditions.[1] This guide is designed to help you navigate these complexities and select the optimal catalytic system for your desired transformation.
Part 1: General Troubleshooting for Palladium-Catalyzed Reactions
Palladium complexes remain the workhorse for many cross-coupling reactions. However, when working with electron-rich substrates like this compound, issues can arise. Before abandoning a palladium-based system, consider these common troubleshooting steps.
Frequently Asked Questions (FAQs) - Palladium Systems
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or shows low yield. What are the first things I should check?
A1: Low reactivity with this substrate is often linked to the catalyst system and reaction conditions. Here’s a checklist:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel is rigorously purged with an inert gas like Argon or Nitrogen and that all solvents have been properly degassed.[2]
-
Reagent Purity: Verify the purity of your boronic acid or ester coupling partner. Boronic acids can degrade during storage, leading to the formation of anhydrides (boroxines) which are often less reactive.[2]
-
Ligand Selection: Standard ligands like PPh₃ may be ineffective. The electron-rich nature of the substrate requires bulky and even more electron-rich phosphine ligands to facilitate the oxidative addition and reductive elimination steps. Consider ligands from the Buchwald series such as SPhos, XPhos, or RuPhos.[3][4]
-
Palladium Precatalyst: Instead of generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using a well-defined precatalyst (e.g., XPhos Pd G3). Precatalysts often provide more reproducible generation of the active LPd(0) species.[5]
-
Base and Solvent: The choice of base and solvent is critical. A strong base like Cs₂CO₃ or K₃PO₄ is often required.[6] Polar aprotic solvents such as 1,4-dioxane or toluene are common, but the solvent can influence catalyst speciation and selectivity.[1][7]
Q2: I am observing significant hydrodefluorination or hydrodehalogenation (if using a bromo- or iodo-analogue) as a side product. What causes this?
A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[2] The primary culprits are:
-
Moisture: Ensure all reagents and solvents are scrupulously dry. Water can act as a proton source, quenching the catalytic cycle after oxidative addition.[2]
-
Base: The choice of base can influence the rate of this side reaction. Screening different strong, non-nucleophilic bases may be necessary. For instance, switching from an alkoxide base (like NaOtBu) to a phosphate or carbonate base can sometimes mitigate the issue.[2]
-
Ligand: The ligand can influence the relative rates of reductive elimination (desired) versus side reactions. A ligand that accelerates reductive elimination can outcompete the hydrodehalogenation pathway.
Q3: My reaction mixture is turning black, and the reaction has stalled. What does this mean?
A3: The formation of a black precipitate, known as "palladium black," indicates that your palladium catalyst has decomposed and precipitated out of solution, halting the catalytic cycle.[2]
-
Ligand Stability: The phosphine ligand may be degrading under the reaction conditions, leaving the palladium center unprotected. Consider a more robust ligand, such as an N-heterocyclic carbene (NHC), which forms a stronger bond with the palladium center.[2][8]
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature. Microwave irradiation can sometimes provide the necessary energy to drive the reaction to completion over shorter timeframes, potentially reducing thermal decomposition.[6][9]
dot
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Part 2: Alternative Catalyst Systems: A Deeper Dive
When optimization of palladium-based systems fails or is impractical, alternative catalysts offer powerful solutions. Nickel, copper, and photoredox systems each provide unique advantages in terms of cost, reactivity, and functional group tolerance.
A. Nickel Catalysis
Nickel catalysts have emerged as a cost-effective and highly effective alternative to palladium, particularly for activating challenging C-F and C-O bonds and for reactions with unreactive aryl chlorides.[1][10]
Q4: When should I consider using a Nickel catalyst instead of Palladium for reactions with this compound?
A4: Consider switching to a Nickel-based system under these circumstances:
-
Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium, a major consideration for large-scale synthesis.
-
Alternative Reactivity: Nickel has a different redox profile and can participate in single-electron transfer (SET) mechanisms more readily than palladium. This can open up different reaction pathways and enable transformations that are difficult with Pd.[11]
-
C-F Bond Activation: While challenging, direct C-F bond activation for cross-coupling is a frontier in catalysis. Nickel complexes have shown promise in this area, potentially allowing direct functionalization without pre-activating the substrate to a bromide or iodide.[10]
-
Reductive Cross-Coupling: Nickel excels in reductive cross-coupling reactions, where two different electrophiles are coupled in the presence of a stoichiometric reductant.[12][13]
Q5: I'm attempting a Nickel-catalyzed Suzuki-Miyaura type coupling. What is a reliable starting protocol?
A5: A good starting point for a Nickel-catalyzed Suzuki-Miyaura coupling of an aryl fluoride (or a more reactive halide analogue of your substrate) with an arylboronic acid would be:
| Parameter | Recommended Condition | Notes |
| Ni Precatalyst | NiCl₂(PCy₃)₂ or NiCl₂(dme) | 5 mol%. NiCl₂(PCy₃)₂ is an air-stable precatalyst.[14] |
| Ligand | PCy₃ (if using NiCl₂(dme)) | 10 mol%. The ligand is critical for catalyst stability and activity. |
| Boronic Acid | Arylboronic Acid | 1.5 equivalents. |
| Base | K₃PO₄ (anhydrous) | 2.0 - 3.0 equivalents. Ensure the base is finely powdered. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed. |
| Temperature | 80 - 120 °C | Higher temperatures are often required compared to Pd systems. |
| Atmosphere | Strict Inert (Argon) | Ni(0) is highly oxygen-sensitive. |
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and NiCl₂(PCy₃)₂ (0.05 equiv).
-
Seal the tube with a septum, then evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Place the reaction mixture in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate. Purify the crude product via column chromatography.[14]
B. Copper Catalysis
Copper catalysts are well-known for Ullmann-type couplings and have seen a resurgence in modern synthetic chemistry, especially in radical-mediated processes.[15]
Q6: What types of reactions with this compound are best suited for Copper catalysts?
A6: Copper catalysts are particularly useful for:
-
C-N and C-O Bond Formation (Ullmann Coupling): For coupling with amines, phenols, or alkoxides, copper catalysis can be an effective alternative to the Buchwald-Hartwig amination, sometimes requiring milder conditions.
-
Difluoroalkylation Reactions: Copper is widely used to catalyze reactions involving the introduction of R-CF₂ groups, often via a radical mechanism.[15][16]
-
Tandem Catalysis: Copper works exceptionally well in tandem with photoredox catalysis, where it can intercept radical intermediates to form C-C or C-heteroatom bonds.[17]
Q7: My copper-catalyzed reaction is not proceeding. What are common troubleshooting points?
A7:
-
Oxidation State: Ensure you are using the correct copper source (Cu(I) or Cu(II)) as required by the specific catalytic cycle. Some reactions require in situ reduction or oxidation to the active state.
-
Ligand: Many modern copper-catalyzed reactions require a ligand (e.g., a phenanthroline or diamine derivative) to stabilize the copper center and modulate its reactivity.
-
Solubility: Copper salts and intermediates can have poor solubility in common organic solvents. Polar aprotic solvents like DMF or DMSO are often required.
-
Atmosphere: While some Cu(II) catalyzed reactions are air-tolerant, Cu(I) systems are often oxygen-sensitive and require an inert atmosphere.
C. Photoredox Catalysis
Visible-light photoredox catalysis uses light to generate highly reactive radical intermediates under exceptionally mild conditions.[18][19] This approach offers a fundamentally different way to functionalize aromatic rings.
Q8: How can photoredox catalysis be used with this compound?
A8: Photoredox catalysis enables novel transformations that are often complementary to traditional cross-coupling:
-
Radical Addition: It can generate radicals from suitable precursors (e.g., alkyl carboxylates, trifluoroborates) which can then add to the aromatic ring, a process that is difficult to achieve with transition metal catalysis.
-
Dual Catalysis: It can be paired with nickel or copper. The photocatalyst generates a radical, which is then intercepted by the transition metal catalyst to complete a cross-coupling cycle under much milder conditions than thermal methods.[11][17] This is particularly useful for introducing functional groups that are incompatible with high temperatures.
-
Difunctionalization of Alkenes: While not a direct reaction on the benzene ring, photoredox catalysis can be used to generate radicals from derivatives of your core molecule to participate in reactions like the difunctionalization of alkenes.[20][21][22]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross coupling reactions of polyfluoroarenes via C–F activation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. scispace.com [scispace.com]
- 15. Copper-Catalyzed Difluoroalkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Tandem copper and photoredox catalysis in photocatalytic alkene difunctionalization reactions [beilstein-journals.org]
- 18. orbi.uliege.be [orbi.uliege.be]
- 19. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Photoredox-Catalyzed Synthesis of 3,3-Difluoro-γ-lactams via 1,5-Hydrogen Atom Transfer-Involved Alkyne Difunctionalization and C-N Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Difunctionalization of gem-Difluoroalkenes via Photoredox Catalysis: Synthesis of Diverse α,α-Difluoromethyl-β-alkoxysulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Monitoring 1,5-Difluoro-2,4-dimethoxybenzene Reactions
Welcome to the technical support center for analytical methods focused on 1,5-Difluoro-2,4-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for monitoring reactions involving this versatile fluorinated aromatic compound. As a key intermediate in various synthetic pathways, robust and reliable analytical monitoring is paramount for reaction optimization, yield maximization, and impurity profiling.
This center is structured to address common challenges and frequently asked questions, providing not just procedural steps but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions when setting up analytical monitoring for reactions with this compound.
Q1: What are the most suitable initial analytical techniques for monitoring reactions of this compound?
For a typical reaction, a combination of Thin Layer Chromatography (TLC) for rapid qualitative assessment and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for quantitative analysis is recommended. For structural confirmation of products and key intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[1][2]
Q2: How do the fluorine and methoxy substituents on the benzene ring influence the choice of analytical method?
The two fluorine atoms and two methoxy groups significantly impact the molecule's properties. The fluorine atoms introduce high electronegativity and the potential for specific interactions, making ¹⁹F NMR a powerful tool for tracking changes at these positions. The methoxy groups can influence the polarity and volatility of the molecule and its derivatives, which is a key consideration for choosing between HPLC (for less volatile or thermally sensitive compounds) and GC (for more volatile and thermally stable compounds).
Q3: Are there any known stability issues with this compound under typical analytical conditions?
While generally stable, fluorinated aromatic compounds can be susceptible to nucleophilic aromatic substitution, especially under strongly basic conditions or at elevated temperatures with nucleophilic solvents.[3][4][5] It is crucial to consider the pH of HPLC mobile phases and the injector temperature in GC to avoid on-column degradation.
Q4: What is a good starting point for developing an HPLC method for my reaction mixture?
A reversed-phase HPLC method using a C18 column is a robust starting point. A mobile phase consisting of a gradient of acetonitrile and water with a small amount of acidifier like formic or trifluoroacetic acid is often effective for separating aromatic compounds.[6][7][8]
Q5: Can I use Mass Spectrometry to monitor my reaction in real-time?
Yes, real-time reaction monitoring using mass spectrometry is a powerful technique for optimizing reaction conditions.[9] Techniques like Atmospheric Solids Analysis Probe (ASAP) or flow-injection MS can provide immediate feedback on the consumption of starting materials and the formation of products and intermediates without the need for extensive sample preparation.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered when using specific analytical techniques to monitor reactions of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for quantitative monitoring of reactions involving moderately polar, non-volatile compounds.
Probable Causes:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the methoxy groups of the analyte, causing peak tailing.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Inappropriate Mobile Phase pH: If any of the reaction components have ionizable groups, a mobile phase pH close to their pKa can cause peak distortion.
-
Extra-column Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening.
Solutions:
-
Optimize Mobile Phase:
-
Add a small amount of a competitive amine like triethylamine (TEA) to the mobile phase to mask silanol interactions.
-
Adjust the mobile phase pH to be at least 2 units away from the pKa of any ionizable analytes.
-
-
Sample Concentration and Injection Volume:
-
Dilute your sample and/or reduce the injection volume.
-
-
System Check:
-
Minimize the length and internal diameter of all tubing.
-
Ensure all fittings are secure to prevent leaks.
-
Experimental Protocol: Diagnosing and Mitigating Peak Tailing
-
Baseline Injection: Inject your standard or sample and observe the peak shape.
-
Dilution Series: Prepare a 1:10 and 1:100 dilution of your sample and inject them. If peak shape improves, the original sample was likely overloaded.
-
Mobile Phase Modification: If tailing persists, add 0.1% trifluoroacetic acid (TFA) to the mobile phase. If this does not resolve the issue, consider adding a small amount of a basic modifier like 0.1% triethylamine (TEA), especially if basic impurities are suspected.
-
Column Choice: If tailing is persistent, consider using an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl).
Diagram: HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting poor peak shapes in HPLC.
Gas Chromatography (GC)
GC is well-suited for monitoring reactions where the starting material, products, and byproducts are volatile and thermally stable.
Probable Causes:
-
Analyte Degradation: this compound or its derivatives may be degrading in the hot injector.
-
Improper Column Choice: The stationary phase may not be suitable for the analytes, leading to poor elution.
-
Leaks in the System: A leak in the carrier gas line, septum, or fittings can lead to reduced sample transfer to the column.
-
Detector Issues: The detector may not be sensitive to the analytes or may be malfunctioning.
Solutions:
-
Injector Temperature: Start with a lower injector temperature (e.g., 200 °C) and gradually increase it to find the optimal temperature that allows for volatilization without degradation.[10]
-
Column Selection: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point.
-
System Maintenance: Regularly check for leaks using an electronic leak detector and replace the septum frequently.
-
Detector Choice: A Flame Ionization Detector (FID) is a good universal detector for organic compounds. An Electron Capture Detector (ECD) can be highly sensitive to halogenated compounds. A Mass Spectrometer (MS) provides both detection and structural information.[11]
Table: Suggested Starting GC-MS Parameters
| Parameter | Suggested Value | Rationale |
| Injector Temperature | 220 °C | Balances volatilization with minimizing potential degradation. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | A standard non-polar column suitable for a wide range of aromatic compounds. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Provides good separation efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose program to separate compounds with a range of boiling points. |
| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole. |
| Mass Range | 50-400 m/z | Covers the expected mass range of starting material and simple derivatives. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used for quantitative reaction monitoring with the use of an internal standard.
Probable Causes:
-
Overlapping Signals: The aromatic protons on the starting material, intermediates, and products may have similar chemical shifts.
-
Complex Coupling Patterns: Proton-proton and proton-fluorine couplings can lead to complex multiplets that are difficult to interpret.
Solutions:
-
Use Higher Field Strength: A higher field NMR spectrometer (e.g., 500 MHz or greater) will provide better signal dispersion.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Helps to identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds, which is excellent for assigning quaternary carbons and piecing together molecular fragments.
-
-
¹⁹F NMR:
Diagram: NMR Analysis Workflow
Caption: A workflow for structural elucidation of reaction components using NMR.
Mass Spectrometry (MS)
MS is essential for determining the molecular weight of reaction products and for gaining structural information through fragmentation patterns.
Probable Causes:
-
Ambiguous Fragmentation: The fragmentation pattern may not be straightforward to interpret, especially with rearrangements.
-
No Molecular Ion Peak: The molecular ion may be unstable and not observed in the spectrum.
-
Isotope Peaks: The presence of multiple halogens or other elements with significant isotopes can complicate the spectrum.
Solutions:
-
Soft Ionization Techniques: If the molecular ion is not observed with Electron Ionization (EI), consider using a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI).
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and its fragments.
-
Tandem Mass Spectrometry (MS/MS): MS/MS allows for the isolation of a specific ion and its subsequent fragmentation, which can greatly simplify the interpretation of complex spectra and help to piece together the structure.[2]
-
Understanding Fragmentation Patterns: For aromatic compounds, a common fragment is the tropylium ion (m/z 91).[16] The loss of methyl groups (15 Da) or methoxy groups (31 Da) from the molecular ion is also expected.
References
- 1. rsc.org [rsc.org]
- 2. shimadzu.com [shimadzu.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. ichrom.com [ichrom.com]
- 10. shimadzu.com [shimadzu.com]
- 11. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acgpubs.org [acgpubs.org]
- 15. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 1,5-Difluoro-2,4-dimethoxybenzene
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel aromatic compounds is paramount. 1,5-Difluoro-2,4-dimethoxybenzene, a polysubstituted aromatic molecule, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. The interplay of electron-donating methoxy groups and electron-withdrawing fluorine atoms creates a unique electronic environment, which is reflected in its NMR spectra. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offers a comparative analysis with a structural isomer, and details a robust experimental protocol for data acquisition.
Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the methoxy groups. The chemical shifts and coupling patterns are governed by the electronic effects of the substituents and through-bond scalar couplings.
Aromatic Region:
The two aromatic protons (H-3 and H-6) are in different chemical environments and are expected to appear as distinct signals.
-
H-3: This proton is situated between a fluorine and a methoxy group. The electron-donating methoxy group will shield this proton, while the electron-withdrawing fluorine will deshield it. The net effect is a complex interplay, but a chemical shift in the aromatic region is expected. Crucially, H-3 will be split by the adjacent fluorine at C-4 (³JHF) and the more distant fluorine at C-1 (⁴JHF). This will likely result in a doublet of doublets.
-
H-6: This proton is positioned between a fluorine and a methoxy group as well. Similar to H-3, its chemical shift will be influenced by both substituents. H-6 will be split by the adjacent fluorine at C-5 (³JHF) and the more distant fluorine at C-2 (⁴JHF), also likely resulting in a doublet of doublets.
Methoxy Region:
The two methoxy groups are not chemically equivalent.
-
-OCH₃ at C-2: This methoxy group is ortho to a fluorine atom and will experience a through-space interaction, potentially influencing its chemical shift. It is expected to appear as a singlet.
-
-OCH₃ at C-4: This methoxy group is also ortho to a fluorine atom and will have a distinct chemical shift from the C-2 methoxy group. It will also appear as a singlet.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3 | ~6.5 - 7.0 | dd | ³JHF ≈ 7-10 Hz, ⁴JHF ≈ 2-4 Hz |
| H-6 | ~6.5 - 7.0 | dd | ³JHF ≈ 7-10 Hz, ⁴JHF ≈ 2-4 Hz |
| -OCH₃ (C2) | ~3.8 - 4.0 | s | N/A |
| -OCH₃ (C4) | ~3.8 - 4.0 | s | N/A |
Predicted ¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework. The presence of fluorine will introduce characteristic C-F couplings. Due to the lack of symmetry, six distinct signals are expected in the aromatic region, along with two signals for the methoxy carbons.
-
Carbons bonded to Fluorine (C-1, C-5): These carbons will exhibit large one-bond C-F coupling constants (¹JCF) and will be significantly downfield.[1][2]
-
Carbons bonded to Methoxy Groups (C-2, C-4): These carbons will also be downfield due to the electronegativity of the oxygen atom. They will also show coupling to the adjacent fluorine atoms (²JCF).
-
Carbons bonded to Hydrogen (C-3, C-6): These carbons will be influenced by the adjacent fluorine and methoxy substituents and will show coupling to the neighboring fluorine atoms (²JCF and ³JCF).
-
Methoxy Carbons (-OCH₃): Two distinct signals are expected for the two non-equivalent methoxy groups. A typical chemical shift for aromatic methoxy groups is around 56 ppm.[3][4][5]
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |
| C-1 | ~150-160 | d | ¹JCF ≈ 240-260 |
| C-2 | ~145-155 | d | ²JCF ≈ 15-25 |
| C-3 | ~100-110 | dd | ²JCF ≈ 20-30, ³JCF ≈ 3-7 |
| C-4 | ~145-155 | d | ²JCF ≈ 15-25 |
| C-5 | ~150-160 | d | ¹JCF ≈ 240-260 |
| C-6 | ~100-110 | dd | ²JCF ≈ 20-30, ³JCF ≈ 3-7 |
| -OCH₃ (C2) | ~56-58 | s | N/A |
| -OCH₃ (C4) | ~56-58 | s | N/A |
Comparative Analysis: this compound vs. 1,4-Difluoro-2,5-dimethoxybenzene
To highlight the diagnostic power of NMR, a comparison with the structural isomer 1,4-Difluoro-2,5-dimethoxybenzene is instructive.
| Feature | This compound | 1,4-Difluoro-2,5-dimethoxybenzene |
| Symmetry | Asymmetric (C1 symmetry) | Symmetric (C2h symmetry) |
| ¹H NMR Aromatic Signals | Two distinct signals (H-3, H-6) | One signal for two equivalent protons |
| ¹³C NMR Aromatic Signals | Six distinct signals | Three distinct signals |
| ¹H NMR Methoxy Signals | Two distinct singlets | One singlet for two equivalent methoxy groups |
| ¹³C NMR Methoxy Signals | Two distinct signals | One signal for two equivalent methoxy groups |
This clear difference in the number of signals in both ¹H and ¹³C NMR spectra allows for unambiguous differentiation between these two isomers.
Experimental Protocol for High-Quality NMR Data Acquisition
Achieving high-resolution and sensitive NMR spectra is contingent on a well-designed experimental protocol.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic molecules, including this one, due to its good dissolving power and relatively clean spectral window.[6][7][8] Alternatively, deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue.[6][7]
-
Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. Spectrometer Setup and ¹H NMR Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[9]
-
Number of Scans (NS): 16-32 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds.[9]
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[9]
-
Spectral Width (SW): A range of approximately 12-16 ppm centered around 6-7 ppm.
-
3. Spectrometer Setup and ¹³C NMR Acquisition:
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., 'zgpg30' or 'zgdc30') is used to simplify the spectrum and provide a Nuclear Overhauser Effect (NOE) enhancement for protonated carbons.[9][10][11]
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[9]
-
Relaxation Delay (D1): 2 seconds.[9]
-
Acquisition Time (AQ): 1-2 seconds.[9]
-
Spectral Width (SW): A spectral width of around 220-250 ppm is standard for organic molecules.[9]
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Reference the spectrum. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.
-
Integrate the signals in the ¹H spectrum.
Caption: Experimental workflow for NMR data acquisition and processing.
Data Interpretation and Validation
The interpretation of the acquired spectra should be a systematic process to ensure the correct structure is assigned.
References
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acdlabs.com [acdlabs.com]
- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 7. NMR 溶劑 [sigmaaldrich.com]
- 8. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
A Comparative Guide to the Biological Activity of Difluoro-Dimethoxybenzene Chalcone Derivatives
Introduction: Unraveling the Therapeutic Potential of Fluorinated Chalcones
To our valued community of researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of the biological activities of chalcone derivatives featuring difluoro and dimethoxy substitutions on their phenyl rings. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are a well-established class of compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of fluorine atoms and methoxy groups to the aromatic rings can significantly modulate the physicochemical and biological properties of these molecules. Fluorine, with its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, binding affinity, and membrane permeability. Methoxy groups, on the other hand, can influence receptor interactions and solubility.
It is important to note that while the initial aim was to focus on derivatives of 1,5-difluoro-2,4-dimethoxybenzene, a comprehensive literature review revealed a notable scarcity of biological data for this specific isomeric scaffold. Consequently, this guide has been broadened to provide a comparative overview of various positional isomers of difluoro-dimethoxybenzene chalcones. This approach allows for a more robust analysis of structure-activity relationships (SAR), offering valuable insights into how the relative positions of these functional groups impact biological efficacy. By examining a range of isomers, we can better understand the nuanced interplay between molecular geometry and therapeutic potential, thereby guiding future drug design and development efforts in this promising chemical space.
This guide will delve into the anticancer and antimicrobial activities of these compounds, presenting supporting experimental data, detailed protocols for key assays, and a discussion of their potential mechanisms of action.
Comparative Analysis of Biological Activities
The biological activities of difluoro-dimethoxybenzene chalcone derivatives have been primarily evaluated for their anticancer and antimicrobial properties. The following sections provide a comparative overview of the available data.
Anticancer Activity: A Cytotoxic Showdown
Chalcones are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and tubulin polymerization.[1][2][3] The presence of difluoro and dimethoxy substituents on the phenyl rings has been shown to significantly influence their cytotoxic potency.
A study by an esteemed research group synthesized a series of 1-(2,4/2,6-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones and evaluated their cytotoxic effects against human gingival carcinoma (Ca9-22) and oral squamous cell carcinoma (HSC-2) cell lines.[1] Notably, all synthesized compounds exhibited higher cytotoxicity than the reference drug 5-Fluorouracil (5-FU).[1]
| Compound ID | Ring A Substitution | Ring B Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 | 2,6-Difluorophenyl | 2,5-Dimethoxyphenyl | Ca9-22 | Not explicitly stated, but induced apoptosis at 10 µM | [1] |
| 5-Fluorouracil | - | - | Ca9-22 | Higher than test compounds | [1] |
Table 1: Comparative Cytotoxicity of Difluoro-Dimethoxy Chalcone Derivatives.
The high potency and selectivity of these compounds, particularly compound 7, which was shown to induce apoptosis, underscore their potential as leads for the development of novel anticancer agents.[1] The mechanism of action for these fluorinated chalcones often involves the induction of apoptosis through mitochondrial dysfunction and cell cycle arrest, typically at the G2/M phase.[4][5]
Antimicrobial and Antitubercular Activities: A Broad Spectrum of Inhibition
The incorporation of fluorine into the chalcone scaffold has also been explored for its potential to enhance antimicrobial activity.[3][6] A study on fluoro-substituted chalcones demonstrated moderate to potent activity against various bacterial and fungal strains.[6]
For instance, chalcone derivatives with a trimethoxy-substituted A ring and a monofluoro-substituted B ring exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Rv.[6][7]
| Compound ID | Ring A Substitution | Ring B Substitution | Target Organism | MIC (µg/mL) |
| Compound 3 | Trimethoxyphenyl | Monofluoro-substituted | M. tuberculosis H37Rv | ≤16,760 (IC50) |
| Compound 9 | Trimethoxyphenyl | Monofluoro-substituted | M. tuberculosis H37Rv | ≤16,760 (IC50) |
| Compound 10 | Trimethoxyphenyl | Monofluoro-substituted | M. tuberculosis H37Rv | ≤16,760 (IC50) |
| Ampicillin | - | - | Various Bacteria | - |
| Fluconazole | - | - | Various Fungi | - |
Table 2: Antimicrobial and Antitubercular Activity of Fluorinated Chalcones.
These findings suggest that the strategic placement of fluoro and methoxy groups can lead to the development of potent antimicrobial and antitubercular agents.
Enzyme Inhibition: A Potential Mechanism of Action
While specific enzyme inhibition data for this compound derivatives is limited, chalcones, in general, are known to inhibit various enzymes, including xanthine oxidase.[8] Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic target for gout. The evaluation of difluoro-dimethoxybenzene chalcones against such enzymes could reveal novel mechanisms of action and therapeutic applications.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the biological activities of these chalcone derivatives.
Synthesis of Difluoro-Dimethoxybenzene Chalcones (Claisen-Schmidt Condensation)
The synthesis of chalcones is commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde.[1][9]
Workflow for Claisen-Schmidt Condensation:
Caption: General workflow for the synthesis of chalcone derivatives.
Step-by-Step Protocol:
-
Dissolution: Dissolve the appropriately substituted acetophenone (e.g., 2',4'-difluoro-1',5'-dimethoxyacetophenone) and the desired benzaldehyde in a suitable solvent such as ethanol in a round-bottom flask.
-
Base Addition: While stirring the mixture, slowly add an aqueous solution of a base, such as potassium hydroxide (KOH), dropwise. The reaction temperature is typically maintained at room temperature.
-
Reaction Monitoring: Continue stirring the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Neutralization: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude chalcone.
-
Isolation and Purification: Collect the solid product by filtration, wash it with water, and then purify it by recrystallization from a suitable solvent like ethanol.
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Agar Disk Diffusion Method)
The agar disk diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[12][13]
Workflow for Agar Disk Diffusion Assay:
Caption: Workflow for the agar disk diffusion antimicrobial assay.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.[12]
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the chalcone derivative onto the agar surface.[12]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[8]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each disk. The size of the zone is indicative of the antimicrobial activity.
Mechanism of Action: A Deeper Dive
The anticancer activity of difluoro-dimethoxy chalcones is often attributed to their ability to induce apoptosis. This programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells. Studies have shown that these chalcones can trigger apoptosis through the intrinsic (mitochondrial) pathway.[14] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.[4]
Furthermore, these compounds can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.[4][5] This cell cycle arrest is often accompanied by the modulation of key regulatory proteins.
Signaling Pathway for Chalcone-Induced Apoptosis:
Caption: Simplified signaling pathway of chalcone-induced apoptosis.
Conclusion and Future Directions
This comparative guide highlights the significant potential of difluoro-dimethoxybenzene chalcone derivatives as a promising class of therapeutic agents. The available data demonstrates their potent anticancer and antimicrobial activities, which are significantly influenced by the substitution patterns of the fluorine and methoxy groups on the aromatic rings. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further explore and validate the biological activities of these compounds.
Future research should focus on synthesizing and evaluating derivatives of the underexplored this compound scaffold to complete the structure-activity relationship landscape. Furthermore, a deeper investigation into their mechanisms of action, including specific enzyme inhibition profiles and effects on various signaling pathways, will be crucial for their rational design and development as next-generation therapeutics. In vivo studies are also warranted to assess their efficacy and safety in preclinical models. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel and effective treatments for cancer and infectious diseases.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel synthetic chalcones induce apoptosis in the A549 non-small cell lung cancer cells harboring a KRAS mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of potent fluoro-substituted chalcones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 14. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of 1,5-Difluoro-2,4-dimethoxybenzene and Its Analogs for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, the substitution pattern of aromatic rings plays a pivotal role in dictating molecular conformation, electronic properties, and ultimately, function. 1,5-Difluoro-2,4-dimethoxybenzene stands as a molecule of significant interest due to the interplay of its electron-donating methoxy groups and electron-withdrawing fluorine atoms. This guide provides a comprehensive structural analysis of this compound, juxtaposed with its structural analogs, to offer researchers and drug development professionals a deeper understanding of the nuanced effects of substituent placement on the benzene scaffold. By integrating experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with insights from computational modeling, we aim to elucidate the key structural features that govern the behavior of these molecules.
The strategic placement of fluorine atoms in organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability and binding affinity.[1] Similarly, methoxy groups can influence conformation and electronic distribution within the aromatic ring.[2] Understanding the synergistic and antagonistic effects of these substituents is paramount for the rational design of novel therapeutics and functional materials.[3] This guide will delve into the conformational preferences, non-covalent interactions, and electronic landscapes of this compound and compare them to analogs such as 1,2-dimethoxybenzene and other fluorinated benzene derivatives to provide a holistic view of their structural chemistry.
Methodologies for Structural Interrogation
A multi-pronged approach is essential for a thorough structural elucidation. This guide leverages three core techniques:
-
Single-Crystal X-ray Diffraction: This powerful technique provides precise atomic coordinates in the solid state, offering a static yet highly detailed picture of bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR serves as a versatile tool for probing the structure and dynamics of molecules in solution. Through the analysis of chemical shifts and coupling constants, we can infer conformational preferences and through-space interactions.[6][7][8]
-
Computational Chemistry: Density Functional Theory (DFT) and other computational methods allow for the in-silico exploration of molecular conformations, electronic properties, and reaction pathways, providing a theoretical framework to complement experimental findings.[4][9]
Comparative Structural Analysis: A Deep Dive
Solid-State Conformation and Intermolecular Interactions: Insights from X-ray Crystallography
The solid-state structure of a molecule, as determined by X-ray crystallography, reveals its preferred conformation and the intricate network of non-covalent interactions that stabilize the crystal lattice. These interactions are crucial in determining physical properties like melting point and solubility, and can offer insights into potential binding modes with biological targets.[10][11]
Table 1: Comparison of Key Geometric Parameters from X-ray Crystallography Data of Analogous Compounds
| Compound | C-C Bond Lengths (Å) (Aromatic) | C-F Bond Length (Å) | C-O Bond Length (Å) | Ring Planarity |
| 1,2-Dimethoxybenzene | 1.375 - 1.395 | N/A | ~1.36 | Essentially planar, with slight twisting of methoxy groups[2] |
| 1,5-Dibromo-2,4-dimethoxybenzene | 1.378 - 1.401 | N/A | ~1.36 | Essentially planar[13] |
| Fluorinated Benzene Derivatives | ~1.38 - 1.40 | ~1.35 | N/A | Generally planar, with minor distortions depending on substitution[14] |
The presence of both fluorine and methoxy groups in this compound is expected to result in a largely planar benzene ring. The methoxy groups may exhibit some out-of-plane torsion to minimize steric hindrance with the adjacent fluorine atoms. A critical aspect of the solid-state structure will be the nature of intermolecular interactions. The fluorine atoms can participate in C-H···F hydrogen bonds and halogen bonding, which are known to influence crystal packing.[7][15] The oxygen atoms of the methoxy groups can also act as hydrogen bond acceptors.[13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods and refined to achieve the best fit between the observed and calculated diffraction patterns.[5]
Diagram: Workflow for Single-Crystal X-ray Diffraction
Caption: A streamlined workflow for determining molecular structure using X-ray crystallography.
Conformational Dynamics in Solution: An NMR Perspective
NMR spectroscopy provides invaluable information about the structure and conformational dynamics of molecules in the solution state, which is often more biologically relevant than the solid state.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy protons. The coupling between the protons and the fluorine atoms (¹H-¹⁹F coupling) would provide key information about their spatial proximity.[16] Similarly, ¹³C NMR would reveal the electronic environment of each carbon atom, with the C-F and C-O carbons showing characteristic chemical shifts.[6] ¹⁹F NMR is also a powerful tool for probing the local environment of the fluorine atoms.[7]
The conformational preference of the methoxy groups in solution can be investigated using techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which can detect through-space interactions between protons. The rotational barrier of the methoxy groups can also be studied using variable temperature NMR experiments.[8]
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound and Analogs
| Compound | Aromatic Protons | Methoxy Protons |
| 1,2-Dimethoxybenzene | ~6.9 | ~3.8 |
| 1,4-Dimethoxybenzene | ~6.8 | ~3.7[16] |
| This compound (Predicted) | 6.5 - 7.5 (with H-F coupling) | 3.8 - 4.0 |
The presence of electronegative fluorine atoms is expected to deshield the adjacent aromatic protons, causing them to resonate at a higher chemical shift. The methoxy proton chemical shifts are also likely to be influenced by the electronic effects of the fluorine atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and various NMR experiments (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC, NOESY) are performed.[17]
-
Spectral Analysis: The resulting spectra are processed and analyzed to assign the signals and extract structural information such as chemical shifts, coupling constants, and NOEs.
Diagram: NMR Analysis Workflow
Caption: A typical workflow for structural elucidation using NMR spectroscopy.
Theoretical Insights: The Power of Computational Modeling
Computational chemistry provides a powerful means to complement experimental data and to explore aspects of molecular structure and properties that are difficult to probe experimentally. DFT calculations can be used to optimize the geometry of this compound and its analogs, providing theoretical values for bond lengths, bond angles, and dihedral angles that can be compared with experimental data.[4]
Furthermore, computational models can be used to calculate electronic properties such as the molecular electrostatic potential (MEP) and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule might interact with other molecules, including biological receptors.[1][4]
Table 3: Comparison of Calculated Properties for Substituted Benzenes
| Property | 1,2-Dimethoxybenzene | Fluorobenzene | This compound (Predicted) |
| Dipole Moment | ~1.3 D | ~1.6 D | Expected to be significant due to asymmetric substitution |
| HOMO-LUMO Gap | ~5.5 eV | ~6.8 eV | Likely to be intermediate, influenced by both donor and acceptor groups |
The combination of electron-donating methoxy groups and electron-withdrawing fluorine groups in this compound is expected to create a complex electronic landscape. The MEP would likely show negative potential around the oxygen and fluorine atoms and positive potential on the aromatic protons.
Diagram: Computational Chemistry Workflow
Caption: A general workflow for computational structural and electronic analysis.
Synthesis of Findings and Implications for Drug Development
The structural analysis of this compound in comparison to its analogs reveals a fascinating interplay of steric and electronic effects. The key takeaways are:
-
Conformational Rigidity: The presence of four substituents on the benzene ring likely imparts a degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target.
-
Modulated Electronics: The opposing electronic effects of the methoxy and fluoro groups create a unique electronic environment. This can be exploited to fine-tune the molecule's reactivity and its ability to participate in specific non-covalent interactions. For example, the electron-deficient regions created by the fluorine atoms could engage in favorable interactions with electron-rich residues in a protein binding pocket.[18]
-
Potential for Intramolecular Interactions: The proximity of the fluorine and methoxy groups may allow for intramolecular hydrogen bonding between a methoxy proton and a fluorine atom, which could further influence the molecule's conformation and properties.[7]
For drug development professionals, these structural insights are critical. The conformational preferences and electronic properties of this compound and its derivatives can inform the design of more potent and selective drug candidates. The ability to predict and understand the non-covalent interactions that these molecules can form is essential for optimizing their binding to biological targets and for improving their pharmacokinetic properties.
References
- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-state structure of 1,2-dimethoxybenzene (veratrole) and related methoxybenzenes. X-Ray crystallography and 13C nuclear magnetic resonance tensor analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 6. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. Exploring non-covalent interactions in binary aromatic complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Exploring non-covalent interactions in binary aromatic complexes - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00989H [pubs.rsc.org]
- 12. Benzene, 1,5-difluoro-2,4-dinitro- [webbook.nist.gov]
- 13. 1,5-Dibromo-2,4-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. Applying Thymine Isostere 2,4-Difluoro-5-Methylbenzene as a NMR Assignment Tool and Probe of Homopyrimidine/Homopurine Tract Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tuning of non-covalent interactions in molecular complexes of fluorinated aromatic compounds | IDEALS [ideals.illinois.edu]
A Comparative Guide to the Synthesis of 1,5-Difluoro-2,4-dimethoxybenzene: An In-Depth Technical Analysis for Researchers
Introduction
1,5-Difluoro-2,4-dimethoxybenzene is a key building block in the synthesis of various high-value organic molecules, particularly in the fields of pharmaceuticals and materials science. The precise arrangement of its fluoro and methoxy substituents on the benzene ring imparts unique electronic and steric properties, making it a desirable intermediate for creating complex molecular architectures. However, the synthesis of this specific isomer presents notable challenges due to the directing effects of the substituents and the potential for undesired side reactions. This guide provides a comprehensive comparison of plausible synthetic methodologies, offering detailed experimental insights and a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the most suitable approach for their specific needs.
Methodology 1: A Three-Step Synthesis from 1,3-Difluorobenzene
A promising and logical synthetic pathway to this compound commences with the readily available starting material, 1,3-difluorobenzene. This multi-step approach involves nitration, reduction, and a final diazotization-methoxylation sequence.
Workflow for the Three-Step Synthesis
Caption: Proposed three-step synthesis of this compound.
Step 1: Dinitration of 1,3-Difluorobenzene
The initial step involves the electrophilic nitration of 1,3-difluorobenzene to introduce two nitro groups, yielding 1,5-difluoro-2,4-dinitrobenzene. The fluorine atoms are deactivating but ortho-, para-directing, while the first introduced nitro group is a strong deactivator and meta-director. The substitution pattern is controlled by the directing effects of the two fluorine atoms, leading to the desired 2,4-dinitro isomer.
Experimental Protocol:
A robust method for this transformation is adapted from patented procedures.[1]
-
In a flask equipped with a dropping funnel and a thermometer, carefully add fuming nitric acid dropwise to concentrated sulfuric acid while maintaining the temperature at 0°C with an ice bath. This creates the nitrating agent.
-
Slowly add 1,3-difluorobenzene to the nitrating mixture, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for a period of 2 to 5 hours.
-
Gradually allow the reaction to warm to a temperature between 15°C and 40°C and continue stirring until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC-MS or TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the solid product.
-
The crude 1,5-difluoro-2,4-dinitrobenzene is collected by filtration, washed with cold water until neutral, and dried. This method often yields a product of sufficient purity for the subsequent step without the need for recrystallization.[1]
Causality and Control: The use of a potent nitrating mixture (fuming nitric acid and concentrated sulfuric acid) is essential to overcome the deactivating effect of the fluorine atoms. Strict temperature control is crucial to prevent over-nitration and the formation of undesired byproducts.
Step 2: Reduction of 1,5-Difluoro-2,4-dinitrobenzene
The subsequent step is the reduction of the two nitro groups to amino groups, affording 1,5-difluoro-2,4-diaminobenzene. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
-
Dissolve 1,5-difluoro-2,4-dinitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of a noble metal catalyst, typically 5-10% palladium on carbon (Pd/C).
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically from a balloon or in a Parr hydrogenator) at room temperature and pressure.
-
The reaction is monitored by the uptake of hydrogen and confirmed by analytical methods like TLC or LC-MS.
-
Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude 1,5-difluoro-2,4-diaminobenzene.
Alternative Reduction Method: For laboratory-scale synthesis, reduction with tin(II) chloride in concentrated hydrochloric acid is a viable alternative.
Expertise in Action: The choice of catalyst and solvent can influence the reaction rate and selectivity. For dinitro compounds, controlling the reaction conditions is important to ensure the complete reduction of both nitro groups.
Step 3: Double Diazotization and Methoxylation
This final step is the most challenging of the sequence. It involves the conversion of the two amino groups of 1,5-difluoro-2,4-diaminobenzene into methoxy groups. The standard approach is a Sandmeyer-type reaction, which proceeds through the formation of a bis-diazonium salt.[4][5]
The Challenge of Intramolecular Cyclization: A significant hurdle in the diazotization of 1,2-diaminobenzenes is the propensity for the intermediate mono-diazonium salt to undergo intramolecular cyclization to form a stable benzotriazole derivative.[6] This side reaction can severely diminish the yield of the desired dimethoxy product.
Proposed Experimental Protocol (with critical considerations):
-
The 1,5-difluoro-2,4-diaminobenzene is dissolved in an acidic medium, such as a mixture of methanol and sulfuric acid.
-
The solution is cooled to 0-5°C, and a solution of sodium nitrite in water is added dropwise to effect diazotization. The formation of the bis-diazonium salt is a highly exothermic process and requires strict temperature control.
-
To promote the methoxylation and suppress benzotriazole formation, the reaction could be carried out in a large excess of methanol, which acts as both the solvent and the nucleophile.
-
The use of a copper catalyst, such as copper(I) oxide or copper(I) bromide, may be necessary to facilitate the Sandmeyer reaction.[4]
-
After the diazotization is complete, the reaction mixture is gently warmed to allow for the decomposition of the diazonium salt and the formation of the dimethoxy product, with the evolution of nitrogen gas.
-
The product is then isolated by extraction and purified by column chromatography.
Trustworthiness and Validation: The success of this step is highly dependent on carefully optimized reaction conditions to favor the intermolecular reaction with methanol over the intramolecular cyclization. It is recommended to perform this reaction on a small scale initially to establish the optimal conditions. The use of continuous-flow reactors could also be explored to better control the reaction temperature and mixing, potentially improving the yield and safety of the diazotization step.[7][8]
Methodology 2: Electrophilic Fluorination of a Dimethoxy Precursor
An alternative strategy involves the direct fluorination of a pre-existing dimethoxybenzene derivative. The success of this approach hinges on the regioselectivity of the electrophilic fluorination, which is governed by the directing effects of the methoxy groups.
Conceptual Workflow for Electrophilic Fluorination
Caption: Alternative route via electrophilic fluorination of 1,3-dimethoxybenzene.
Analysis of Regioselectivity
The two methoxy groups in 1,3-dimethoxybenzene are strongly activating and ortho-, para-directing. Electrophilic attack is therefore most likely to occur at the 2-, 4-, and 6-positions, which are activated by both methoxy groups. The 5-position is only activated by one methoxy group and is meta to the other, making it significantly less reactive towards electrophiles. Consequently, achieving the desired 1,5-difluoro substitution pattern through direct electrophilic fluorination of 1,3-dimethoxybenzene is highly improbable. The major products would be other difluoro-isomers.
While other dimethoxy precursors could be considered, the synthesis of an appropriately substituted starting material that would direct fluorination to the desired positions would likely be as complex, if not more so, than the three-step synthesis from 1,3-difluorobenzene.
Comparative Summary
| Method | Starting Material | Key Steps | Advantages | Disadvantages |
| Three-Step Synthesis | 1,3-Difluorobenzene | Nitration, Reduction, Diazotization/Methoxylation | Readily available starting material; logical and well-precedented reaction types. | Multi-step process; the final diazotization/methoxylation step is challenging due to potential side reactions (benzotriazole formation). |
| Electrophilic Fluorination | 1,3-Dimethoxybenzene | Electrophilic Fluorination | Potentially a shorter route. | Highly unlikely to yield the desired 1,5-difluoro isomer due to unfavorable regioselectivity. |
Conclusion and Recommendations
Based on a thorough analysis of plausible synthetic routes, the three-step synthesis starting from 1,3-difluorobenzene is the most viable and recommended method for the preparation of this compound. While the final diazotization and methoxylation step presents a significant challenge due to the potential for intramolecular cyclization, it is a challenge that can likely be overcome through careful optimization of reaction conditions, potentially employing techniques such as high dilution, the use of specific catalysts, or flow chemistry.
The alternative approach via electrophilic fluorination of 1,3-dimethoxybenzene is not recommended due to the predictable and unfavorable regioselectivity of the fluorination reaction.
Researchers undertaking the synthesis of this compound are advised to focus their efforts on optimizing the conversion of 1,5-difluoro-2,4-diaminobenzene to the target molecule. This will involve a systematic study of reaction parameters to maximize the yield of the desired product while minimizing the formation of the benzotriazole byproduct.
References
- 1. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst [mdpi.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
A Researcher's Guide to Evaluating the Cytotoxicity of Novel 1,5-Difluoro-2,4-dimethoxybenzene Derivatives
In the landscape of oncological drug discovery, the exploration of novel chemical entities with potent and selective cytotoxicity against cancer cells is a paramount objective. Fluorinated aromatic compounds, in particular, have garnered significant attention due to the unique physicochemical properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to target proteins.[1][2][3][4] This guide provides a comprehensive framework for researchers and drug development professionals on conducting cytotoxicity studies of novel compounds derived from 1,5-Difluoro-2,4-dimethoxybenzene. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and discuss the interpretation of results in the context of identifying promising anticancer agents.
The Rationale for Fluorination in Drug Design
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their pharmacological profiles.[1][5] The high electronegativity and small van der Waals radius of fluorine can lead to profound changes in a molecule's properties.[2] These modifications can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve membrane permeability, and alter the acidity of nearby functional groups, thereby influencing drug-target interactions.[2][6] Consequently, derivatives of this compound represent a promising, yet underexplored, class of compounds for anticancer drug development.
Experimental Workflow for Cytotoxicity Assessment
A systematic approach is crucial for the preliminary cytotoxic characterization of novel compounds. The general workflow involves a tiered screening process, starting with broad-spectrum cytotoxicity assays and progressing to more detailed mechanistic studies for promising candidates.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Data Presentation: The Importance of the IC50 Value
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying and comparing the cytotoxic potency of different compounds.[7] It represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates a more potent compound. For a robust comparison, IC50 values should be determined across a panel of cancer cell lines representing different tumor types, as well as in a non-cancerous cell line to assess selectivity.[8]
Table 1: Hypothetical Cytotoxic Activity of this compound Derivatives
| Compound | Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD | Selectivity Index (SI)* |
| Derivative A | MCF-7 | Breast Adenocarcinoma | 48 | 8.5 ± 0.7 | 5.9 |
| A549 | Lung Carcinoma | 48 | 12.3 ± 1.1 | 4.1 | |
| HEK293 (Normal) | Embryonic Kidney | 48 | 50.1 ± 4.5 | - | |
| Derivative B | MCF-7 | Breast Adenocarcinoma | 48 | 25.1 ± 2.3 | 2.5 |
| A549 | Lung Carcinoma | 48 | 30.8 ± 3.0 | 2.0 | |
| HEK293 (Normal) | Embryonic Kidney | 48 | 62.7 ± 5.8 | - | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 48 | 0.9 ± 0.1 | 10.2 |
| A549 | Lung Carcinoma | 48 | 1.2 ± 0.2 | 7.6 | |
| HEK293 (Normal) | Embryonic Kidney | 48 | 9.2 ± 0.8 | - |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of reliable scientific research. The following are step-by-step methodologies for foundational cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay for Membrane Integrity
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[10]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[8]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercially available kit to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with detergent).
Potential Signaling Pathways
Cytotoxic compounds can induce cell death through various signaling pathways, with apoptosis being a common mechanism for anticancer drugs.[3][11] Understanding the underlying mechanism is crucial for further drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Electronic Effects of Substituents on 1,5-Difluoro-2,4-dimethoxybenzene
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the nuanced electronic effects of fluorine and methoxy substituents on the 1,5-difluoro-2,4-dimethoxybenzene scaffold. Rather than a simple data sheet, this document serves as a methodological comparison, offering both theoretical grounding and practical, step-by-step protocols for experimental and computational evaluation. We will explore how the interplay of inductive and resonance effects governs the electron density distribution and, consequently, the reactivity and potential applications of this and related molecules.
The Dichotomy of Substituent Effects: A Theoretical Overview
The electronic character of this compound is dictated by the competing influences of its four substituents. Understanding these effects is crucial for predicting the molecule's behavior in electrophilic aromatic substitution, its potential for nucleophilic aromatic substitution, and its interaction with biological targets.[1]
-
Methoxy Groups (-OCH₃): The oxygen atom of a methoxy group is highly electronegative, exerting an electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[2] However, the lone pairs on the oxygen atom can participate in the π-system of the benzene ring, leading to a strong electron-donating resonance (or mesomeric) effect (+M).[2][3] This +M effect increases electron density at the ortho and para positions relative to the methoxy group. In most cases, the resonance effect of the methoxy group dominates, making it an overall activating group and an ortho, para-director in electrophilic aromatic substitution.[4][5]
-
Fluorine Atoms (-F): Fluorine is the most electronegative element, resulting in a very strong -I effect that deactivates the benzene ring towards electrophilic attack by withdrawing electron density.[6][7] Counterintuitively, like the methoxy group, fluorine also possesses lone pairs that can be donated to the aromatic π-system, exerting a +M effect.[6][8] This makes fluorine an ortho, para-director, despite being a deactivating group.[8] The balance between the strong -I and weaker +M effects of fluorine is a subject of considerable interest.[9][10]
In this compound, these effects are combined. The two methoxy groups at positions 2 and 4 will strongly activate the ring, while the two fluorine atoms at positions 1 and 5 will deactivate it. The net effect on reactivity and the precise electron density at each carbon atom is a result of the complex interplay of these competing influences.
Experimental Assessment of Electronic Effects
To quantify the electronic effects of the substituents, a combination of spectroscopic and electrochemical methods can be employed. Below are detailed protocols for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of individual nuclei within a molecule.[11][12] Variations in chemical shifts can be directly correlated with the electron density around the nucleus.
¹⁹F NMR is highly sensitive to changes in the electronic environment of the fluorine atom, offering a wide chemical shift range that is very informative.[13][14]
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹⁹F NMR spectrum. A proton-decoupled experiment is often preferred to simplify the spectrum by removing ¹H-¹⁹F couplings.[15]
-
Use a spectral width appropriate for aromatic fluorine compounds (e.g., -100 to -150 ppm, referenced to CFCl₃ at 0 ppm).[3][16]
-
Employ a sufficient relaxation delay (e.g., 5-10 seconds) to ensure accurate integration if quantitative data is desired.[15]
-
-
Data Analysis:
-
Reference the spectrum using an appropriate internal or external standard (e.g., CFCl₃ or a known fluorinated compound).[17]
-
Analyze the chemical shift of the fluorine signals. Increased electron-withdrawing character of the surrounding groups will generally lead to a downfield (less negative) chemical shift.[11]
-
The chemical shifts of the carbon atoms in the benzene ring are also sensitive to the electronic effects of the substituents.[18][19]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
Instrument Setup:
-
Use a spectrometer with a broadband probe tuned to the ¹³C frequency.
-
Lock and shim the instrument as described for ¹⁹F NMR.
-
-
Data Acquisition:
-
Data Analysis:
-
Reference the spectrum to the solvent peak or an internal standard like tetramethylsilane (TMS).[19]
-
Compare the chemical shifts of the aromatic carbons. Carbons attached to or ortho/para to electron-donating groups will be shielded (shifted upfield to lower ppm values), while those influenced by electron-withdrawing groups will be deshielded (shifted downfield).[18][21]
-
Acidity Constant (pKa) Determination via UV-Vis Spectrophotometry
While this compound is not acidic, a closely related analogue such as 3,6-difluoro-2,5-dimethoxyphenol could be synthesized. The pKa of this phenol would provide a quantitative measure of the overall electron-withdrawing or -donating character of the substituent pattern, as this influences the stability of the corresponding phenoxide ion.[16] A lower pKa value indicates a more acidic phenol, which is a result of greater stabilization of the negative charge on the phenoxide by electron-withdrawing groups.[22][23]
Experimental Protocol: pKa Determination of a Phenolic Analogue
-
Solution Preparation:
-
Prepare a stock solution of the phenolic analogue in a suitable solvent (e.g., a methanol-water mixture).
-
Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa (e.g., pH 2 to pH 12).
-
Create a set of samples by diluting a small aliquot of the stock solution into each buffer solution, ensuring the final concentration is identical in all samples.[6]
-
-
UV-Vis Spectroscopy:
-
Record the UV-Vis absorption spectrum (e.g., 200-400 nm) for each buffered solution.[6][11]
-
Also, record the spectrum in a strongly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form (HA) and in a strongly basic solution (e.g., 0.1 M NaOH) for the fully deprotonated form (A⁻).[10]
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.[4]
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the phenol.[24] Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH.[6]
-
Data Comparison: Benchmarking Against Simpler Arenes
To interpret the data obtained for this compound, it is essential to compare it with simpler, related compounds.
| Compound | NMR Data | Interpretation |
| 1,4-Difluorobenzene | ¹⁹F NMR: ~ -120 ppm[21] | Provides a baseline for the chemical shift of a fluorine atom on a benzene ring with another fluorine para to it. |
| 1,3-Dimethoxybenzene | ¹³C NMR: C1/C3 at ~160 ppm, C2 at ~99 ppm, C4/C6 at ~106 ppm, C5 at ~129 ppm, -OCH₃ at ~55 ppm[2][25] | Demonstrates the strong shielding effect of the methoxy groups at the ortho (C2, C4, C6) and para (C5, relative to C1) positions. |
| 2,4-Dinitrophenol | pKa ≈ 4.1[7][22][26] | The two strongly electron-withdrawing nitro groups significantly lower the pKa compared to phenol (pKa ≈ 10)[16][23], illustrating the magnitude of electronic effects on acidity. |
Computational Assessment: Natural Bond Orbital (NBO) Analysis
Computational chemistry offers powerful tools to visualize and quantify electronic effects. Natural Bond Orbital (NBO) analysis is particularly useful as it translates the complex wavefunction of a molecule into a more intuitive Lewis structure representation of localized bonds, lone pairs, and their interactions.[27][28][29]
Workflow for NBO Analysis using Gaussian
Caption: Workflow for performing NBO analysis using Gaussian.
Step-by-Step Protocol for NBO Analysis
-
Molecule Construction: Build the 3D structure of this compound using a molecular editor like GaussView.
-
Input File Preparation:
-
Set up a geometry optimization calculation in Gaussian. A common and reliable method is Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-311+G(d,p).
-
In the route section of the input file, add the keyword POP=NBO to request the NBO analysis to be performed on the optimized geometry.[27][30][31]
-
-
Execution: Run the Gaussian calculation.
-
Output Analysis:
-
Natural Atomic Charges: Examine the "Natural Population Analysis" section of the output file. This will provide the charge on each atom, offering a quantitative measure of electron withdrawal and donation.[32]
-
Second-Order Perturbation Theory Analysis: This is a key part of the NBO output. It details the stabilizing interactions between filled (donor) and empty (acceptor) orbitals.[12][27] Look for strong interactions between the lone pair orbitals (LP) of the oxygen and fluorine atoms (donors) and the antibonding π* orbitals of the benzene ring (acceptors). The stabilization energy (E(2)) quantifies the strength of these delocalizations, providing a direct measure of the resonance effect.
-
Wiberg Bond Indices: These indices provide a measure of the bond order.[31] A Wiberg bond index greater than 1 for the C-O and C-F bonds would indicate some degree of double bond character, consistent with resonance donation.
-
Synthesizing the Data: A Comparative Framework
The power of this multi-faceted approach lies in the correlation of experimental and computational data.
Caption: Integrating experimental and computational data for a holistic assessment.
By comparing the ¹⁹F and ¹³C NMR chemical shifts of this compound to benchmark compounds like 1,4-difluorobenzene and 1,3-dimethoxybenzene, one can deduce the relative shielding and deshielding effects at each position. These experimental findings can then be rationalized and quantified by the natural atomic charges and donor-acceptor interaction energies from the NBO analysis. Furthermore, the pKa of a suitable phenolic analogue will provide an empirical, global measure of the net electronic effect of the substituent pattern, which can be correlated with the calculated properties.
Conclusion
Assessing the electronic effects of substituents on this compound requires a synergistic approach that combines the empirical data from NMR spectroscopy and pKa measurements with the detailed mechanistic insights from computational methods like NBO analysis. This guide provides the foundational knowledge and practical protocols for researchers to conduct a thorough and objective comparison of this molecule's electronic properties against relevant alternatives. Such a detailed understanding is paramount for the rational design of new pharmaceuticals, agrochemicals, and advanced materials where fine-tuning electronic properties is key to function.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. colorado.edu [colorado.edu]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaguru.co [pharmaguru.co]
- 7. homework.study.com [homework.study.com]
- 8. chem.uiowa.edu [chem.uiowa.edu]
- 9. rsc.org [rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 12. m.youtube.com [m.youtube.com]
- 13. aa6kj.hopto.org [aa6kj.hopto.org]
- 14. 1,3-Dimethoxybenzene | CAS#:151-10-0 | Chemsrc [chemsrc.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. F19 detection [nmr.chem.ucsb.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Hammett equation - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. books.rsc.org [books.rsc.org]
- 21. spectrabase.com [spectrabase.com]
- 22. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. rsc.org [rsc.org]
- 24. echemi.com [echemi.com]
- 25. 1,3-Dimethoxybenzene(151-10-0) 13C NMR spectrum [chemicalbook.com]
- 26. 2,4-Dinitrophenol CAS#: 51-28-5 [m.chemicalbook.com]
- 27. NBO [cup.uni-muenchen.de]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. m.youtube.com [m.youtube.com]
- 31. Rangsiman Ketkaew - Gaussian: How to Compute Bond Energy and Bond Order using NBO [sites.google.com]
- 32. huntresearchgroup.org.uk [huntresearchgroup.org.uk]
A Senior Application Scientist's Guide to Precursor Efficacy: 1,5-Difluoro-2,4-dimethoxybenzene in Complex Molecule Synthesis
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into aromatic scaffolds is a proven method for modulating a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] The choice of the fluorinated precursor is therefore a critical decision in the design of a synthetic route. This guide provides an in-depth comparative analysis of 1,5-Difluoro-2,4-dimethoxybenzene, a highly functionalized and versatile building block, against its structural isomers and other related precursors. We will delve into the causality behind its enhanced reactivity and provide field-proven experimental protocols to support its application.
The Strategic Advantage of the 1,5-Difluoro-2,4-dimethoxy Substitution Pattern
This compound is not merely another fluorinated aromatic. Its specific substitution pattern offers a unique confluence of electronic and steric effects that chemists can exploit for precise and efficient synthesis. The two electron-donating methoxy groups activate the ring, while the two highly electronegative fluorine atoms provide two key features:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): While fluorine is a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr, particularly when the ring is activated by electron-withdrawing groups. In this precursor, the methoxy groups' activating effect can be overcome by strong nucleophiles or by further derivatization (e.g., nitration).[3]
-
Facile Generation of Benzynes: The true power of this precursor often lies in its ability to generate arynes. The fluorine atoms, ortho to a methoxy group, can be readily eliminated following directed ortho-lithiation, providing a regiocontrolled route to a highly reactive benzyne intermediate for cycloaddition reactions.
This strategic arrangement distinguishes it from other commercially available isomers, such as 1,2-Difluoro-4,5-dimethoxybenzene and 1,4-Difluoro-2,5-dimethoxybenzene, where the symmetry and relative positions of the functional groups dictate different reactivity and selectivity.[4][5][6]
Comparative Analysis: this compound vs. Alternative Precursors
The selection of a precursor is a multi-faceted decision involving reactivity, regioselectivity, availability, and the overall synthetic strategy. Below is a comparative table summarizing the performance of this compound against its common alternatives.
| Feature | This compound | 1,4-Difluoro-2,5-dimethoxybenzene | 1,2-Difluoro-4,5-dimethoxybenzene | 1,3-Dimethoxybenzene (Non-fluorinated) |
| Primary Application | Regioselective benzyne formation, synthesis of complex polycyclics. | Iterative, two-directional benzyne-furan Diels-Alder reactions.[4][7] | Intermediate for pharmaceuticals and agrochemicals, leveraging SNAr.[5][6] | General aromatic chemistry, lacks facile benzyne formation pathway. |
| Benzyne Formation | High. Directed lithiation between F and OMe groups allows for regioselective benzyne generation. | High. Symmetrical nature allows for double benzyne-Diels-Alder reactions.[7] | Possible, but regioselectivity can be a challenge compared to other isomers. | Not a primary pathway; requires much harsher conditions or different reagents. |
| Regioselectivity | Potentially high due to the unsymmetrical nature allowing for selective functionalization. | Symmetrical, leading to specific products in iterative reactions.[7] | High symmetry can be advantageous for specific target molecules.[5] | Lithiation occurs ortho to both methoxy groups, can lead to mixtures. |
| Relative Reactivity | High, particularly in base-mediated eliminations for aryne formation. | High, demonstrated efficacy in sequential Diels-Alder reactions.[4] | Versatile, used in SNAr and as a building block for polymers.[6] | Lower; C-H activation is less favorable than C-F elimination for benzyne routes. |
| Synthetic Complexity | Enables construction of highly substituted, complex anthracenols and naphthols. | Ideal for creating symmetrical or iteratively built polyaromatic systems.[4][7] | Building block for compounds targeting neurological disorders.[5] | Generally used for simpler, less substituted target molecules. |
Application Showcase: Iterative Benzyne-Furan Diels-Alder Reactions
A powerful application of difluoro-dimethoxybenzene precursors is in the synthesis of complex polycyclic aromatic compounds via iterative Diels-Alder reactions. The strategy involves the generation of a benzyne intermediate which is then trapped by a diene, such as furan. The resulting cycloadduct can then be rearomatized to form a naphthol derivative, which still contains a fluorine atom, ready for a second benzyne formation and cycloaddition.
The diagram below illustrates the comparative logic for selecting a precursor for such a synthetic campaign.
Caption: Precursor selection logic for polycyclic synthesis.
Experimental Protocol: Synthesis of a Substituted Naphthol via Benzyne Cycloaddition
This protocol is a representative example adapted from methodologies developed for related isomers and demonstrates the general workflow for utilizing this compound as a benzyne precursor.[7] This procedure is self-validating; successful formation of the naphthol product confirms the in-situ generation of the reactive benzyne intermediate.
Caption: Experimental workflow for naphthol synthesis.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv.), furan (1.2 equiv.), and anhydrous tetrahydrofuran (THF) to achieve a 0.1 M concentration of the benzene precursor.
-
Initiation: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Benzyne Generation: Slowly add n-butyllithium (1.1 equiv., 1.6 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the benzyne intermediate is initiated upon lithiation followed by elimination of lithium fluoride.
-
Cycloaddition: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2 hours. The highly reactive benzyne is trapped in-situ by the furan in a [4+2] Diels-Alder cycloaddition.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add deionized water, and extract the organic phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Aromatization: Dissolve the crude cycloadduct in THF and add 6 M hydrochloric acid (HCl). Stir the mixture at room temperature for 1 hour to facilitate the ring-opening and aromatization to the naphthol derivative.[7]
-
Purification: Neutralize the solution with saturated sodium bicarbonate (NaHCO₃) and extract with ethyl acetate. The combined organic layers are dried and concentrated. The final product is purified by silica gel column chromatography to yield the substituted naphthol.
Conclusion and Future Outlook
This compound stands out as a precursor of choice for complex synthetic challenges that require precise regiochemical control, particularly in the construction of polysubstituted aromatic systems. While alternatives like 1,4-Difluoro-2,5-dimethoxybenzene are highly effective for symmetrical, iterative syntheses, the unique substitution pattern of the 1,5-difluoro isomer opens avenues for creating more complex, unsymmetrical molecules that are often the targets in drug discovery programs.[4][7] The ability to readily form a benzyne intermediate under relatively mild conditions makes it a powerful tool in the arsenal of the modern organic chemist. As the demand for novel bioactive compounds grows, the strategic use of such highly functionalized precursors will continue to be a cornerstone of efficient and innovative molecular design.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 1,5-Difluoro-2,4-dimethoxybenzene applications
An In-Depth Technical Guide to the Synthetic Applications of Difluoro-dimethoxybenzene Isomers
Introduction: The Strategic Value of Fluorinated Benzene Scaffolds
In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the incorporation of fluorine atoms into molecular frameworks is a cornerstone strategy for modulating physicochemical and biological properties.[1] The difluoro-dimethoxybenzene scaffold, a seemingly simple aromatic ring, represents a family of highly versatile and powerful building blocks. The specific arrangement of the two fluorine and two methoxy substituents around the benzene ring dictates the molecule's electronic properties, reactivity, and ultimately, its synthetic utility.
This guide provides a comparative analysis of the key isomers of difluoro-dimethoxybenzene, focusing on their distinct applications and the underlying chemical principles that govern their reactivity. We will delve into the well-documented roles of 1,4-Difluoro-2,5-dimethoxybenzene and 1,2-Difluoro-4,5-dimethoxybenzene as established, high-value intermediates. Furthermore, we will contrast their utility with the less-explored isomer, 1,5-Difluoro-2,4-dimethoxybenzene , highlighting its potential and the current gaps in the literature. This comparative approach is designed to equip researchers, chemists, and drug development professionals with the expert insights needed to select the optimal building block for their specific synthetic challenges.
Diagram: Isomeric Landscape of Difluoro-dimethoxybenzene
Caption: Chemical structures of the primary difluoro-dimethoxybenzene isomers.
Part 1: The Workhorse — 1,4-Difluoro-2,5-dimethoxybenzene as a Benzyne Precursor
The symmetrical substitution pattern of 1,4-Difluoro-2,5-dimethoxybenzene makes it an exceptional precursor for generating a highly reactive 4-fluoro-3,6-dimethoxybenzyne intermediate. This aryne is not generated through harsh conditions but via a directed ortho-metalation followed by fluoride elimination, offering a controlled and efficient entry into complex polycyclic systems through Diels-Alder reactions.
Causality of Experimental Choice: Why This Isomer Excels
The choice of this specific isomer is strategic. The two fluorine atoms are positioned para to each other, and each is activated by an ortho methoxy group. When a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is introduced, it selectively deprotonates the position between a fluorine and a methoxy group. The resulting aryl anion rapidly eliminates a lithium fluoride salt to generate the aryne. The true power of this reagent lies in its ability to perform this sequence twice, enabling iterative, two-directional Diels-Alder reactions to build sophisticated molecular architectures from simple furan-based starting materials.[2][3][4]
Application Profile: Synthesis of Polycyclic Aromatic Systems
The primary and most powerful application of this reagent is in the construction of substituted naphthols and anthracenols.[2] The process begins with the generation of the first benzyne equivalent, which is trapped by a substituted furan in a [4+2] cycloaddition to form an oxabenzonorbornadiene adduct. Subsequent treatment with acid catalyzes a ring-opening and aromatization sequence to yield a naphthol derivative. The remaining fluoro-dimethoxybenzene moiety on the newly formed naphthol can then be subjected to a second round of benzyne formation and cycloaddition, ultimately leading to highly substituted anthracenols.[3] This iterative approach provides a modular and efficient route to compounds that are otherwise challenging to synthesize.
Experimental Protocol: Synthesis of a Substituted Naphthol
The following protocol is adapted from literature procedures for the synthesis of naphthol derivatives via a benzyne-furan Diels-Alder reaction.[2]
Step 1: Reaction Setup
-
A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
The flask is charged with 1,4-Difluoro-2,5-dimethoxybenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
Step 2: Benzyne Generation and Trapping
-
n-Butyllithium (1.0 equiv, solution in hexanes) is added dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.
-
The reaction is stirred for 15 minutes at -78 °C to ensure complete deprotonation.
-
The desired furan (e.g., 2-methylfuran, 1.1 equiv) is added dropwise.
-
The cooling bath is removed, and the reaction is allowed to warm to 0 °C and stirred for 2 hours.
Step 3: Aromatization
-
The reaction is cooled to 0 °C, and 6 M hydrochloric acid (HCl) is added slowly.
-
The mixture is heated to reflux for 4-6 hours until TLC analysis indicates the disappearance of the intermediate cycloadduct.
Step 4: Workup and Purification
-
The reaction mixture is cooled to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the target naphthol.
Data Presentation: Performance in Diels-Alder Reactions
The efficiency of the initial cycloaddition step is highly dependent on the nature of the furan trapping agent.
| Entry | Furan Reactant | Product Yield (%) | Reference |
| 1 | Furan | 80 | [2] |
| 2 | 2-Methylfuran | 76 | [2] |
| 3 | 3-Methylfuran | 65 | [2] |
| 4 | 2-Bromofuran | 45 | [2] |
| 5 | 3-Bromofuran | 55 | [2] |
Diagram: Iterative Benzyne-Furan Diels-Alder Workflow
Caption: Workflow for synthesizing polycyclics via iterative Diels-Alder reactions.
Part 2: The Versatile Intermediate — 1,2-Difluoro-4,5-dimethoxybenzene
In contrast to its 1,4-isomer, 1,2-Difluoro-4,5-dimethoxybenzene (an isomer of veratrole) is primarily utilized not as a reactive intermediate generator, but as a stable, fluorine-containing core. Its value lies in its direct incorporation into larger molecules, where the vicinal difluoro-dimethoxy motif imparts desirable properties for pharmaceuticals and advanced materials.[5][6]
Application Profile: Medicinal Chemistry and Materials Science
-
Pharmaceutical Development: The introduction of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability and increase lipophilicity, which can improve cell membrane permeability and oral bioavailability.[5] The 1,2-difluoro-4,5-dimethoxybenzene core is used as a foundational piece in the synthesis of novel compounds, particularly those targeting neurological disorders, where these properties are critical for crossing the blood-brain barrier.[5][6]
-
Materials Science: In the synthesis of advanced polymers and coatings, the fluorinated structure contributes to enhanced chemical resistance, thermal stability, and durability.[5] The unique electronic properties conferred by the combination of electron-donating methoxy groups and electron-withdrawing fluorine atoms can be leveraged to create materials with tailored optical or electronic characteristics.
Comparative Advantage over Alternatives
Compared to its non-fluorinated analog, 1,2-dimethoxybenzene (veratrole), this building block offers a significant advantage. The C-F bond is much stronger than a C-H bond, making the aromatic ring more resistant to oxidative metabolism at those positions. This is a critical self-validating system in drug design; incorporating this moiety inherently builds in metabolic stability, reducing the need for later-stage optimization.
Diagram: Structure-Property Relationship in Drug Design
Caption: How the scaffold's features contribute to enhanced drug properties.
Part 3: The Enigmatic Isomer — this compound
A comprehensive literature search reveals that This compound (CAS 79069-70-8) is a significantly less-explored member of this isomer family.[7] Unlike its well-documented counterparts, its specific applications in peer-reviewed literature are sparse. This lack of data presents both a challenge and an opportunity.
Predicted Reactivity and Potential Applications
Based on its structure, we can predict its chemical behavior and propose potential applications:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms are positioned meta to each other. One fluorine is ortho to a methoxy group, while the other is para. This arrangement provides some activation towards SNAr, but it is significantly weaker than that seen in analogs bearing strongly electron-withdrawing groups like nitro functions. For comparison, 1,5-Difluoro-2,4-dinitrobenzene is a highly reactive substrate for SNAr because the nitro groups create a strong electron deficiency in the ring, facilitating nucleophilic attack.[8][9] The dimethoxy version would require stronger nucleophiles or harsher conditions.
-
Directed Ortho-Metalation (DoM): The methoxy groups could direct metalation to the C3 or C6 positions, allowing for subsequent functionalization. However, the presence of two methoxy groups could lead to regioselectivity issues, potentially yielding a mixture of products, which may explain the preference for more symmetrical isomers in synthesis.
Comparative Analysis: Why is it Underutilized?
The underutilization of the 1,5-isomer likely stems from a combination of factors:
-
Ambiguous Reactivity: It is not an ideal precursor for a single, clean benzyne reaction like the 1,4-isomer.
-
Moderate Activation: Its activation towards SNAr is inferior to dinitro-substituted analogs.
-
Synthetic Accessibility: If its synthesis is more complex or lower-yielding than the other isomers, researchers would naturally gravitate towards the more readily available and well-behaved alternatives.
This isomer represents untapped potential. It could serve as a unique building block for creating novel substitution patterns in medicinal chemistry or for fine-tuning the electronic properties of organic materials in ways that the other isomers cannot.
Part 4: Overall Comparative Summary and Future Outlook
| Feature | 1,4-Difluoro-2,5-dimethoxybenzene | 1,2-Difluoro-4,5-dimethoxybenzene | This compound |
| CAS Number | 129309-37-3 | 115561-39-4 | 79069-70-8[7] |
| Primary Role | Iterative Benzyne Precursor | Stable Fluorinated Core | Largely Unexplored |
| Key Reaction | Diels-Alder Cycloaddition[2] | Incorporation as a building block | Potential for SNAr / DoM |
| Main Application | Synthesis of Polycyclic Aromatics[3] | Medicinal Chemistry, Materials Science[5][6] | Undocumented |
| Key Advantage | Controlled, iterative synthesis of complex molecules. | Imparts metabolic stability and durability. | Unique substitution pattern. |
| Limitation | Requires strong base; specific to aryne chemistry. | Less reactive for further transformations. | Ambiguous reactivity; lack of literature. |
Future Outlook
The field of fluorinated building blocks continues to expand, driven by the demand for novel molecules with precisely controlled properties. While 1,4-Difluoro-2,5-dimethoxybenzene and 1,2-Difluoro-4,5-dimethoxybenzene are firmly established as valuable and reliable tools in the synthetic chemist's arsenal, this guide highlights This compound as an area ripe for exploration.
Future research should focus on developing efficient synthetic routes to this enigmatic isomer and systematically investigating its reactivity. Exploring its performance in SNAr with a library of nucleophiles, mapping its regioselectivity in DoM reactions, and screening it in early-stage drug discovery programs could unlock new avenues in chemical synthesis. For researchers and drug development professionals, understanding the distinct advantages and limitations of each isomer is paramount to innovation and success.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound|CAS 79069-70-8|Accela ChemBio|製品詳細 [tci-chemical-trading.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,5-二氟-2,4-二硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,5-Difluoro-2,4-dimethoxybenzene
For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. Instead, it ends with the responsible management of its lifecycle, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1,5-Difluoro-2,4-dimethoxybenzene, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices, empowering you to handle this halogenated aromatic ether with confidence and expertise.
I. Core Principles of Halogenated Waste Management
This compound belongs to the family of halogenated organic compounds. The presence of fluorine atoms in its structure dictates a specific set of disposal considerations. Halogenated wastes are treated separately from non-halogenated organic wastes due to their potential to form hazardous byproducts, such as hydrogen fluoride, during incineration if not handled in a specialized facility.[1][2][3] Therefore, the cardinal rule is segregation .
Key Insight: Never mix halogenated and non-halogenated waste streams.[3][4] This simple act prevents the contamination of large volumes of less hazardous waste and reduces disposal costs, as the treatment for halogenated compounds is more specialized and expensive.[3]
II. Hazard Profile and Safety-First Approach
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[5]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[5][7]
Therefore, all handling and disposal operations must be conducted with strict adherence to personal protective equipment (PPE) standards.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5] | Protects against splashes and airborne particles that can cause serious eye irritation.[5] |
| Hand Protection | Nitrile gloves or other chemically resistant gloves.[1] | Prevents skin contact and potential irritation.[5] |
| Body Protection | A lab coat and closed-toe shoes are mandatory.[1] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][4] A NIOSH-approved respirator may be necessary if ventilation is inadequate. | Minimizes the inhalation of potentially harmful vapors or dust.[5] |
III. Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound from the laboratory bench to its final destination.
1. Initial Waste Collection at the Source:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[1][2] The container should be made of a compatible material, such as polyethylene, as halogenated solvents can produce acids that corrode metal containers.[8]
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[3][4]
-
Secure Closure: Keep the waste container tightly closed when not in use to prevent the release of vapors.[3][4]
2. Handling and Transfer:
-
Fume Hood: All transfers of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Avoid Contamination: Use separate funnels and equipment for transferring halogenated waste to prevent cross-contamination with non-halogenated waste streams.
3. Spill Management:
-
Preparedness: Have a spill kit readily accessible that contains inert absorbent materials (e.g., sand, vermiculite).
-
Cleanup Procedure: In the event of a small spill, contain the material with an inert absorbent.[6] Sweep or scoop the absorbed material into a designated "Halogenated Organic Waste" container.[5] For larger spills, evacuate the area and follow your institution's emergency procedures.[4]
4. Storage Prior to Disposal:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[3] This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[5][8]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of potential leaks.[8]
5. Final Disposal:
-
Professional Waste Management: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[9][10][11]
-
Incineration: The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride.[5]
-
Do Not:
IV. Workflow for Disposal Decision Making
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
V. Environmental Considerations
Halogenated organic compounds can be persistent in the environment and may have the potential for long-range transport.[12][13] Improper disposal can lead to the contamination of soil and water. Adherence to the outlined disposal procedures is not only a matter of regulatory compliance and safety but also of environmental stewardship.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and responsibility. This proactive approach to waste management ensures that your groundbreaking research does not come at the cost of environmental integrity.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Sources and environmental fate of halomethoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,5-Difluoro-2,4-dimethoxybenzene
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling specialized reagents like 1,5-Difluoro-2,4-dimethoxybenzene demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring both your safety and the validity of your experimental outcomes.
The Core Principle: A Multi-Barrier System
Effective protection is not about a single piece of equipment but about creating a multi-layered barrier between you and the chemical. Each component of your PPE ensemble has a specific function, and their combined use provides comprehensive protection. We will approach this by addressing the primary routes of exposure: dermal (skin), ocular (eyes), and respiratory.
Engineering Controls: Your First Line of Defense
Before any discussion of PPE, it is critical to emphasize the primacy of engineering controls. Personal protective equipment is the last line of defense. All handling of this compound, especially when manipulating the solid or creating solutions, must be conducted within a certified chemical fume hood.[3] This is non-negotiable. The fume hood's constant airflow is essential to contain and exhaust vapors or dust, minimizing the potential for inhalation exposure.[3]
Dermal Protection: Beyond the Basic Lab Coat
Given the high likelihood of skin irritation, your dermal protection strategy must be meticulous.
-
Laboratory Coat: A standard cotton lab coat is insufficient. A flame-resistant coat made of materials like Nomex is a better choice, but for handling this specific compound, a chemical-resistant lab coat or apron worn over your daily clothing is strongly recommended.
-
Gloves—The Critical Interface: Glove selection is paramount. A single glove type is often not enough. The best practice, proven in countless laboratory settings, is double-gloving. This technique provides a backup barrier in case of an undetected pinhole or tear in the outer glove and simplifies the decontamination process.
-
Inner Glove: A thinner, comfortable nitrile glove provides a good base layer of protection and dexterity.
-
Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or Viton should be worn over the nitrile glove. Always consult a glove compatibility chart from the manufacturer to ensure resistance against substituted benzene compounds. The outer glove should have a sufficient thickness (e.g., >0.35 mm) for robust protection.[4]
-
Causality: The reasoning for double-gloving is rooted in risk mitigation. The outer glove bears the brunt of any direct contact or splash. If it is compromised, the inner glove provides temporary protection while you retreat from the hazardous area to safely remove and replace the outer layer.
-
Ocular Protection: Shielding Against Irreversible Damage
The eyes are exceptionally vulnerable to chemical splashes, and the irritation caused by this class of compounds can be severe.[1]
-
Chemical Splash Goggles: Standard safety glasses are inadequate as they do not provide a seal around the eyes.[5] You must wear chemical splash goggles that conform to ANSI Z87.1 standards and provide a complete seal around the orbital bone.
-
Face Shield—The Added Precaution: When handling larger quantities (typically >100 mL) or when there is a significant risk of splashing (e.g., during quenching a reaction or a large-scale filtration), a face shield must be worn in addition to chemical splash goggles. The goggles provide the primary seal against splashes, while the face shield protects the rest of your face and neck.
Respiratory Protection: When Engineering Controls Need Backup
While the fume hood is your primary respiratory control, certain situations may warrant supplemental protection.
-
Situational Use: Respiratory protection should be considered if you are weighing the solid compound outside of a containment hood (which is not recommended) or if there is a system failure in the ventilation.
-
Respirator Type: In such scenarios, a NIOSH-approved air-purifying respirator (APR) fitted with organic vapor cartridges is the minimum requirement.[1] A cartridge with a P100 particulate filter may be added if you are handling the powder and generating dust.[3]
-
Trustworthiness: A respiratory protection program is a regulatory requirement and a self-validating system. It must include medical clearance for the user and annual fit-testing to ensure a proper seal between the respirator and the user's face. Without a proper fit, a respirator provides a false sense of security.
Operational and Disposal Plans
A seamless safety workflow integrates PPE usage with handling and disposal procedures. This ensures that safety is maintained throughout the entire lifecycle of the chemical in your lab.
PPE Donning & Doffing Protocol
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Securely fasten.
-
Inner Gloves (Nitrile): Pull on the first pair of gloves.
-
Outer Gloves (Chemical-Resistant): Pull the second pair over the first, ensuring the cuff of the outer glove goes over the sleeve of your lab coat.
-
Goggles and/or Face Shield: Position securely.
-
Respirator (if required): Perform a positive and negative pressure seal check.
Doffing (Taking Off) Sequence: This process is designed to contain contaminants.
-
Outer Gloves: Remove the most contaminated item first. Peel them off without touching the outside with your bare skin, turning them inside-out.
-
Face Shield/Goggles: Remove by handling the strap, avoiding touching the front.
-
Lab Coat/Apron: Remove by rolling it down and away from your body, keeping the contaminated side folded inward.
-
Inner Gloves: Remove last, using the same inside-out technique.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[1][2]
Spill Management
In the event of a spill, contain it using an inert absorbent material like sand or vermiculite.[2] Personnel involved in the cleanup must wear the full PPE ensemble described above, including respiratory protection. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
Waste Disposal
All contaminated materials, including used gloves, absorbent pads, and empty chemical containers, must be disposed of as hazardous waste.[6] Place these items in a clearly labeled, sealed waste container. Never mix this waste with non-hazardous trash. Follow your institution's specific guidelines for hazardous waste pickup.
Summary and Visual Guides
For quick reference, the essential PPE and procedural flow are summarized below.
Table 1: PPE Requirements for this compound
| Protection Type | Minimum Requirement | Enhanced Precaution (High-Risk Scenarios) | Rationale |
| Engineering Control | Chemical Fume Hood | N/A | Primary method to control inhalation exposure. |
| Dermal | Chemical-resistant lab coat, Double gloves (inner: nitrile, outer: butyl rubber) | Chemical-resistant apron over lab coat | Protects against skin irritation from splashes and contact.[1] |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Face shield worn over goggles | Prevents serious eye irritation from splashes.[1] |
| Respiratory | Not required with proper fume hood use | Air-Purifying Respirator with organic vapor cartridges | Protects against respiratory irritation in case of ventilation failure or spills.[1] |
Diagram 1: Safe Handling Workflow
The following diagram illustrates the logical flow of operations when working with this compound.
Caption: Workflow for handling this compound.
By integrating these principles and protocols into your daily lab work, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
